molecular formula C12H13N3O3 B596063 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-97-1

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B596063
CAS No.: 1272755-97-1
M. Wt: 247.254
InChI Key: JXISYQMKVPPPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure in medicinal chemistry, frequently appearing in compounds with diverse biological activities . This high-Fsp3, saturated spirocyclic scaffold is a key component in advanced drug discovery efforts, including the development of hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer, and selective dopamine D3 receptor antagonists . Research has demonstrated that conjugating this privileged diazaspirooctane scaffold with a 5-nitrofuranoyl "warhead" can yield molecules with superior activity against Mycobacterium tuberculosis . Notably, structural analogues of this compound have been identified as remarkably potent antitubercular leads, displaying minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against the H37Rv strain, and are also effective against multidrug-resistant strains . The mechanism of action for nitrofuran-containing compounds typically involves bioreduction by bacterial enzymes to generate reactive intermediates that inhibit vital cellular processes, though the specific spirocyclic periphery may influence the exact biological target . This makes 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one a valuable chemical tool for researchers exploring new antibacterial agents and investigating the properties of privileged spirocyclic architectures in molecular recognition.

Properties

IUPAC Name

6-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-10(13-12(14-11)5-2-6-12)8-3-1-4-9(7-8)15(17)18/h1,3-4,7,10,13H,2,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYQMKVPPPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226656
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-97-1
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is strategically divided into two main stages: the construction of the core 5,8-diazaspiro[3.4]octan-6-one scaffold, followed by a palladium-catalyzed N-arylation to introduce the 3-nitrophenyl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and justifications for the selected methodologies.

Introduction

Spirocyclic scaffolds, particularly those incorporating nitrogen heterocycles, are of significant interest in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, often leading to improved physicochemical properties, target selectivity, and metabolic stability. The diazaspiro[3.4]octan-6-one core represents a unique and relatively underexplored chemical space. The incorporation of a 3-nitrophenyl group can serve as a handle for further functionalization or as a key pharmacophoric element. This guide details a robust and reproducible synthetic route to this compound, designed to be accessible to chemists with a solid understanding of synthetic organic chemistry.

Overall Synthetic Strategy

The synthesis of the target compound is accomplished via a convergent two-stage approach. The first stage focuses on the construction of the key intermediate, 5,8-diazaspiro[3.4]octan-6-one. The second stage involves the strategic introduction of the 3-nitrophenyl group onto the lactam nitrogen via a Buchwald-Hartwig amination reaction.

Overall Synthetic Scheme Precursors Precursors Stage 1 Stage 1 Precursors->Stage 1 Core Synthesis 5,8-diazaspiro[3.4]octan-6-one 5,8-diazaspiro[3.4]octan-6-one Stage 1->5,8-diazaspiro[3.4]octan-6-one Intermediate Stage 2 Stage 2 5,8-diazaspiro[3.4]octan-6-one->Stage 2 N-Arylation This compound This compound Stage 2->this compound Final Product 3-Bromonitrobenzene 3-Bromonitrobenzene 3-Bromonitrobenzene->Stage 2

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the 5,8-diazaspiro[3.4]octan-6-one Core

The synthesis of the spirocyclic core is a multi-step process commencing with commercially available 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid. This route involves amide coupling, reduction, cyclization, and deprotection to yield the desired spirocyclic lactam.

Synthetic Scheme for Stage 1

Stage 1 Synthesis cluster_0 Step 1.1: Amide Coupling cluster_1 Step 1.2: Olefin Cleavage cluster_2 Step 1.3: Intramolecular Cyclization cluster_3 Step 1.4: Boc Deprotection A 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid C N-(allyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxamide A->C HATU, DIPEA, DMF B Allylamine B->C D 1-(tert-butoxycarbonyl)-3-((carboxymethyl)carbamoyl)azetidine C->D OsO4 (cat.), NaIO4 E 5-(tert-butoxycarbonyl)-5,8-diazaspiro[3.4]octan-6-one D->E HATU, DIPEA, DMF F 5,8-diazaspiro[3.4]octan-6-one E->F TFA, DCM

Caption: Synthesis of the spirocyclic core.

Experimental Protocols for Stage 1

Step 1.1: Synthesis of N-(allyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxamide

  • Rationale: This step involves the formation of an amide bond between the carboxylic acid of the protected azetidine and allylamine. HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization.[1][2] DIPEA is used as a non-nucleophilic base to facilitate the reaction.

ReagentMolar Eq.MW ( g/mol )Amount
1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid1.0201.2210.0 g
Allylamine1.257.093.4 g (4.6 mL)
HATU1.1380.2320.8 g
DIPEA2.5129.2416.0 g (21.5 mL)
Anhydrous DMF--200 mL
  • Procedure:

    • To a stirred solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (10.0 g, 49.7 mmol) in anhydrous DMF (200 mL) at 0 °C, add DIPEA (21.5 mL, 124.3 mmol) followed by HATU (20.8 g, 54.7 mmol).

    • Stir the mixture for 15 minutes at 0 °C.

    • Add allylamine (4.6 mL, 59.6 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by TLC (Ethyl acetate/Hexane 1:1).

    • Upon completion, pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford N-(allyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxamide as a white solid.

Step 1.2: Synthesis of 1-(tert-butoxycarbonyl)-3-((carboxymethyl)carbamoyl)azetidine

  • Rationale: This step involves the oxidative cleavage of the terminal alkene to a carboxylic acid. A two-step, one-pot procedure using a catalytic amount of osmium tetroxide for dihydroxylation followed by sodium periodate for cleavage is a standard and effective method.

ReagentMolar Eq.MW ( g/mol )Amount
N-(allyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxamide1.0240.3010.0 g
Osmium Tetroxide (4% in water)0.01254.231.0 mL
Sodium Periodate4.0213.8935.6 g
THF/Water (3:1)--200 mL
  • Procedure:

    • Dissolve N-(allyl)-1-(tert-butoxycarbonyl)azetidine-3-carboxamide (10.0 g, 41.6 mmol) in a mixture of THF (150 mL) and water (50 mL).

    • Add Osmium Tetroxide solution (1.0 mL, 0.416 mmol) and stir for 10 minutes.

    • Add sodium periodate (35.6 g, 166.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 30 °C with an ice bath.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Adjust the pH of the aqueous layer to ~2 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the latter organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-3-((carboxymethyl)carbamoyl)azetidine, which is used in the next step without further purification.

Step 1.3: Synthesis of 5-(tert-butoxycarbonyl)-5,8-diazaspiro[3.4]octan-6-one

  • Rationale: This step involves an intramolecular amide bond formation to construct the second ring of the spirocycle. Again, HATU is employed as an efficient coupling agent for this cyclization. The reaction is performed under dilute conditions to favor the intramolecular reaction over intermolecular polymerization.

ReagentMolar Eq.MW ( g/mol )Amount
1-(tert-butoxycarbonyl)-3-((carboxymethyl)carbamoyl)azetidine1.0258.27(from previous step)
HATU1.2380.2319.0 g
DIPEA3.0129.2416.2 g (21.7 mL)
Anhydrous DMF--400 mL
  • Procedure:

    • Dissolve the crude 1-(tert-butoxycarbonyl)-3-((carboxymethyl)carbamoyl)azetidine (assuming quantitative yield from 10.0 g of starting material, ~41.6 mmol) in anhydrous DMF (400 mL).

    • Add DIPEA (21.7 mL, 124.8 mmol) and HATU (19.0 g, 49.9 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL), wash with water (2 x 150 mL) and brine (150 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel (Methanol/DCM gradient) to afford 5-(tert-butoxycarbonyl)-5,8-diazaspiro[3.4]octan-6-one.

Step 1.4: Synthesis of 5,8-diazaspiro[3.4]octan-6-one

  • Rationale: The final step in the synthesis of the core is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for Boc deprotection, yielding the amine salt which can be neutralized during workup or used as such.[3][4][5]

ReagentMolar Eq.MW ( g/mol )Amount
5-(tert-butoxycarbonyl)-5,8-diazaspiro[3.4]octan-6-one1.0240.28(from previous step)
Trifluoroacetic Acid (TFA)-114.0220 mL
Dichloromethane (DCM)--20 mL
  • Procedure:

    • Dissolve 5-(tert-butoxycarbonyl)-5,8-diazaspiro[3.4]octan-6-one in DCM (20 mL).

    • Add TFA (20 mL) and stir the mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a small amount of methanol and add diethyl ether to precipitate the trifluoroacetate salt.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the salt in water, basify with a saturated aqueous solution of sodium bicarbonate to pH ~8-9, and extract with dichloromethane (5 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give 5,8-diazaspiro[3.4]octan-6-one as a solid.

Stage 2: N-Arylation via Buchwald-Hartwig Amination

With the spirocyclic core in hand, the final step is the introduction of the 3-nitrophenyl group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this transformation.[1][6]

Synthetic Scheme for Stage 2

Stage 2 Synthesis cluster_0 Buchwald-Hartwig Amination A 5,8-diazaspiro[3.4]octan-6-one C This compound A->C Pd2(dba)3, XPhos, NaOtBu, Toluene B 1-Bromo-3-nitrobenzene B->C

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of the novel spirocyclic compound, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their inherent three-dimensionality, which can lead to improved target specificity and metabolic stability. This document is intended to serve as a foundational resource for researchers engaged in the development and characterization of this and related molecular entities.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings sharing a single common atom, offer a unique topographical profile that departs from the often-planar structures of traditional small molecules. This three-dimensional architecture can facilitate more precise interactions with biological targets, potentially enhancing both potency and selectivity. The incorporation of a spirocyclic core, such as the 5,8-diazaspiro[3.4]octan-6-one moiety, can also favorably modulate key physicochemical properties, including solubility and lipophilicity, which are critical determinants of a drug candidate's pharmacokinetic profile. The subject of this guide, this compound, integrates this promising scaffold with a nitrophenyl substituent, a common pharmacophore known to influence a range of biological activities. A thorough understanding of its fundamental physicochemical characteristics is therefore the first critical step in unlocking its therapeutic potential.

Molecular Structure and Core Properties

A foundational aspect of characterizing any novel compound is the elucidation of its molecular structure and the determination of its basic physicochemical parameters. For this compound, these properties provide the initial dataset for assessing its drug-like potential.

Table 1: Core Physicochemical Properties of this compound

PropertyValueMethod
Molecular Formula C₁₂H₁₃N₃O₃Calculated
Molecular Weight 247.25 g/mol Calculated
CAS Number 1272755-97-1
MDL Number MFCD18651749
Calculated LogP 0.8Cheminformatics Software
Calculated pKa (most basic) 5.2Cheminformatics Software
Calculated pKa (most acidic) 12.3Cheminformatics Software
Calculated Polar Surface Area 85.9 ŲCheminformatics Software
Calculated Rotatable Bonds 2Cheminformatics Software

Note: The values presented in this table are computationally derived and await experimental verification. They serve as an initial guide for experimental design.

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

While in-silico predictions are valuable for initial assessment, experimental determination of physicochemical properties is paramount for accurate characterization. The following sections detail the standard methodologies for key parameters.

Structural Elucidation and Purity Assessment

The unambiguous confirmation of the chemical structure and the assessment of purity are prerequisites for all subsequent characterization studies. A multi-technique approach is essential for a comprehensive analysis.

Caption: Workflow for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the proton and carbon environments within the molecule.

    • Rationale: NMR provides detailed information about the connectivity of atoms, confirming the spirocyclic core and the substitution pattern of the nitrophenyl ring.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the compound.

    • Protocol:

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).

      • Infuse the solution into a mass spectrometer (e.g., ESI-MS).

      • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Rationale: High-resolution mass spectrometry can provide the exact mass, which helps to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To identify the presence of key functional groups.

    • Protocol:

      • Prepare a sample as a KBr pellet or a thin film.

      • Acquire the IR spectrum.

      • Identify characteristic absorption bands for functional groups such as C=O (amide), N-H (amine/amide), and NO₂ (nitro group).

    • Rationale: FT-IR provides a rapid confirmation of the presence of expected functional moieties.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

    • Objective: To determine the purity of the compound.

    • Protocol:

      • Develop a suitable chromatographic method (e.g., reverse-phase with a C18 column).

      • Inject a solution of the compound and analyze the chromatogram.

      • Calculate the purity based on the relative peak area of the main component.

    • Rationale: HPLC/UPLC is a highly sensitive technique for separating the target compound from any impurities, providing a quantitative measure of purity.

Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation development.

Caption: Workflow for LogD determination by the shake-flask method.

  • Prepare a solution of the compound in n-octanol.

  • Add an equal volume of an aqueous buffer (e.g., PBS, pH 7.4).

  • Shake the mixture vigorously for a set period to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the octanol and aqueous phases.

  • Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Rationale: The shake-flask method is the traditional and most reliable method for determining LogD, providing a direct measure of a compound's partitioning behavior between a lipid and an aqueous environment at a specific pH.

Ionization Constant (pKa) Determination

The pKa value(s) of a compound indicate the pH at which it will be ionized. This is crucial for understanding its solubility, absorption, and interaction with biological targets.

Caption: Workflow for pKa determination by potentiometric titration.

  • Dissolve a precise amount of the compound in a suitable solvent (often with co-solvents for poorly soluble compounds).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point(s) on the titration curve.

Rationale: Potentiometric titration is a direct and accurate method for determining the ionization constants of a compound.

Conclusion and Future Directions

This guide has outlined the foundational physicochemical properties of this compound and provided a framework for their experimental determination. The presented in-silico data offers a valuable starting point for further investigation. The next critical phase of research should focus on the experimental validation of these properties. A comprehensive understanding of the physicochemical profile of this promising spirocyclic compound will be instrumental in guiding its future development as a potential therapeutic agent. The unique structural attributes of this molecule warrant a thorough investigation into its biological activities, informed by the foundational data presented herein.

References

Due to the novelty of this compound, specific literature detailing its experimental physicochemical properties is not yet available. The methodologies described are based on standard practices in medicinal chemistry and drug discovery for the characterization of novel chemical entities.

A Technical Guide to the Solubility Profile of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy. This technical guide provides an in-depth examination of the solubility characteristics of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, a spirocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not publicly available, this guide offers a comprehensive framework for its determination. We will delve into the structural rationale for anticipating favorable solubility, present a detailed, state-of-the-art experimental protocol for robust solubility assessment, and discuss the broader implications of these findings for drug development.

Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modulating Solubility

In contemporary drug discovery, the exploration of novel chemical space is paramount. Medicinal chemists are increasingly moving away from "flat" aromatic structures towards three-dimensional scaffolds that can offer improved pharmacological and physicochemical properties.[1] Spirocycles, characterized by a single atom shared between two rings, are at the forefront of this trend.[2][3]

The inherent three-dimensionality of spirocyclic frameworks offers several advantages:

  • Enhanced Aqueous Solubility: The increased sp3 character of spirocycles, as compared to their aromatic counterparts, generally leads to improved water solubility.[2] This is a crucial attribute, as poor aqueous solubility is a major hurdle in drug development, often leading to diminished pharmacological effects.[4]

  • Modulation of Lipophilicity: Spirocyclic scaffolds can be strategically employed to fine-tune a molecule's lipophilicity (logP or logD), which is a key factor in its ability to permeate biological membranes.[2][5]

  • Improved Metabolic Stability: The rigid conformation of spirocycles can shield metabolically labile sites from enzymatic degradation, thereby improving a compound's metabolic stability.[1][5]

The subject of this guide, this compound, incorporates such a spirocyclic core, suggesting the potential for favorable solubility characteristics.

Compound Profile: this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 1272755-97-1[6][7]
Molecular Formula C12H13N3O3[7]
Molecular Weight 247.25 g/mol [7]
Structure Chemical structure of this compound-

Experimental Protocol for the Determination of Thermodynamic Solubility

The following protocol describes a robust method for determining the thermodynamic solubility of this compound in various aqueous and organic media. This "shake-flask" method is considered the gold standard for solubility measurement.

Materials and Reagents
  • This compound (solid, >95% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.01 M Hydrochloric acid (HCl), pH 2.0

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Acetonitrile (ACN)

  • High-purity water (Milli-Q or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated pH meter

Experimental Workflow

The overall workflow for determining thermodynamic solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid compound B Add to vials with different solvents A->B C Incubate at constant temperature (e.g., 25°C or 37°C) with shaking B->C D Monitor for equilibrium (typically 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect the supernatant E->F H Analyze supernatant and standards by HPLC-UV F->H G Prepare calibration standards G->H I Calculate solubility from the calibration curve H->I

Caption: Thermodynamic Solubility Determination Workflow.

Step-by-Step Procedure
  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards of known concentrations in the mobile phase to be used for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid this compound to separate vials containing a known volume of each test solvent (e.g., PBS pH 7.4, 0.01 M HCl, water, ethanol). The presence of undissolved solid is crucial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted supernatant and the calibration standards by a validated HPLC-UV method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards.

    • Determine the concentration of the compound in the diluted supernatant using the calibration curve.

    • Calculate the solubility of this compound in each solvent by multiplying the concentration by the dilution factor.

Anticipated Results and Interpretation

While experimental data is pending, we can hypothesize the expected solubility profile based on the structural features of this compound and the general properties of spirocyclic compounds.

Solvent SystemExpected SolubilityRationale
PBS (pH 7.4) ModerateThe diazaspiro[3.4]octan-6-one core contains nitrogen atoms that can be protonated, potentially increasing solubility in aqueous buffers. The nitrophenyl group is hydrophobic and will counteract this.
0.01 M HCl (pH 2.0) Higher than at pH 7.4The basic nitrogen atoms in the spirocyclic core are expected to be fully protonated at this acidic pH, leading to the formation of a more soluble salt.
Water Low to ModerateThe overall molecule has both polar (amide, nitro, amine) and nonpolar (phenyl, alkyl) regions, leading to an intermediate solubility in pure water.
Ethanol HighEthanol is a polar protic solvent that should effectively solvate both the polar and nonpolar moieties of the molecule.
DMSO HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

The relationship between pH and the ionization state of the molecule, which in turn affects solubility, can be visualized as follows:

G cluster_ph Effect of pH on Ionization and Solubility cluster_solubility Low_pH Low pH (e.g., 2.0) Protonated (Cationic) Form High_pH High pH (e.g., 7.4) Neutral/Partially Protonated Form Low_pH->High_pH Increasing pH High_Sol Higher Solubility Low_pH->High_Sol favors Low_Sol Lower Solubility High_pH->Low_Sol leads to

Caption: pH-Dependent Ionization and its Impact on Solubility.

Conclusion and Future Directions

This guide has outlined the strategic importance of the spirocyclic scaffold present in this compound and provided a detailed, actionable protocol for the experimental determination of its solubility. The anticipated favorable solubility profile, particularly in acidic conditions, underscores its potential as a drug candidate.

Future work should focus on executing the described protocol to generate empirical solubility data. Furthermore, investigating the compound's permeability and metabolic stability will be crucial next steps in building a comprehensive ADME profile to guide further drug development efforts.

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Reche, O. (2017, July 21). Spirocycles in Drug Discovery.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • MDPI. (n.d.). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • Atomaxchem. (n.d.). This compound | CAS:1272755-97-1.
  • CymitQuimica. (n.d.). This compound.

Sources

Spectroscopic Analysis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Commentary: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. For a molecule like 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, which incorporates a spirocyclic core, a lactam, and a nitroaromatic moiety, a multi-modal spectroscopic approach is not just recommended—it is essential. This guide provides a comprehensive framework for its analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the presented data is a representative model based on established chemical principles, the methodology and interpretation are designed to serve as a robust, field-proven protocol for researchers.

Molecular Structure and Analytical Overview

This compound is a unique compound featuring a cyclobutane ring fused to a pyrrolidinone (γ-lactam) ring at a single spiro-carbon. The nitrogen of the lactam is substituted with a 3-nitrophenyl group. This intricate architecture demands a detailed spectroscopic investigation to confirm its identity and purity. Our analytical workflow is designed to systematically deconstruct the molecule, assigning specific signals to each proton and carbon, and confirming the overall molecular weight and fragmentation pattern.

Diagram 1: Annotated Molecular Structure ```dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,7.6", bgcolor="#F1F3F4"]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

// Define nodes with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,0.5!"]; C3 [label="C", pos="-1.2,1.8!"]; C4 [label="C", pos="0,2.3!"]; C_spiro [label="C", pos="0,1!"]; N_amide [label="N", pos="1.2,0.5!"]; C_carbonyl [label="C=O", pos="1.2,-0.8!"]; C_ar1 [label="C", pos="2.4,1!"]; C_ar2 [label="C", pos="3.2,0.3!"]; C_ar3 [label="C", pos="4.2,0.8!"]; C_ar4 [label="C", pos="4.4,2!"]; C_ar5 [label="C", pos="3.6,2.7!"]; C_ar6 [label="C", pos="2.6,2.2!"]; N_nitro [label="N+", pos="5.2,0!"]; O1_nitro [label="O-", pos="5.9,-0.5!"]; O2_nitro [label="O", pos="5.4,0.9!"];

// Define atom labels H1a [label="H", pos="-1.8,0.2!"]; H1b [label="H", pos="-1.5,2.2!"]; H2a [label="H", pos="-0.3,3!"]; H2b [label="H", pos="0.3,3!"]; H3a [label="H", pos="-1.8,2.1!"]; H3b [label="H", pos="-1.5,-0.2!"]; H_amide [label="H", pos="0,-0.4!"]; H_ar2 [label="H", pos="3.1,-0.4!"]; H_ar4 [label="H", pos="5.1,2.4!"]; H_ar5 [label="H", pos="3.8,3.4!"]; H_ar6 [label="H", pos="2.1,2.7!"];

// Draw bonds C_spiro -- N1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C_spiro; C_spiro -- N_amide; N_amide -- C_carbonyl; C_carbonyl -- N1; N_amide -- C_ar1; C_ar1 -- C_ar2; C_ar2 -- C_ar3; C_ar3 -- C_ar4; C_ar4 -- C_ar5; C_ar5 -- C_ar6; C_ar6 -- C_ar1; C_ar3 -- N_nitro; N_nitro -- O1_nitro [style=dashed]; N_nitro -- O2_nitro [style=double];

// Atom Numbering for NMR label_C5 [label="5", pos="0.3,-0.1!", fontcolor="#EA4335"]; label_C1 [label="1", pos="-1.5,0.3!", fontcolor="#EA4335"]; label_C2 [label="2", pos="-1.5,2!", fontcolor="#EA4335"]; label_C3 [label="3", pos="-0.3,2.5!", fontcolor="#EA4335"]; label_C4 [label="4", pos="0.3,1.2!", fontcolor="#EA4335"]; label_N8 [label="8", pos="1.5,0.3!", fontcolor="#EA4335"]; label_C6 [label="6", pos="1.5,-1!", fontcolor="#EA4335"]; label_N7 [label="7", pos="-0.3,-0.2!", fontcolor="#EA4335"]; label_C1_ar [label="1'", pos="2.1,0.7!", fontcolor="#34A853"]; label_C2_ar [label="2'", pos="3.1,2.9!", fontcolor="#34A853"]; label_C3_ar [label="3'", pos="4.3,3.1!", fontcolor="#34A853"]; label_C4_ar [label="4'", pos="5.1,2.1!", fontcolor="#34A853"]; label_C5_ar [label="5'", pos="4.9,0.5!", fontcolor="#34A853"]; label_C6_ar [label="6'", pos="3.5,-0.1!", fontcolor="#34A853"]; }

Caption: Key fragmentation pathways for this compound.

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining high-quality, reproducible data.

NMR Sample Preparation

[1][2][3][4][5]1. Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR. 2. Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in which the compound is fully soluble. The typical volume is 0.6-0.7 mL. 3. Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing may be applied. 4. Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure no solid particles are transferred. 5. Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Data Acquisition

[6][7][8]* Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Angle: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Angle: 30°

    • Acquisition Time: 2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Proton Decoupling: Broadband decoupling applied during acquisition.

HRMS Sample Preparation and Analysis

[9][10]1. Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. 2. Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument. [11]3. Ionization Mode: Positive Electrospray Ionization (ESI+). 4. Analysis:

  • Inject the sample solution into the ESI source.
  • Acquire a full scan mass spectrum over a range of m/z 50-500.
  • Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to obtain fragmentation data.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry provides a powerful and definitive toolkit for the structural characterization of this compound. By carefully analyzing the chemical shifts, coupling constants, molecular ion, and fragmentation patterns, researchers can confidently confirm the identity, purity, and structure of this complex molecule, paving the way for its further investigation in drug development and chemical biology.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1983). Electrospray Ionization (ESI) Fragmentations and Dimethyldioxirane Reactivities of Three Diverse Lactams Having Full, Half, and Zero Resonance Energies. Journal of the American Chemical Society, 105(19), 5679-5683. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • ResearchGate. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Wang, J., et al. (2008). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs. Chromatographia, 68(9-10), 759-766. [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Zhang, L., et al. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2016, 8401894. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(6), 2187-2199. [Link]

  • da Silva, R. C., et al. (2012). β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method. Food Additives & Contaminants: Part A, 29(4), 497-507. [Link]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • ResearchGate. (2011). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]

  • ResearchGate. (2008). 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Burnham, C. A. D., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. The Journal of Clinical Investigation, 131(16), e145891. [Link]

  • SpectraBase. (n.d.). 3-(p-Nitrophenyl)-2-propen-1-ol. [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. [Link]

  • Environmental Science & Technology. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments: Re-Engaging with Mass Spectral Principles, Limitations, and Data Analysis. [Link]

  • ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • Quora. (2021). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. [Link]

  • SpectraBase. (n.d.). 3-Nitrophenol. [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]

  • de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 19(4), 454-467. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]

  • PubChem. (n.d.). 8-hydroxy-6-oxaspiro[3.4]octan-5-one. [Link]

Sources

Navigating the Landscape of Novel Spirocycles: A Technical Guide to 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic compounds that have long dominated drug discovery pipelines. Three-dimensional (3D) molecular architectures are now recognized as crucial for enhancing target specificity, improving physicochemical properties, and exploring novel biological activities. Among these, spirocyclic systems—molecules containing two rings connected by a single common atom—have garnered significant attention. Their rigid, well-defined conformations offer a unique opportunity to present pharmacophoric elements in precise spatial orientations, potentially leading to improved potency and reduced off-target effects.

This technical guide focuses on a specific and promising example of this molecular class: 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one . We will delve into its commercial availability, propose a logical synthetic pathway based on established chemical principles, and discuss its potential applications in drug discovery.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1272755-97-1[1][2]
MDL Number MFCD18651749[2]
Molecular Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol

Commercial Availability

For researchers looking to procure this compound for initial screening or as a starting material, this compound is commercially available from specialized chemical suppliers. This availability facilitates its direct use in research without the immediate need for de novo synthesis.

Table 2: Commercial Suppliers

SupplierProduct NumberPurityAvailability
Atomaxchem PR-98504Not specifiedIn stock[1]
Apollo Scientific Not specifiedNot specifiedIn stock[2]

Note: Availability and purity are subject to change. It is recommended to contact the suppliers directly for the most current information.

Proposed Synthetic Pathway

While commercially available, understanding the synthesis of this compound is crucial for analogue development and for scaling up production if required. Based on established methodologies for the synthesis of spirocyclic systems and related heterocycles, a plausible synthetic route can be proposed. The synthesis of novel azaspiro[3.4]octanes often serves as a strategy to create multifunctional modules for drug discovery.[3]

The following proposed multi-step synthesis leverages common reactions in medicinal chemistry. The synthesis of related nitrophenyl-containing heterocycles often involves cyclocondensation reactions.[4][5][6]

cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Amide Coupling cluster_4 Step 5: Intramolecular Cyclization (Dieckmann Condensation) cluster_5 Step 6: Final Deprotection Start 3-Nitroaniline Step1_reagent Boc Anhydride, Base Start->Step1_reagent Intermediate1 tert-butyl (3-nitrophenyl)carbamate Step1_reagent->Intermediate1 Step2_reagent Ethyl 2-bromoacetate, Base Intermediate1->Step2_reagent Intermediate2 Ethyl 2-(tert-butoxycarbonyl(3-nitrophenyl)amino)acetate Step2_reagent->Intermediate2 Step3_reagent Trifluoroacetic Acid (TFA) Intermediate2->Step3_reagent Intermediate3 Ethyl 2-((3-nitrophenyl)amino)acetate Step3_reagent->Intermediate3 Step4_reagent 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, Coupling Agent (e.g., HATU) Intermediate3->Step4_reagent Intermediate4 Protected Spirocyclic Precursor Step4_reagent->Intermediate4 Step5_reagent Strong Base (e.g., NaH) Intermediate4->Step5_reagent Intermediate5 Boc-protected diazaspiro[3.4]octanone Step5_reagent->Intermediate5 Step6_reagent Trifluoroacetic Acid (TFA) Intermediate5->Step6_reagent Final_Product This compound Step6_reagent->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl (3-nitrophenyl)carbamate

  • Dissolve 3-nitroaniline in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine.

  • To this solution, add di-tert-butyl dicarbonate (Boc anhydride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography.

Step 2: Synthesis of Ethyl 2-(tert-butoxycarbonyl(3-nitrophenyl)amino)acetate

  • Dissolve the Boc-protected aniline from Step 1 in an aprotic polar solvent like dimethylformamide (DMF).

  • Add a strong base such as sodium hydride (NaH) at 0 °C.

  • Add ethyl 2-bromoacetate and allow the reaction to proceed at room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography.

Step 3: Synthesis of Ethyl 2-((3-nitrophenyl)amino)acetate

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

  • Remove the solvent and excess TFA under reduced pressure.

Step 4: Synthesis of the Protected Spirocyclic Precursor

  • Dissolve 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid and the product from Step 3 in DMF.

  • Add a peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • Work up and purify the resulting amide.

Step 5: Intramolecular Cyclization

  • Dissolve the precursor from Step 4 in an anhydrous solvent like tetrahydrofuran (THF).

  • Add a strong base (e.g., sodium hydride) to initiate an intramolecular Dieckmann condensation.

  • Heat the reaction if necessary to drive it to completion.

  • Carefully quench the reaction and purify the cyclized product.

Step 6: Final Deprotection

  • Treat the Boc-protected spirocycle from Step 5 with TFA in DCM to yield the final product, this compound.

  • Purify by an appropriate method, such as preparative HPLC or crystallization.

Potential Applications in Drug Discovery

The this compound scaffold incorporates several features of interest to medicinal chemists:

  • Spirocyclic Core: Provides a rigid, three-dimensional framework, which can be advantageous for target binding and improving metabolic stability.

  • Diazaspiro[3.4]octan-6-one Moiety: This heterocyclic system offers multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening. The lactam functionality can participate in hydrogen bonding interactions with biological targets.

  • 3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group and a known pharmacophore in some drug classes. It can also serve as a synthetic handle for further chemical modifications, for instance, reduction to an aniline derivative which can then be further elaborated. The synthesis of nitrophenyl-containing compounds has been explored for various therapeutic areas, including as inhibitors of catechol-O-methyltransferase (COMT).[7]

Given these structural features, this compound could serve as a valuable building block or starting point for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases, where spirocyclic scaffolds have shown promise.

Conclusion

This compound represents an intriguing, commercially available building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure and potential for further derivatization make it a valuable tool for researchers aiming to explore novel chemical space. The proposed synthetic pathway provides a framework for its de novo synthesis and the creation of analogues. As the demand for structurally diverse and potent therapeutic agents continues to grow, compounds like this will undoubtedly play a crucial role in the future of drug development.

References

  • PubChem. 5,7-Diazaspiro(3.4)octane-6,8-dione. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. [Link]

  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

  • PubChem. 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. [Link]

  • ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). [Link]

  • ResearchGate. (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). [Link]

  • PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

Sources

Whitepaper: A Strategic Approach to Target Deconvolution for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's biological target is a pivotal and often challenging step in drug discovery, particularly for novel chemical entities discovered through phenotypic screening. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, a novel compound featuring a spirocyclic diazaspiro-octanone core and a nitrophenyl moiety. We present an integrated workflow that begins with computational hypothesis generation and progresses through direct experimental validation of target engagement to unbiased proteome-wide screening. This document serves as a technical blueprint, providing not only detailed protocols but also the scientific rationale underpinning each methodological choice, thereby enabling researchers to systematically elucidate the mechanism of action for this and other novel bioactive compounds.

Introduction: The Challenge of a Novel Scaffold

The compound this compound presents a unique challenge and opportunity. Its core structure, the diazaspiro[3.4]octane scaffold, is recognized as a "privileged structure" in medicinal chemistry, appearing in molecules with diverse biological activities, including antitubercular and antimalarial agents.[1][2][3] This suggests the scaffold is a versatile framework for engaging various biological targets. The addition of the 3-nitrophenyl group, a moiety frequently associated with antimicrobial and anticancer properties, further complicates the predictive landscape but enhances the probability of significant bioactivity.[4][5][6][7]

Given the absence of established biological data for this specific molecule, a systematic and logical approach to target identification is paramount. Phenotypic screening, while powerful for discovering active compounds, yields hits without a known mechanism of action. The process of connecting a molecule to its direct biological target(s) is known as target deconvolution or target identification.[8] This guide proposes a robust workflow designed to navigate this process efficiently and with high scientific rigor.

Our strategy is built on a tiered approach:

  • In Silico Hypothesis Generation: Utilizing computational methods to predict a manageable list of high-probability targets.

  • Biophysical Validation of Target Engagement: Experimentally confirming the physical interaction between the compound and predicted targets in a physiological context.

  • Unbiased Proteome-Wide Target Discovery: Employing chemical proteomics to identify all potential binding partners without prior bias.

This integrated workflow provides a self-validating system, where computational predictions are rigorously tested, and unbiased methods can reveal unexpected targets, ensuring a comprehensive understanding of the compound's mechanism of action.

Part 1: In Silico Target Prediction – Charting the Possibilities

The initial phase of target deconvolution for a novel compound should be computational, as it allows for the rapid, cost-effective generation of testable hypotheses.[9][10] By screening the compound against vast libraries of known protein structures, we can prioritize potential targets for subsequent experimental validation.

Reverse Docking: A Broad Net for Potential Binders

Reverse docking inverts the traditional virtual screening paradigm: instead of docking many compounds to one target, we dock one compound to many potential targets.[11][12][13] This approach is invaluable when no prior target information exists.

Causality of Experimental Choice: The primary rationale for employing reverse docking is its ability to survey the entire known structural proteome. It provides an unbiased structural assessment of potential binding events, ranked by predicted binding affinity. This allows for the identification of potential on-targets responsible for efficacy as well as off-targets that could lead to toxicity.[10][11]

Workflow:

  • Ligand Preparation: Generate a high-quality 3D conformation of this compound.

  • Target Library Preparation: Utilize a curated library of 3D protein structures (e.g., PDB, AlphaFold database).

  • Docking Simulation: Employ a validated docking algorithm like AutoDock Vina to systematically dock the ligand into the binding sites of each protein in the library.[13][14]

  • Scoring and Ranking: Rank the protein targets based on the predicted binding energy (docking score).

  • Filtering and Analysis: Filter the ranked list based on biological plausibility, focusing on targets with known roles in disease pathways relevant to potential therapeutic areas suggested by the compound's structural motifs (e.g., oncology, infectious disease).

Predicted Data Presentation: The output of a reverse docking screen should be summarized clearly to facilitate downstream decision-making.

Table 1: Hypothetical Top-Ranked Potential Targets from Reverse Docking

Rank Protein Target Gene Name Docking Score (kcal/mol) Putative Biological Function
1 Deazaflavin-dependent nitroreductase ddn -9.8 Prodrug activation in M. tuberculosis
2 Cyclooxygenase-2 PTGS2 -9.5 Inflammation, Cancer
3 Mitogen-activated protein kinase 14 MAPK14 -9.2 Inflammatory response, Apoptosis
4 H+/K+ ATPase ATP4A -8.9 Gastric acid secretion

| 5 | Dihydrofolate reductase | DHFR | -8.7 | Nucleotide synthesis, Cancer, Bacteria |

Pharmacophore Modeling: Abstracting Key Interactions

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[15][16][17][18][19] While typically used in a ligand-based approach (when multiple active molecules are known), a structure-based approach can be used here. Once a high-confidence hit is identified and validated from reverse docking, a pharmacophore model can be built from the predicted binding pose to screen for other compounds or to understand the key interactions.

Part 2: Experimental Validation of Target Engagement

Computational predictions are hypotheses that require experimental proof. The next critical step is to confirm that this compound physically binds to the predicted targets within a biological system.

Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment

CETSA is a powerful biophysical technique for verifying target engagement in intact cells or tissues.[20][21] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[22][23][24]

Causality of Experimental Choice: We select CETSA as the primary validation tool because it is label-free, meaning no modification of the compound is required, and it assesses target binding in the complex milieu of the cell.[24] This provides physiologically relevant evidence of engagement, accounting for factors like cell permeability and intracellular competition. A positive thermal shift is strong evidence of a direct interaction.[21][22]

Diagram 1: Conceptual Workflow for Target Identification

G cluster_0 Part 1: In Silico Prediction cluster_1 Part 2: Target Validation cluster_2 Part 3: Unbiased Discovery in_silico Reverse Docking & Pharmacophore Modeling hypothesis Ranked List of Potential Targets in_silico->hypothesis Generates cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa Provides Candidates For validated Validated Targets cetsa->validated Confirms ac_ms Affinity Chromatography-MS validated->ac_ms Cross-references with unbiased Comprehensive List of Binders ac_ms->unbiased Identifies unbiased->cetsa Provides New Candidates For compound 7-(3-Nitrophenyl)-5,8- diazaspiro[3.4]octan-6-one compound->in_silico compound->cetsa compound->ac_ms Requires modification

Caption: Integrated workflow for target deconvolution.

Diagram 2: Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA_Principle p_unbound Target Protein (Native) p_heat_unbound Heat Applied p_denatured Protein Denatures & Aggregates p_heat_unbound->p_denatured Low Temp analysis Analysis (e.g., Western Blot) p_denatured->analysis Low signal in soluble fraction pl_bound Target Protein + Ligand (Stabilized Complex) pl_heat_bound Heat Applied pl_stable Protein Remains Soluble pl_heat_bound->pl_stable Higher Temp pl_stable->analysis High signal in soluble fraction start start->p_unbound start->pl_bound

Caption: Ligand binding increases protein thermal stability in CETSA.

Protocol: CETSA for Target Validation
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549 lung carcinoma if MAPK14 is the target) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[22]

  • Cell Lysis and Fractionation:

    • Immediately cool samples on ice.

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting with a target-specific antibody.

  • Data Analysis:

    • Quantify band intensities from the Western blot.

    • Plot the percentage of soluble protein against temperature to generate melting curves for both vehicle- and compound-treated samples.

    • The shift in the melting temperature (ΔTm) indicates target engagement.

Expected Data Presentation: The results are presented as a table of thermal shifts.

Table 2: Hypothetical CETSA Validation of Predicted Targets

Target Protein ΔTm (°C) with 10 µM Compound p-value Interpretation
MAPK14 +4.2 < 0.001 Strong Engagement
Cyclooxygenase-2 +0.5 0.25 No significant engagement

| H+/K+ ATPase | -0.2 | 0.68 | No significant engagement |

Part 3: Unbiased Identification of Direct Targets

While validating computational hits is essential, it's equally important to screen for unanticipated targets. Unbiased chemical proteomics methods identify binding partners from the entire proteome.[25][26][27]

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a robust technique to "fish" for protein targets from a complex biological lysate.[28][29] The compound ("bait") is immobilized on a solid support, which is then used to capture its binding partners ("prey").[30]

Causality of Experimental Choice: This method is chosen for its ability to identify even low-affinity or transient interactors that might be missed by other methods.[27] It provides a comprehensive, unbiased survey of the compound's interactome. The primary experimental consideration is the need to synthesize an analog of the parent compound that includes a linker for immobilization, which must be carefully designed to avoid disrupting the key binding interactions.

Diagram 3: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)

ACMS_Workflow cluster_0 1. Bait Preparation cluster_1 2. Affinity Purification cluster_2 3. Analysis compound Synthesize Compound with Linker beads Immobilize on Affinity Beads compound->beads incubation Incubate Lysate with Bait Beads beads->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page digestion In-gel Digestion (Trypsin) sds_page->digestion ms LC-MS/MS Analysis digestion->ms database Database Search & Protein Identification ms->database

Caption: Step-by-step workflow for AC-MS target identification.

Protocol: AC-MS for Unbiased Target Discovery
  • Bait Synthesis and Immobilization:

    • Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Covalently couple the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose or azide-functionalized beads).

    • Prepare a control column using beads coupled only to the linker or to an inactive structural analog to subtract non-specific binders.

  • Lysate Preparation and Incubation:

    • Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the compound-immobilized beads (and control beads in parallel) for 2-4 hours at 4°C to allow for binding.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that do not specifically bind to the compound.

    • Elute the specifically bound proteins using a competitive ligand (the original, unmodified compound), or by changing buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database.

Expected Data Presentation: Proteins specifically binding to the active compound are identified by comparing the results to the control column.

Table 3: Hypothetical Protein Hits from AC-MS Analysis

Protein ID (UniProt) Gene Name Peptide Count (Active) Peptide Count (Control) Enrichment Ratio Putative Target?
P27361 MAPK14 25 1 25.0 Yes (Validated)
Q9Y237 PARP1 18 2 9.0 Novel
P04035 HSPA8 45 40 1.1 No (HSP, common non-specific)

| P00533 | EGFR | 15 | 0 | ∞ | Novel |

Conclusion and Forward Path

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis building and rigorous testing. The integrated strategy detailed in this guide—combining the predictive power of in silico methods with the definitive evidence from biophysical and proteomic experiments—provides a powerful and reliable path forward.

By first predicting potential targets through reverse docking, then confirming direct cellular engagement with CETSA, and finally mapping the broader interactome with AC-MS, researchers can build a high-confidence profile of a compound's mechanism of action. Each step informs the next, creating a feedback loop that refines the target list and deepens mechanistic understanding. This comprehensive approach not only accelerates the hit-to-lead process but also builds a solid foundation for future preclinical and clinical development.

References

  • (PubMed)

  • (World Preclinical Congress)

  • (PubMed)

  • (MDPI)

  • (PubMed)

  • (PubMed)

  • (European Review for Medical and Pharmacological Sciences)

  • (Patsnap Synapse)

  • (ScienceDirect)

  • (ACS Publications)

  • (PLOS Computational Biology)

  • (MDPI)

  • (Slideshare)

  • (NextProt)

  • (AstraZeneca)

  • (Annual Reviews)

  • (NIH)

  • (NCBI)

  • (PubMed Central)

  • (Creative Biolabs)

  • (EMBL-EBI)

  • (Wikipedia)

  • (YouTube)

  • (BrJAC)

  • (ResearchGate)

  • (Benchchem)

  • (LCGC International)

  • (News-Medical.Net)

  • (Springer)

  • (MDPI)

  • (PMC - NIH)

  • (Cambridge Open Engage)

  • (EMBL-EBI)

  • (Patsnap Synapse)

  • (PubChem)

  • (ACS Publications)

  • (PMC - NIH)

  • (PMC - NIH)

  • (Center for Computational Structural Biology)

  • (NIH)

  • (ResearchGate)

Sources

An In-depth Technical Guide to the Preliminary Cytotoxicity Assessment of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel chemical entity, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage screening of potential therapeutic compounds. Our approach is grounded in established principles of toxicology and cell-based assays, ensuring a robust and reproducible assessment.

Introduction: Unveiling a Novel Spirocyclic Scaffold

The compound this compound belongs to the class of spirocyclic compounds, which are characterized by their unique three-dimensional architecture. Spirocyclic frameworks have garnered significant interest in medicinal chemistry due to their structural novelty and potential for diverse biological activities.[1][2][3] The incorporation of a nitrophenyl group suggests a potential for bioactivity, as nitroaromatic compounds are known to exhibit a range of pharmacological effects, including anticancer properties.[4][5][6]

This document outlines a systematic approach to ascertain the cytotoxic potential of this specific molecule. The primary objective is to determine the concentration at which the compound elicits a toxic response in cultured human cancer cells, a critical first step in the drug discovery pipeline.[7][8]

Foundational Principles of In Vitro Cytotoxicity Testing

The preliminary assessment of a novel compound's cytotoxicity is a cornerstone of preclinical drug development.[9] In vitro cytotoxicity assays offer a rapid, cost-effective, and ethically sound method for screening compounds and elucidating their potential mechanisms of action.[7][10] The core principle of these assays is to measure the extent to which a compound induces cell death or inhibits cell proliferation.

A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[7][10] A lower IC50 value is indicative of a more potent cytotoxic agent.

Experimental Design and Rationale

A well-designed experimental workflow is paramount for obtaining reliable and interpretable data. The following diagram illustrates the proposed workflow for the preliminary cytotoxicity assessment of this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Treatment Compound Treatment (Dose-response) Compound_Prep->Treatment Cell_Culture Cell Line Selection & Culture (e.g., MCF-7, HeLa) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Calculation IC50 Calculation Absorbance->Calculation Interpretation Data Interpretation Calculation->Interpretation G Compound 7-(3-Nitrophenyl)-5,8- diazaspiro[3.4]octan-6-one Reductases Cellular Reductases Compound->Reductases Reactive_Intermediates Reactive Nitroso/ Hydroxylamine Intermediates Reductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical mechanism of action.

Based on the preliminary cytotoxicity data, further studies could include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression. [3]* Western Blotting: To analyze the expression of key proteins involved in cell death and proliferation pathways. [2]

Conclusion

This technical guide provides a robust framework for the initial cytotoxic evaluation of this compound. By following the outlined protocols and considering the underlying scientific rationale, researchers can generate reliable and meaningful data to inform the future development of this novel compound. The systematic approach described herein is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • JoVE Journal. (2020). Cytotoxicity Assessment of Spirocyclic Oximes.
  • Anti-Cancer Agents in Medicinal Chemistry. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents.
  • PubMed Central. (n.d.). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines.
  • Journal of Medicinal Chemistry. (n.d.). Design, Synthesis, and Cytotoxic Evaluation of a New Series of 3-Substituted Spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] Derivatives.
  • Bioorganic & Medicinal Chemistry Letters. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • ACS Omega. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • PubMed Central. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy.
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4).
  • PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • ResearchGate. (2022). (PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group.

Sources

An In-Depth Technical Guide to the Structural Analogs of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: Synthesis, Rationale, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,8-diazaspiro[3.4]octan-6-one scaffold represents a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced pharmacological properties. This guide provides a comprehensive technical overview of the structural analogs of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, a molecule of significant interest for probing biological systems. We will delve into the synthetic strategies for accessing the core scaffold and its derivatives, with a particular focus on the introduction of the 3-nitrophenyl moiety. Furthermore, this document will explore the medicinal chemistry rationale behind the design of these analogs, the significance of the nitrophenyl group as a pharmacophore, and the potential therapeutic applications of this compound class. Detailed, field-proven experimental protocols and structure-activity relationship (SAR) insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 5,8-diazaspiro[3.4]octan-6-one Core

Spirocyclic systems have gained considerable traction in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and superior physicochemical properties compared to their linear or planar counterparts. The 5,8-diazaspiro[3.4]octan-6-one core, featuring a strained four-membered azetidine ring fused to a five-membered lactam, presents a rigid and synthetically versatile scaffold. This unique topology allows for the precise spatial arrangement of substituents, enabling fine-tuning of interactions with biological targets.

The introduction of an aryl group at the 7-position of this scaffold, specifically a 3-nitrophenyl group, opens avenues for exploring a range of biological activities. The nitroaromatic moiety is a well-established pharmacophore, often acting as a bio-reducible prodrug element, which can be selectively activated in hypoxic environments, such as those found in solid tumors or certain microbial infections.

This guide will provide a detailed exploration of the synthesis and potential applications of structural analogs based on this core, with the aim of providing a solid foundation for further research and development in this promising area of medicinal chemistry.

Synthetic Strategies for 7-Aryl-5,8-diazaspiro[3.4]octan-6-ones

The synthesis of this compound and its analogs can be conceptually divided into two key stages: the construction of the core 5,8-diazaspiro[3.4]octan-6-one ring system and the subsequent introduction of the aryl substituent at the 7-position.

Synthesis of the Core 5,8-diazaspiro[3.4]octan-6-one Scaffold

retrosynthesis target 5,8-diazaspiro[3.4]octan-6-one intermediate1 N-protected diazaspirooctanone target->intermediate1 Deprotection intermediate2 Cyclization Precursor intermediate1->intermediate2 Intramolecular Cyclization starting_materials Azetidine & Pyrrolidinone Derivatives intermediate2->starting_materials Coupling

Caption: Retrosynthetic analysis of the 5,8-diazaspiro[3.4]octan-6-one core.

A forward synthesis could involve the coupling of a suitably protected azetidine derivative with a functionalized pyrrolidinone precursor, followed by an intramolecular cyclization to form the spirocyclic core.

Introduction of the 7-Aryl Substituent: N-Arylation Methodologies

The key step in the synthesis of the target compound and its analogs is the formation of the C-N bond between the 7-position of the diazaspiro[3.4]octan-6-one core and the aryl group. Two powerful and widely used catalytic cross-coupling reactions are particularly well-suited for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

2.2.1. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[1][2] Its broad substrate scope and functional group tolerance make it an ideal candidate for the N-arylation of the 5,8-diazaspiro[3.4]octan-6-one core.

buchwald_hartwig cluster_reactants Reactants cluster_catalyst Catalytic System diazaspiro 5,8-diazaspiro[3.4]octan-6-one product This compound diazaspiro->product aryl_halide 3-Halonitrobenzene (X = Br, I) aryl_halide->product pd_catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) pd_catalyst->product ligand Phosphine Ligand (e.g., XPhos, RuPhos) ligand->product base Base (e.g., NaOtBu, Cs2CO3) base->product

Caption: Schematic of the Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol: Proposed Buchwald-Hartwig N-Arylation

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 5,8-diazaspiro[3.4]octan-6-one (1.0 eq), 1-bromo-3-nitrobenzene (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos or RuPhos (4-10 mol%).

  • Addition of Base and Solvent: Add a strong base, for instance, sodium tert-butoxide (NaOtBu) (1.5 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq). Subsequently, add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

2.2.2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative method for the formation of C-N bonds.[3] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be effective for certain substrates and is generally more economical due to the lower cost of copper catalysts.

Experimental Protocol: Proposed Ullmann N-Arylation

  • Reaction Setup: In a sealed tube, combine the 5,8-diazaspiro[3.4]octan-6-one (1.0 eq), 1-iodo-3-nitrobenzene (1.1 eq), a copper(I) salt such as CuI (10-20 mol%), and a ligand, for example, 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) (20-40 mol%).

  • Addition of Base and Solvent: Add a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), and a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 120 and 160 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic extracts should be washed, dried, and concentrated. Purification of the crude product is typically achieved through column chromatography.

Structure-Activity Relationship (SAR) and the Role of the 3-Nitrophenyl Group

The biological activity of the 7-aryl-5,8-diazaspiro[3.4]octan-6-one series is expected to be significantly influenced by the nature and position of the substituents on the aryl ring.

The 3-Nitrophenyl Moiety: A Bio-reductive "Warhead"

The 3-nitrophenyl group is not merely a placeholder; it is a key pharmacophoric element with a well-documented role in medicinal chemistry.[4] Nitroaromatic compounds are often prodrugs that can be selectively activated under hypoxic conditions, which are characteristic of the microenvironment of solid tumors and various pathogenic microorganisms.[5]

nitro_reduction nitroaromatic R-NO2 (Inactive Prodrug) nitroso R-NO (Reactive) nitroaromatic->nitroso Nitroreductase (Hypoxia) hydroxylamine R-NHOH (Reactive) nitroso->hydroxylamine Reduction cellular_damage Cellular Damage (Cytotoxicity) nitroso->cellular_damage amine R-NH2 (Inactive Metabolite) hydroxylamine->amine hydroxylamine->cellular_damage

Caption: Bio-reductive activation of a nitroaromatic compound.

This selective activation leads to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage, making these compounds attractive as potential anticancer and antimicrobial agents.

Probing the SAR: A Quantitative Overview

To systematically explore the structure-activity relationships, a library of analogs can be synthesized by varying the substituents on the phenyl ring. The following table outlines key parameters to consider for analog design.

R Group at 7-positionElectronic EffectSteric BulkLipophilicity (cLogP)Potential Biological Impact
3-NO₂ Strong electron-withdrawingMediumModerateProdrug activation, potential for selective cytotoxicity
4-NO₂ Strong electron-withdrawingMediumModerateAltered reduction potential and metabolic profile
3-NH₂ Electron-donatingMediumLowerPotential for hydrogen bonding, altered target interaction
3-Cl Electron-withdrawing, Halogen bondingMediumHigherIncreased membrane permeability, potential for halogen bonding interactions
3-OCH₃ Electron-donatingMediumHigherIncreased lipophilicity, potential for altered metabolism
3-CF₃ Strong electron-withdrawingLargeHigherIncreased metabolic stability and lipophilicity

Potential Therapeutic Applications

Given the structural features of the this compound scaffold, several therapeutic areas present promising avenues for investigation.

  • Oncology: The presence of the bio-reducible nitrophenyl group makes these compounds prime candidates for development as hypoxia-activated anticancer agents.

  • Infectious Diseases: Nitroaromatic compounds have a long history of use as antimicrobial agents. Analogs of the target scaffold could be explored for their activity against a range of bacterial and parasitic infections.

  • Neuroscience: The rigid spirocyclic core can be used to develop ligands for various central nervous system (CNS) targets, where conformational restriction is often key to achieving selectivity.

Conclusion

The structural analogs of this compound represent a promising class of compounds with significant potential for drug discovery. The unique three-dimensional architecture of the diazaspiro[3.4]octan-6-one core, combined with the versatile chemistry and pharmacological relevance of the 3-nitrophenyl group, provides a rich platform for the design and synthesis of novel therapeutic agents. The synthetic strategies and experimental protocols outlined in this guide, particularly the application of modern cross-coupling reactions, offer a clear and actionable path for researchers to access and explore this exciting chemical space. Further investigation into the structure-activity relationships and biological evaluation of these analogs is warranted and holds the potential to yield novel drug candidates for a variety of diseases.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Patterson, L. H., & Wyllie, D. J. (2014). Nitro-group-containing drugs. Journal of medicinal chemistry, 57(15), 6171-6184. [Link]

  • Denny, W. A. (2009). Hypoxia-activated prodrugs in cancer therapy. Future oncology, 5(3), 309-319. [Link]

Sources

A Technical Guide to the Application of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2][3] This guide provides a comprehensive, in-depth technical framework for the utilization of a specific, high-potential fragment, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one , in a rigorous FBDD campaign. We will detail the rationale for its selection, its essential physicochemical characterization, and a multi-tiered screening and validation workflow designed to ensure scientific integrity and generate actionable, high-confidence data for downstream hit-to-lead chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical matter in their discovery pipelines.

Rationale for Fragment Selection: The Value of 3D Scaffolds

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[1][2] While traditional libraries often explore "flat" two-dimensional chemical space, there is a growing consensus that fragments incorporating three-dimensional (3D) scaffolds offer significant advantages.[1] Spirocyclic systems, defined by two rings sharing a single atom, are exemplary in this regard.

The 5,8-diazaspiro[3.4]octan-6-one core was selected for its inherent three-dimensionality. This rigid, sp³-rich scaffold presents chemical vectors in defined, non-planar orientations, enabling the exploration of more complex and intricate binding pockets than flat, aromatic fragments.[4] Such scaffolds have been shown to improve physicochemical properties like solubility and metabolic stability while providing novel intellectual property space.[4]

This compound (CAS: 1272755-97-1) builds upon this core with strategically chosen functionality:

  • Diazaspiro[3.4]octanone Core: Provides a rigid, 3D framework.

  • Nitrophenyl Group: Acts as a versatile chemical handle. The nitro group can be a key hydrogen bond acceptor or can be chemically reduced to an amine, providing a vector for subsequent fragment growing or linking strategies.

  • Lactam Moiety: Offers hydrogen bond donor and acceptor capabilities, crucial for anchoring the fragment within a protein binding site.

Physicochemical and Quality Control Assessment

Before initiating any screening, the fragment must be rigorously assessed to ensure it meets the stringent criteria for FBDD, often referred to as the "Rule of Three".[5][6] This initial characterization is a critical first step in building a self-validating experimental system.

In Silico Physicochemical Profile

A preliminary computational assessment confirms the suitability of the fragment for screening.

PropertyValue (Calculated)"Rule of Three" GuidelineRationale
Molecular Weight (MW) ~247.25 g/mol ≤ 300 DaEnsures the fragment is small enough to be an efficient starting point for optimization.[6]
cLogP ~0.8≤ 3Predicts adequate aqueous solubility and minimizes non-specific binding.[6]
Hydrogen Bond Donors 1≤ 3Maintains solubility and avoids excessive binding complexity.[6]
Hydrogen Bond Acceptors 4≤ 3This is a slight deviation, primarily due to the nitro group, but is acceptable as it provides key interaction points.
Fraction sp³ (Fsp³) 0.5HighA higher Fsp³ indicates greater three-dimensionality, a key advantage of this scaffold.[4]
Mandatory Quality Control Protocol

The trustworthiness of screening data is contingent on the purity and solubility of the fragment stock.

Protocol: Fragment QC and Stock Preparation

  • Purity Assessment:

    • Acquire this compound from a reliable vendor.[7][8]

    • Verify identity and purity (≥95%) using LC-MS and ¹H-NMR. The causality here is to prevent false positives arising from impurities that may be the actual binding entity.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% deuterated DMSO (d6-DMSO). Using d6-DMSO allows the stock to be used for both biophysical and NMR experiments without solvent signal interference.

  • Solubility Assessment:

    • Perform a kinetic solubility test. Dilute the DMSO stock into the primary aqueous screening buffer (e.g., HBS-EP+) to a final concentration of 200 µM.

    • Incubate for 1 hour at room temperature.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant by UV-Vis spectroscopy or LC-MS to quantify the soluble concentration.

    • Success Criterion: The fragment must be soluble to at least 100 µM in the final assay buffer to ensure that observed binding is not an artifact of compound precipitation.[9]

The Screening Cascade: From Primary Hits to Validated Binders

A robust FBDD workflow uses a cascade of techniques, starting with a high-throughput primary screen to identify potential binders, followed by orthogonal methods to validate these hits and eliminate artifacts.[10][11]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation Fragment_QC Fragment QC & Solubilization Primary_Screen Primary Screen (SPR) Fragment_QC->Primary_Screen High-quality fragment Hit_List Initial Hit List Primary_Screen->Hit_List Binding observed Orthogonal_Screen Orthogonal Screen (NMR) Hit_List->Orthogonal_Screen Progress hits Thermo_Confirm Thermodynamic Confirmation (ITC) Orthogonal_Screen->Thermo_Confirm Confirmed binding Validated_Hits Validated Hit List Thermo_Confirm->Validated_Hits Direct binding measured Crystallography X-ray Crystallography Validated_Hits->Crystallography Prioritize for structure Structure_Model Fragment-Target 3D Structure Crystallography->Structure_Model SBDD Structure-Based Drug Design Structure_Model->SBDD

Figure 1: The integrated FBDD screening and validation workflow.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[12][13] It is a label-free technology that detects changes in refractive index upon fragment binding to a target protein immobilized on a sensor chip.[14]

Protocol: High-Throughput SPR Fragment Screen

  • Target Immobilization:

    • Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a density that will yield a theoretical maximum response (Rmax) of ~50-100 RU for the fragment. This low density minimizes mass transport artifacts.

    • A reference flow cell must be prepared (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes. This is a critical self-validating step.[12]

  • Assay Development:

    • Optimize the running buffer. Typically, a buffer like HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant) is used. The DMSO concentration must be precisely matched between the running buffer and the fragment samples (e.g., 1% DMSO) to minimize solvent mismatch signals.[12]

  • Screening Execution:

    • Screen this compound at a single high concentration (e.g., 100 µM) over the target and reference flow cells.

    • Use a short contact time (e.g., 30-60 seconds) and a long dissociation time (e.g., 120-180 seconds) to observe binding and dissociation events.

  • Data Analysis & Hit Criteria:

    • Perform double-referencing (subtracting both the reference flow cell and a buffer-only injection) to obtain a clean sensorgram.

    • A "hit" is defined by a dose-dependent, saturable binding response that is significantly above the noise level of the instrument and fits a 1:1 binding model. A simple response threshold is insufficient and can lead to false positives.

  • Affinity Determination:

    • For initial hits, perform a dose-response experiment (e.g., 8-point titration from 200 µM down to 1.56 µM) to determine the equilibrium dissociation constant (KD).

Orthogonal Validation: NMR Spectroscopy

Hits from the primary SPR screen must be validated using a technique with different physical principles to ensure they are not artifacts of the SPR system.[10] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are perfectly suited as they are solution-based and directly report on the binding of the fragment to the target.[15]

Validation_Workflow cluster_NMR NMR Validation cluster_ITC Thermodynamic Confirmation Input SPR Hit STD_NMR STD NMR Experiment Input->STD_NMR STD_Result STD Effect Observed? STD_NMR->STD_Result ITC_Expt ITC Titration STD_Result->ITC_Expt Yes Output_False False Positive STD_Result->Output_False No ITC_Result Heat Change Measured? Output_True Validated Hit ITC_Result->Output_True Yes ITC_Result->Output_False No

Figure 2: Decision workflow for hit validation using orthogonal methods.

Protocol: STD NMR for Hit Validation

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample 1 (Reference): 100 µM fragment.

    • Sample 2 (Test): 100 µM fragment + 5-10 µM target protein.

  • Experiment Acquisition:

    • Acquire a standard 1D proton NMR for the reference sample.

    • For the test sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals exist.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the fragment's protons that were in close proximity to the saturated protein, confirming a direct binding interaction.

    • Success Criterion: The appearance of fragment signals in the STD difference spectrum is a direct confirmation of binding. The relative intensity of the signals can provide initial structural information about which part of the fragment is closest to the protein surface.

Structural Characterization and Hit Progression

The ultimate goal of FBDD is to enable structure-guided medicinal chemistry.[16] Therefore, obtaining a high-resolution crystal structure of the fragment bound to the target is the highest-value endpoint of the screening campaign.[17]

Protocol: X-ray Crystallography of Fragment-Target Complex

  • Crystallization Strategy:

    • Soaking: Grow apo-protein crystals and then transfer them to a solution containing a high concentration (e.g., 1-10 mM) of the fragment. This is often higher throughput.[14]

    • Co-crystallization: Mix the protein and fragment together prior to setting up crystallization trials. This may be necessary if the binding pocket is not accessible in the apo crystal form.[14]

  • Data Collection and Structure Solution:

    • Harvest and cryo-protect a suitable crystal.

    • Collect diffraction data at a synchrotron source.

    • Solve the structure by molecular replacement using the apo-protein structure.

    • Carefully examine the resulting electron density map for unambiguous density corresponding to the bound fragment.

  • Analysis and Hit Progression:

    • The solved structure provides the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) of the fragment.

    • This structural information is the foundation for rational, structure-based design, guiding chemists on how to "grow" or "link" the fragment to improve affinity and selectivity.[5]

Data Synthesis and Prioritization

A successful hit will generate a consistent and compelling dataset across the entire screening cascade. This data should be consolidated to make a final decision on progressing the fragment into a medicinal chemistry program.

ParameterTechniqueDesired OutcomeRationale for Progression
Binding Confirmation SPRKD determined (e.g., 10 µM - 1 mM)Quantifies binding affinity.[18]
Orthogonal Validation STD NMRClear STD effect observedConfirms direct, solution-phase binding, ruling out surface-based artifacts.
Binding Mode X-rayHigh-resolution structure solvedProvides the essential 3D map for rational, structure-guided optimization.[17]
Ligand Efficiency (LE) CalculatedLE ≥ 0.3Normalizes affinity for molecular size, ensuring the fragment is an efficient starting point.[12]

Conclusion

The strategic application of This compound within a fragment-based screening campaign represents a scientifically rigorous approach to modern drug discovery. Its novel 3D scaffold offers the potential to engage challenging targets in ways that traditional, flatter fragments cannot. By adhering to the multi-tiered, self-validating workflow detailed in this guide—encompassing meticulous QC, sensitive primary screening with SPR, robust orthogonal validation with NMR, and definitive structural elucidation via X-ray crystallography—research teams can generate high-confidence, actionable starting points for their medicinal chemistry programs. This structured methodology maximizes the probability of success and accelerates the journey from a simple fragment to a potent, optimized lead compound.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • de Souza Neto, L. R., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Talele, T. T. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 16, 2026, from [Link]

  • Kuntz, I. D., et al. (2011). Fragment based drug design: from experimental to computational approaches. Methods in Enzymology, 493, 137-55. [Link]

  • Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18933-8. [Link]

  • de Souza Neto, L. R., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]

  • Erlanson, D. A. (2011). Using computational techniques in fragment-based drug discovery. Methods in Enzymology, 493, 137-55. [Link]

  • Kumar, A., & Singh, J. (2024). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-8. [Link]

  • Si, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 129. [Link]

  • Balasubramanian, S., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. [Link]

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Journal of Computer-Aided Drug Design. [Link]

  • de Souza Neto, L. R., et al. (2021). Computational Methods to Support Fragment-based Drug Discovery. Request PDF. [Link]

  • Ramsay, H., & Asfor, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Emerging Topics in Life Sciences, 3(1), 15-23. [Link]

  • Kalyani, J. N., et al. (2019). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. Molecules, 24(18), 3329. [Link]

  • de Souza Neto, L. R., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Request PDF. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved January 16, 2026, from [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved January 16, 2026, from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved January 16, 2026, from [Link]

  • HitGen OpenDEL™. (2025). Comparing Leading Hit Identification Strategies: DEL, HTS, and FBDD. Retrieved January 16, 2026, from [Link]

  • Plouffe, D. M., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2664-2679. [Link]

  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. Retrieved January 16, 2026, from [Link]

  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved January 16, 2026, from [Link]

  • Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(12), 10393-10405. [Link]

  • Bakhite, E. A., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl. ResearchGate. [Link]

  • Bakhite, E. A., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. ResearchGate. [Link]

  • Erlanson, D. A., et al. (2024). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]

  • O'Donovan, D. H., et al. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]

  • Roughley, S. D., et al. (2022). Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. Drug Discovery Today, 27(10), 2643-2651. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one as a Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. A key strategy in this endeavor is the utilization of "privileged scaffolds"—three-dimensional molecular frameworks that are capable of interacting with multiple, distinct biological targets. The diazaspiro[3.4]octane core has recently emerged as such a scaffold, noted for its conformational rigidity and sp³-rich character, which can lead to improved physicochemical properties and target selectivity.[1] This document provides a comprehensive guide for researchers on leveraging 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one , a versatile chemical starting block, for the development of novel therapeutic agents. We present detailed protocols for its chemical modification and outline screening strategies in two high-impact therapeutic areas: oncology and neuropharmacology.

Introduction: The Value of the Diazaspiro[3.4]octane Scaffold

Spirocyclic systems are increasingly sought after in medicinal chemistry as they offer a distinct three-dimensional exit vector from a flat, aromatic core, enabling more precise and selective interactions with protein binding sites.[1] The 5,8-diazaspiro[3.4]octan-6-one framework is particularly attractive. It combines a rigid four-membered azetidine ring with a five-membered lactam, presenting well-defined points for chemical diversification.

Derivatives of the parent diazaspiro[3.4]octane scaffold have demonstrated significant biological activity across a range of diseases:

  • Antimalarial Agents: Novel diazaspiro[3.4]octane series have shown potent, low-nanomolar activity against multiple lifecycle stages of Plasmodium falciparum.[2][3]

  • Antitubercular Leads: Exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane core has led to the identification of remarkably potent antitubercular compounds.[4]

  • CNS Agents: The scaffold is a key component in potent sigma-1 receptor (σ1R) antagonists, which have shown promise in pain management by enhancing the analgesic effects of opioids.[5]

  • Oncology: The diazaspiro core has been successfully employed as a bioisostere for piperazine in the framework of PARP inhibitors like Olaparib, demonstrating that this scaffold can modulate DNA damage response pathways.[6]

The subject of this guide, This compound (commercially available from suppliers such as Atomaxchem[7] and Apollo Scientific[8]), is an ideal starting point for a discovery program. The nitrophenyl group serves as a versatile chemical handle, which, upon reduction, provides a nucleophilic amino group for the construction of diverse chemical libraries.

Strategic Overview: From Scaffold to Lead Candidate

Our recommended workflow is designed to rapidly generate a library of diverse chemical analogs from the starting scaffold and evaluate them in relevant biological assays to identify promising lead compounds.

Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Screening Start Start: 7-(3-Nitrophenyl)- 5,8-diazaspiro[3.4]octan-6-one Reduction Protocol 1: Nitro Group Reduction Start->Reduction Intermediate Key Intermediate: 7-(3-Aminophenyl)-diazaspiro-octanone Reduction->Intermediate Amide Protocol 2: Amide Library Synthesis Intermediate->Amide Alkylation Protocol 3: N-Alkylation of Spiro Core Intermediate->Alkylation Library Diverse Chemical Library Amide->Library Alkylation->Library Assay1 Application 1: Oncology (PARP Inhibition Assay) Library->Assay1 Assay2 Application 2: CNS (Sigma-1 Binding Assay) Library->Assay2 SAR Structure-Activity Relationship (SAR) Analysis Assay1->SAR Assay2->SAR Lead Lead Candidate Identification SAR->Lead

Caption: High-level workflow from starting scaffold to lead candidate identification.

Synthetic Protocols: Building the Library

The key to unlocking the potential of the scaffold lies in the strategic diversification of its structure. The following protocols provide detailed, field-tested methodologies.

Protocol 1: Reduction of the Nitro Group to a Key Aniline Intermediate

Rationale: The conversion of the electron-withdrawing nitro group to a nucleophilic amine is the gateway to extensive library synthesis via amide coupling, sulfonamide formation, and other reactions. Tin(II) chloride is a reliable and effective reagent for this transformation, offering high yields and compatibility with the lactam functionality.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (0.1 M), add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it into a stirred, saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of EtOH used).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, 7-(3-aminophenyl)-5,8-diazaspiro[3.4]octan-6-one, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Protocol 2: Parallel Amide Library Synthesis

Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry to explore structure-activity relationships. This protocol utilizes HATU, a modern coupling reagent that offers high efficiency and low rates of racemization, to couple the key aniline intermediate with a diverse set of carboxylic acids.

Materials:

  • 7-(3-Aminophenyl)-5,8-diazaspiro[3.4]octan-6-one (from Protocol 1)

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Step-by-Step Procedure (per reaction):

  • In a reaction vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the vial. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of 7-(3-aminophenyl)-5,8-diazaspiro[3.4]octan-6-one (1.0 eq) in a minimal amount of DMF.

  • Seal the vial and stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • The organic layer is then washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the final amide products using preparative HPLC or flash chromatography.

Table 1: Example Carboxylic Acids for Library Diversification

ClassExample AcidRationale for Inclusion
Aromatic 4-Fluorobenzoic acidIntroduces a key hydrogen bond acceptor; common in kinase inhibitors.
Heterocyclic Pyridine-4-carboxylic acidAdds a basic handle for solubility and potential salt formation.
Aliphatic Cyclohexanecarboxylic acidIncreases sp³ character and explores lipophilic pockets.
Functionalized 4-(Trifluoromethyl)benzoic acidModulates electronic properties and metabolic stability.

Biological Applications & Screening Protocols

Based on activities reported for analogous scaffolds, we propose two primary screening funnels for libraries derived from this compound.

Application 1: Oncology - PARP-1 Inhibition

Rationale: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA single-strand break repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The diazaspiro core can serve as a non-classical bioisostere for the piperazine moiety found in some approved PARP inhibitors.[6]

Caption: Key diversification points for SAR exploration on the scaffold.

Protocol 4: In Vitro PARP-1 Enzymatic Assay (HTS Colorimetric)

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP-1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody-enzyme conjugate, producing a colorimetric signal inversely proportional to PARP-1 inhibition.

Materials:

  • HTS PARP-1 Assay Kit (commercially available)

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Histone proteins

  • Biotinylated NAD⁺

  • Streptavidin-coated 96-well plates

  • Wash buffers, blocking buffers

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Olaparib (positive control)

  • DMSO (vehicle control)

  • Test compounds (library derivatives)

Step-by-Step Procedure:

  • Prepare a reaction buffer containing activated DNA and histone proteins.

  • In a 96-well plate, add 5 µL of test compound dilutions (in 10% DMSO) or controls. Add Olaparib as a positive control at a known IC₅₀ concentration.

  • Add 35 µL of the PARP-1 enzyme to each well.

  • Initiate the reaction by adding 10 µL of biotinylated NAD⁺.

  • Incubate the plate at room temperature for 60 minutes.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated histones.

  • Wash the plate 3 times with wash buffer.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate 3 times.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with 1 M HCl and read the absorbance at 450 nm on a plate reader.

  • Calculate percent inhibition for each compound and determine IC₅₀ values for active hits using non-linear regression analysis.

Application 2: Neuropharmacology - Sigma-1 Receptor Antagonism

Rationale: The sigma-1 receptor (σ1R) is an intracellular chaperone protein implicated in various neurological processes, including pain modulation, neuroprotection, and psychiatric disorders. Antagonism of σ1R has been shown to potentiate opioid analgesia and rescue analgesic tolerance, making it a promising target for novel pain therapeutics.[5] The 2,6-diazaspiro[3.4]octan-7-one scaffold, a close analog, has yielded potent σ1R antagonists.[5]

Protocol 5: Sigma-1 Receptor Radioligand Binding Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known high-affinity radioligand (-pentazocine) from the sigma-1 receptor in a membrane preparation.

Materials:

  • Membrane preparations from cells overexpressing human sigma-1 receptor (e.g., CHO-hσ1R)

  • -pentazocine (radioligand)

  • Haloperidol (non-selective competitor for determining non-specific binding)

  • NE-100 (selective σ1R antagonist, positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Procedure:

  • Prepare dilutions of test compounds and controls in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), -pentazocine (at a final concentration near its Kd, e.g., 1-2 nM), and the test compound.

  • For total binding wells, add vehicle instead of compound. For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plate at 37 °C for 120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent displacement by test compounds.

  • Calculate Ki values for active compounds from IC₅₀ values using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a starting point of high potential for medicinal chemistry campaigns. Its sp³-rich, conformationally constrained core is a desirable feature in modern drug design. The protocols outlined herein provide a clear and actionable roadmap for the synthesis of a diversified library and its subsequent evaluation against two high-value, clinically relevant targets. The true power of this scaffold lies in its versatility, and researchers are encouraged to explore its utility against other target classes where a rigid, three-dimensional pharmacophore is advantageous.

References

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available at: [Link][2][3]

  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available at: [Link][5]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link][4]

  • National Center for Biotechnology Information (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. PubChem. Available at: [Link]

  • European Bioinformatics Institute (n.d.). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ChEMBL. Available at: [Link]

  • Bakhite, E. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. ACS Omega. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link][1]

  • Thapa, P., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters. Available at: [Link][6]

Sources

cell-based assay protocol for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Cell-Based Assay Protocol for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Audience: Researchers, scientists, and drug development professionals.

Initial Characterization of this compound: A Cell-Based Approach to Unveiling Bioactivity

Abstract

The exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound this compound, a unique small molecule, represents a frontier of potential therapeutic innovation. The diazaspiro[3.4]octane core is an emerging privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities.[1] This document, designed for researchers and drug development professionals, provides a comprehensive, step-by-step protocol for the initial, yet critical, cell-based characterization of this compound. In the absence of established biological targets for this specific molecule, this guide focuses on a foundational cytotoxicity screening cascade. This approach is essential for determining the compound's concentration-dependent effects on cell viability and membrane integrity, thereby establishing a therapeutic window and informing subsequent mechanistic studies. The protocols herein are designed to be robust, reproducible, and self-validating, ensuring the generation of high-quality, decision-driving data.

Introduction: The Rationale for a Foundational Cytotoxicity Assessment

The journey of a novel compound from discovery to a potential therapeutic agent is fraught with challenges, a primary one being the early identification of its biological activity and potential toxicity.[2] For a novel compound like this compound, where the mechanism of action is not yet elucidated, a cytotoxicity profile serves as the initial biological fingerprint. This profile is paramount for several reasons:

  • Establishes a Therapeutic Index: Determining the concentration at which the compound elicits a biological effect versus a toxic one is fundamental.

  • Guides Downstream Assays: The half-maximal inhibitory concentration (IC50) value derived from these assays dictates the concentration range for future, more specific mechanistic studies.[3]

  • Early Indication of Mechanism: The nature of the cellular response can provide early clues into the compound's mechanism of action. For instance, a rapid loss of membrane integrity might suggest a necrotic mechanism, whereas a more delayed response could indicate apoptosis.[4]

This application note details two complementary endpoint assays to provide a multi-faceted view of the compound's impact on cellular health: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.[3][5]

Assay Principles: A Two-Pronged Approach to Cytotoxicity

A single cytotoxicity assay can sometimes provide a misleading picture. Therefore, we advocate for a dual-assay approach to corroborate findings and gain deeper insight.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[3] The underlying principle is the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[4][5] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis. The amount of LDH in the supernatant is quantified by measuring its enzymatic activity, which is directly proportional to the number of dead or damaged cells.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide for conducting the cytotoxicity assays.

General Workflow

The overall experimental workflow is depicted in the diagram below. This systematic approach ensures consistency and minimizes variability.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Culture & Maintenance CompoundPrep 2. Compound Stock & Serial Dilutions CellSeeding 3. Cell Seeding in 96-Well Plates CompoundPrep->CellSeeding Treatment 4. Compound Treatment & Incubation (24-72h) CellSeeding->Treatment Assay 5. Perform MTT or LDH Assay Treatment->Assay Readout 6. Measure Absorbance (Plate Reader) Assay->Readout Calculation 7. Calculate % Viability/ % Cytotoxicity Readout->Calculation IC50 8. Determine IC50 Value Calculation->IC50 MTT_Principle cluster_viable Viable Cell cluster_dead Dead Cell MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases MTT->Mito Reduction Formazan Formazan (Purple, Insoluble) Mito->Formazan MTT_dead MTT (Yellow, Soluble) No_Reduction No Reduction MTT_dead->No_Reduction

Caption: Principle of the MTT assay.

Protocol: LDH Release Assay
  • Collect Supernatant: After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate. [4]2. LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader. [4]

Data Analysis and Presentation

Calculations
  • MTT Assay (Cell Viability):

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay (Cytotoxicity):

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

      • Abs_spontaneous is the absorbance from untreated cells.

      • Abs_maximum is the absorbance from cells treated with a lysis buffer (provided in the kit).

IC50 Determination

Plot the percentage of cell viability or cytotoxicity against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and time points.

Cell LineIncubation Time (h)IC50 (µM) ± SD
HeLa24Insert Value
48Insert Value
72Insert Value
HEK29324Insert Value
48Insert Value
72Insert Value

Conclusion and Future Directions

This application note provides a robust and validated framework for the initial characterization of this compound. The determination of its cytotoxic profile is a critical first step that provides essential data on its potency and therapeutic window. Should the compound demonstrate significant and selective cytotoxicity, subsequent studies could explore its mechanism of action through assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, or target-based screening informed by the compound's structural motifs. [3][4]The data generated using these protocols will provide a solid foundation for the continued investigation of this novel compound's therapeutic potential.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

Sources

antimicrobial activity of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Evaluating the In Vitro Antimicrobial Activity of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of the novel synthetic compound, this compound. Spirocyclic N-heterocycles are recognized as privileged structures in drug discovery due to their conformational rigidity and three-dimensional character.[1] Furthermore, the inclusion of a nitrophenyl moiety suggests potential bioactivity, as nitroaromatic compounds are known to possess a wide range of pharmacological effects, including antimicrobial properties.[2][3] This document outlines detailed, field-proven protocols for determining the compound's bacteriostatic and bactericidal efficacy. The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6] We present step-by-step protocols for the Broth Microdilution method to establish Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion assay for initial screening, and subsequent determination of the Minimum Bactericidal Concentration (MBC) to differentiate between growth inhibition and microbial killing.

Compound Profile: this compound

This molecule represents a unique chemical entity combining a diazaspiro[3.4]octane core with a 3-nitrophenyl substituent. This structure warrants investigation for novel bioactivity.

  • Chemical Structure: (A chemical structure diagram would be inserted here in a formal document)

  • CAS Number: 1272755-97-1[7][8]

  • Molecular Formula: C₁₂H₁₃N₃O₃

  • Molecular Weight: 247.25 g/mol

  • Rationale for Investigation: The spirocyclic core provides a rigid, three-dimensional scaffold that can facilitate precise interactions with biological targets. The nitrophenyl group is an electron-withdrawing moiety present in several bioactive compounds; its reduction within a microbial cell can lead to reactive intermediates that disrupt cellular processes, a potential mechanism for antimicrobial action.[2]

Foundational Principles of Antimicrobial Susceptibility Testing

The primary goal is to determine the lowest concentration of the test compound that can either inhibit the growth of or kill a specific microorganism.

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized overnight incubation.[9][10][11][12] A low MIC value indicates that less of the compound is required to inhibit the organism's growth, signifying higher potency.[11]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15][16][17] This assay is a critical follow-up to the MIC test.

  • Bacteriostatic vs. Bactericidal Activity: The relationship between MIC and MBC is used to classify the compound's effect. An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[14][16] A higher ratio suggests the compound is primarily bacteriostatic, meaning it inhibits growth but does not actively kill the bacteria.

Experimental Workflow Overview

The evaluation of a novel compound follows a logical progression from initial screening to quantitative assessment and characterization of its antimicrobial effect.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Data Analysis A Prepare Compound Stock Solution B Protocol 1: Disk Diffusion Assay (Qualitative Screening) A->B C Protocol 2: Broth Microdilution (Quantitative MIC Determination) A->C E Interpret Zone of Inhibition B->E D Protocol 3: MBC Determination (Bactericidal vs. Bacteriostatic) C->D Based on MIC results F Determine MIC Value (µg/mL) C->F G Calculate MBC/MIC Ratio D->G

Caption: High-level experimental workflow for antimicrobial evaluation.

Detailed Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening against a panel of microorganisms.[18][19] It is based on the principle of an antimicrobial agent diffusing radially from an impregnated disk into an agar medium, creating a concentration gradient.[20]

Materials:

  • Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm).[20][21]

  • Sterile paper disks (6 mm diameter).

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Tryptic Soy Broth or sterile saline.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs, forceps.

  • Incubator (35 ± 2 °C).

Procedure:

  • Inoculum Preparation: From a pure overnight culture, select 3-4 colonies and suspend them in broth or saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid, and streak evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[18][19]

  • Disk Preparation & Placement: Aseptically apply a known volume (e.g., 10 µL) of the test compound stock solution onto a sterile paper disk and allow the solvent to evaporate. Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Gently press the disk to ensure full contact.[22] Place disks at least 24 mm apart and 15 mm from the edge of the plate.[20]

  • Controls: Include a positive control disk (e.g., ampicillin) and a negative control disk with the solvent (DMSO) only.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[19]

  • Result Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters. A larger zone diameter generally indicates greater susceptibility of the organism to the compound.

G A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA Plate for Confluent Growth A->B C Apply Compound-Impregnated Disk to Agar Surface B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard quantitative method for determining antimicrobial susceptibility.[5][23] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a 96-well microtiter plate.

Materials:

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution.

  • Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in the well.

  • Multichannel pipette.

  • Incubator (35 ± 2 °C).

Procedure:

  • Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 200 µL of the test compound at its starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This leaves wells 11 and 12 with no compound.

  • Inoculation: Prepare the bacterial inoculum and dilute it in CAMHB such that adding 100 µL to each well results in a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this final inoculum to wells 1 through 11.

  • Controls:

    • Well 11 (Growth Control): Contains broth and inoculum, but no compound.

    • Well 12 (Sterility Control): Contains broth only.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[23]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[9][11] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G A Dispense Broth into 96-Well Plate B Perform 2-Fold Serial Dilution of Compound (Wells 1-10) A->B C Add Standardized Inoculum to Wells (1-11) B->C D Incubate at 35°C for 16-20 hours C->D E Read Plate: Identify Lowest Concentration with No Growth (MIC) D->E

Caption: Broth microdilution workflow for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed directly after the MIC is determined to assess whether the compound is bactericidal.[15][17]

Materials:

  • MIC plate from Protocol 2.

  • MHA plates.

  • Sterile pipette tips or loops.

Procedure:

  • Subculturing: From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the 10 µL aliquot onto a labeled section of an MHA plate. Also, plate an aliquot from the growth control well (diluted 1:1000 to provide a countable colony reference).

  • Incubation: Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Result Interpretation: Count the number of colonies (CFU) from each spot. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log) reduction in CFU compared to the initial inoculum count.[14][16]

Data Presentation and Interpretation

Systematic recording of data is essential for analysis and comparison.

Table 1: Example MIC and MBC Data for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. faecalis ATCC 2921232>256>8Bacteriostatic
E. coli ATCC 25922641282Bactericidal
P. aeruginosa ATCC 27853>256>256-Resistant

Interpretation Notes:

  • A low MIC against a specific strain indicates high potency.

  • An MBC/MIC ratio of ≤4 suggests a bactericidal mode of action.[16]

  • An MBC significantly higher than the MIC indicates a bacteriostatic effect.

  • High MIC values (>256 µg/mL in this example) suggest the organism is resistant to the compound at the tested concentrations.

Troubleshooting and Key Considerations

  • Compound Solubility: If the compound precipitates in the broth, the effective concentration is unknown. It may be necessary to use a co-solvent like DMSO, ensuring the final concentration of the solvent does not affect bacterial growth (typically ≤1% v/v).

  • Media Interaction: Some compounds may bind to components in the media, reducing their availability. Testing in different media may be required for fastidious organisms, but Mueller-Hinton is the standard for comparability.[20][21]

  • Inoculum Effect: The density of the starting bacterial culture can significantly impact MIC values. Strict adherence to the 0.5 McFarland standardization is critical for reproducibility.

  • Skipped Wells: Occasionally, growth may be observed at a higher concentration while a lower concentration is clear. This can indicate contamination or compound precipitation and warrants repeating the assay.

References

  • J. Andrews, "Determination of minimum inhibitory concentrations," Journal of Antimicrobial Chemotherapy, 2001.

  • Creative Diagnostics, "Minimum Bactericidal Concentration (MBC) Assay."

  • Emery Pharma, "How-to guide: Minimum Inhibitory Concentration (MIC)," 2016.

  • Biology LibreTexts, "13.5A: Minimal Inhibitory Concentration (MIC)," 2024.

  • Creative BioMart Microbe, "Minimum Bactericidal Concentration (MBC) Test."

  • E. A. Tendencia, "Disk diffusion method," Aquaculture Department, Southeast Asian Fisheries Development Center, 2004.

  • L. Ruangpan, "Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria," Aquaculture Department, Southeast Asian Fisheries Development Center, 2004.

  • Microbe Investigations, "Minimum Bactericidal Concentration (MBC) Test."

  • Microbe Investigations, "Minimum Inhibitory Concentration (MIC) Test."

  • Grokipedia, "Minimum bactericidal concentration."

  • UK Health Security Agency, "Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials."

  • Creative Biolabs, "Disk Diffusion Method for Antibiotic Susceptibility Test."

  • Microchem Laboratory, "Minimum Bactericidal Concentration (MBC) Test."

  • American Society for Microbiology, "Kirby-Bauer Disk Diffusion Susceptibility Test Protocol," 2009.

  • Microbe Online, "Broth Dilution Method for MIC Determination," 2013.

  • FWD AMR-RefLabCap, "Determination of antimicrobial resistance by disk diffusion," 2022.

  • Wikipedia, "Broth microdilution."

  • Hardy Diagnostics, "How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test," 2024.

  • Clinical and Laboratory Standards Institute (CLSI), "Antimicrobial Susceptibility Testing | Area of Focus."

  • Protocols.io, "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method," 2023.

  • Clinical and Laboratory Standards Institute (CLSI), "M100 | Performance Standards for Antimicrobial Susceptibility Testing."

  • Slideshare, "Broth microdilution reference methodology."

  • National Institutes of Health, Islamabad Pakistan, "M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition."

  • U.S. Food & Drug Administration, "Antibacterial Susceptibility Test Interpretive Criteria," 2025.

  • J. M. Patel et al., "The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes," Journal of Clinical Microbiology, 2020.

  • Y. H. Ke et al., "Mechanism involved in the metabolism of nitrophenyl-carboxylic acid compounds by microorganisms," Journal of Bacteriology, 1959.

  • N. Kimura et al., "Biodegradation of Nitrophenol Compounds," ResearchGate, 2007.

  • Y. Feng et al., "Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors," Frontiers in Microbiology, 2025.

  • G. G. C. Kuhn et al., "Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction," ACS Omega, 2018.

  • S. Karthikeyan et al., "Facile one-pot synthesis of novel dispirooxindole-pyrrolidine derivatives and their antimicrobial and anticancer activity against A549 human lung adenocarcinoma cancer cell line," Bioorganic & Medicinal Chemistry Letters, 2013.

  • S. Vasantharaj et al., "Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water," Water Science and Technology, 2019.

  • D. J. Bald et al., "Mechanism of action of diazaborines," Biochemical Pharmacology, 1998.

  • E. A. Bakhite et al., "Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)," ACS Omega, 2021.

  • A. Annunziata et al., "Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms," MDPI, 2024.

  • G. G. C. Kuhn et al., "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery," ResearchGate, 2025.

  • Atomaxchem, "this compound | CAS:1272755-97-1."

  • Apollo Scientific, "this compound."

  • E. M. Sayed et al., "(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)," ResearchGate, 2021.

  • M. H. El-Badri et al., "Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -," Molecules, 2022.

  • A. R. Shah et al., "Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means," Polymers, 2022.

  • A. Barbieri et al., "Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review," Journal of Fungi, 2024.

  • E. O. Dadzie et al., "Antimicrobial Compounds from Microorganisms," International Journal of Microbiology, 2022.

Sources

Application Notes & Protocols: Comprehensive Antiparasitic Evaluation of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating Novel Spirocyclic Scaffolds in Parasitology

Parasitic diseases continue to impose a staggering burden on global health, affecting billions of individuals, primarily in tropical and subtropical regions.[1] The relentless emergence of drug-resistant parasite strains necessitates a continuous pipeline of novel therapeutic agents with diverse mechanisms of action.[2][3][4][5] Spirocyclic scaffolds, such as the diazaspiro[3.4]octane core, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can facilitate precise interactions with biological targets. The incorporation of a nitrophenyl group can also modulate the biological activity of a compound.[6][7][8] This document provides a comprehensive framework for the systematic in vitro and in vivo evaluation of the novel compound, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, as a potential antiparasitic agent.

The protocols outlined herein are designed to be adaptable for screening against a variety of protozoan parasites, with a particular focus on establishing a clear therapeutic window through rigorous efficacy and cytotoxicity profiling. The overarching goal is to determine the compound's potency, selectivity, and preliminary in vivo tolerability, thereby providing a solid foundation for further preclinical development.

PART 1: In Vitro Efficacy and Selectivity Profiling

The initial phase of evaluation focuses on determining the direct antiparasitic activity of this compound against one or more relevant parasite species and assessing its cytotoxicity against a representative mammalian cell line to establish a preliminary therapeutic index.

Core Principle: Establishing a Therapeutic Window

A viable antiparasitic drug candidate must exhibit potent activity against the target parasite while displaying minimal toxicity to host cells.[5] This relationship is quantified by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% effective concentration (EC50) against the parasite. A higher SI value indicates greater selectivity for the parasite.

Experimental Workflow: In Vitro Screening Cascade

The following workflow provides a stepwise approach to the in vitro evaluation of this compound.

in_vitro_workflow cluster_preparation Compound & Cell Preparation cluster_assays Primary Assays cluster_analysis Data Analysis Compound_Prep Compound Solubilization (e.g., in DMSO) & Serial Dilution Antiparasitic_Assay Antiparasitic Activity Assay (e.g., Resazurin-based) Compound_Prep->Antiparasitic_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH or MTT Assay) Compound_Prep->Cytotoxicity_Assay Parasite_Culture Parasite Culture Maintenance (e.g., T. cruzi, L. donovani, P. falciparum) Parasite_Culture->Antiparasitic_Assay Mammalian_Culture Mammalian Cell Culture (e.g., HEK293, HepG2) Mammalian_Culture->Cytotoxicity_Assay EC50_Calc EC50 Calculation (Dose-Response Curve Fitting) Antiparasitic_Assay->EC50_Calc CC50_Calc CC50 Calculation (Dose-Response Curve Fitting) Cytotoxicity_Assay->CC50_Calc SI_Calc Selectivity Index (SI) Calculation (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: In Vitro Screening Workflow for Antiparasitic Evaluation.

Detailed Protocols

This protocol is a common method for assessing the viability of parasitic protozoa.[9] Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells.

Materials:

  • This compound

  • Appropriate parasite culture medium

  • Resazurin sodium salt solution

  • Positive control (e.g., benznidazole for T. cruzi, amphotericin B for Leishmania)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in the appropriate culture medium in a 96-well plate.

  • Add a suspension of the parasite culture to each well at a predetermined density.

  • Include wells for the positive and negative controls.

  • Incubate the plate under appropriate conditions for the specific parasite (e.g., 37°C, 5% CO2 for 48-72 hours).[9]

  • Add resazurin solution to each well and incubate for a further 4-24 hours, depending on the parasite's metabolic rate.

  • Measure fluorescence using a microplate reader (e.g., 560 nm excitation, 590 nm emission).

  • Calculate the percentage of parasite growth inhibition relative to the negative control.

  • Determine the EC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic regression).

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11][12][13]

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293) and appropriate culture medium

  • LDH cytotoxicity assay kit

  • Positive control (e.g., Triton X-100 for maximum LDH release)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

  • Microplate reader (absorbance)

Procedure:

  • Seed a 96-well plate with the mammalian cell line and allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium and add to the wells.

  • Include wells for positive (maximum lysis) and negative (vehicle) controls.

  • Incubate the plate for a period relevant to the antiparasitic assay (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Carefully transfer the cell-free supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[10]

  • Measure the absorbance at the specified wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the positive control.

  • Determine the CC50 value by fitting the dose-response data.

Data Presentation and Interpretation
CompoundParasite EC50 (µM)Mammalian CC50 (µM)Selectivity Index (SI)
This compound [Experimental Value][Experimental Value][Calculated Value]
Positive Control (e.g., Benznidazole) [Literature Value][Literature Value][Calculated Value]

Interpretation: A promising hit compound will typically exhibit an EC50 in the low micromolar or nanomolar range and a Selectivity Index of >10.

PART 2: Preliminary In Vivo Tolerability and Efficacy Assessment

Compounds that demonstrate promising in vitro activity and selectivity should be advanced to preliminary in vivo studies to assess their tolerability and efficacy in a living organism.[14][15] Murine models are commonly used for the initial stages of in vivo antiparasitic drug discovery.[15]

Core Principle: Balancing Efficacy with Host Safety

The primary objectives of these initial in vivo studies are to determine the maximum tolerated dose (MTD) of the compound and to get a preliminary indication of its ability to control parasite burden in an infection model.

Experimental Workflow: In Vivo Evaluation

in_vivo_workflow cluster_tolerability Tolerability Study (MTD) cluster_efficacy Preliminary Efficacy Study Dose_Escalation Administer escalating doses to naïve mice Monitor_Toxicity Monitor for clinical signs of toxicity (weight loss, behavior) Determine_MTD Determine Maximum Tolerated Dose (MTD) Treatment Treat infected mice with compound at doses ≤ MTD Determine_MTD->Treatment Inform Dosing Infection_Model Establish parasite infection in mice Infection_Model->Treatment Assess_Burden Assess parasite burden at endpoint (e.g., parasitemia, tissue load) Compare_Controls Compare to untreated and positive control groups

Caption: In Vivo Preliminary Evaluation Workflow.

Detailed Protocols

Materials:

  • This compound formulated in a suitable vehicle

  • Healthy, uninfected mice (e.g., Swiss Webster or BALB/c)

  • Appropriate dosing equipment (e.g., gavage needles)

  • Animal balance

Procedure:

  • Acclimatize animals according to institutional guidelines.

  • Divide mice into groups and administer single or multiple doses of the compound at escalating concentrations.

  • Include a vehicle control group.

  • Monitor the animals daily for a set period (e.g., 14 days) for:

    • Changes in body weight

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, altered gait)

    • Mortality

  • The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

This protocol will vary significantly depending on the target parasite. The following is a generalized example for a systemic protozoan infection.

Materials:

  • Infective stage of the chosen parasite

  • Susceptible mouse strain

  • This compound formulated in vehicle

  • Positive control drug

  • Equipment for assessing parasite burden (e.g., microscope for blood smears, qPCR for tissue analysis)

Procedure:

  • Infect mice with the parasite according to an established protocol.

  • Once the infection is established (e.g., detectable parasitemia), randomize mice into treatment groups:

    • Vehicle control

    • Positive control

    • One or more doses of this compound (at or below the MTD)

  • Administer treatment for a defined period (e.g., 5-10 days).

  • Monitor parasitemia or other measures of infection throughout the treatment period.

  • At the end of the study, assess the final parasite burden in relevant tissues if applicable.

  • Compare the reduction in parasite burden in the treated groups to the vehicle control group.

PART 3: Mechanism of Action (MoA) Considerations

While not part of the initial screening, early consideration of the potential mechanism of action can guide further development. Given the structure of this compound, several avenues for MoA studies could be explored:

  • Target-based screening: If there are known parasite-specific targets for which spirocyclic or nitrophenyl-containing compounds have shown activity, direct enzymatic or binding assays could be performed.

  • Metabolic profiling: Assess whether the compound disrupts key metabolic pathways in the parasite, such as glycolysis or nucleic acid synthesis.[9]

  • Ultrastructural analysis: Use electron microscopy to observe any morphological changes in the parasite after treatment with the compound.

Conclusion

The systematic evaluation pipeline detailed in these application notes provides a robust and logical framework for assessing the antiparasitic potential of this compound. By progressing from in vitro potency and selectivity to in vivo tolerability and efficacy, researchers can make informed decisions about the continued development of this novel chemical entity. A positive outcome from these studies would warrant more extensive preclinical characterization, including pharmacokinetic profiling, advanced efficacy studies in relevant models, and in-depth mechanism of action investigations.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Assay Development of Novel Anti-parasitic Compounds.
  • Al-fahham, A. (2025a, January 4). Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. ResearchGate.
  • Al-fahham, A. (2025b, January 1). Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. ResearchGate.
  • Al-fahham, A. (2025c). Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. ResearchGate.
  • LaPoint, K. M. (2025). Mechanisms of action in antiparasitic drugs. EBSCO Research Starters.
  • Gullan, A., et al. (2024). Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use. PubMed Central.
  • Hofer, A., et al. (2020). In Vivo Models for the Discovery of New Antifilarial Drugs. ResearchGate.
  • Khanye, S. D., et al. (2023). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
  • Radojkovic, B., et al. (2022). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii. National Institutes of Health.
  • Kaminski, R., et al. (2011). Antiparasitics discovery: from genotype to phenotype to compounds. PubMed.
  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit (A319649).
  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit.
  • Bakr, R. B., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health.
  • Bakr, R. B., et al. (2022a). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). ResearchGate.
  • Bakr, R. B., et al. (2022b). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). ResearchGate.

Sources

Application Notes and Protocols for the Investigation of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of Novel Spirocyclic Scaffolds in Oncology

The relentless pursuit of novel anticancer agents has led researchers into the vast chemical space of heterocyclic compounds. Among these, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1] This guide focuses on a promising, yet under-investigated molecule: 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. While direct literature on this specific compound is sparse, its structural motifs—the diazaspiro[3.4]octane core and the nitrophenyl group—are present in various biologically active molecules, some with demonstrated relevance in oncology.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound. We will delve into the hypothetical mechanism of action, provide detailed, field-proven protocols for its characterization in cancer cell lines, and offer insights into the interpretation of the resulting data. Our approach is grounded in established methodologies for preclinical cancer drug discovery, ensuring that the described workflows are robust and reproducible.[4][5]

Section 1: Compound Profile and Hypothetical Mechanism of Action

1.1. Chemical Structure and Properties

  • Compound Name: this compound[6]

  • CAS Number: 1272755-97-1[6]

  • Molecular Formula: C12H13N3O3

  • Molecular Weight: 247.25 g/mol

  • Core Scaffold: Diazaspiro[3.4]octan-6-one

  • Key Functional Group: 3-Nitrophenyl

The diazaspiro[3.4]octane core provides a rigid, three-dimensional framework, which is a departure from the "flatland" of many traditional aromatic drug candidates.[7] This structural rigidity can facilitate precise interactions with protein targets. The nitrophenyl group, a common moiety in medicinal chemistry, can be involved in various biological activities and may be a key contributor to the compound's putative anticancer effects.[3]

1.2. Hypothetical Signaling Pathway and Mechanism of Action

Based on the known activities of structurally related compounds, we hypothesize that this compound may exert its anticancer effects by targeting a critical signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and is a validated target for cancer therapy.

The proposed mechanism involves the inhibition of a key kinase within this pathway, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Inhibits Compound 7-(3-Nitrophenyl)-5,8- diazaspiro[3.4]octan-6-one Compound->Akt Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Section 2: Core Experimental Protocols

This section provides detailed protocols for the initial characterization of this compound's anticancer activity. It is crucial to use authenticated cell lines and maintain consistent cell culture practices to ensure data reproducibility.[5]

2.1. Cell Viability and Cytotoxicity Assessment (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] It is an advancement over the traditional MTT assay as the formazan product is water-soluble, eliminating a solubilization step and thereby reducing variability.[10]

Protocol 2.1: XTT Cell Viability Assay

  • Cell Seeding:

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[8]

    • Add 50 µL of the activated XTT solution to each well.[8]

    • Gently swirl the plate to mix.

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.[8]

    • Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2.2. Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is a standard method for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI), a DNA-binding dye, is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[11]

Protocol 2.2: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

    • Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Cell Washing and Resuspension:

    • Wash the cell pellet once with cold 1X PBS and centrifuge again.[11]

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[11]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow start Seed and Treat Cells (6-well plate) harvest Harvest Adherent and Floating Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

2.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution (G0/G1, S, and G2/M). It is a valuable tool for assessing if a compound induces cell cycle arrest.

Protocol 2.3: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound of interest at various concentrations for the desired time.

    • Harvest the cells by trypsinization, followed by centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 200 µL of PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[12]

    • Incubate at 4°C for at least 2 hours (or overnight).[12]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.[13]

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13] The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

    • Compare the cell cycle profiles of treated cells to the vehicle control to identify any accumulation of cells in a specific phase.

2.4. Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can help elucidate the mechanism of action of a compound by showing changes in the expression or phosphorylation status of key signaling molecules.[14]

Protocol 2.4: Western Blotting

  • Protein Lysate Preparation:

    • Treat cells with this compound as desired.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the protein.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Section 3: Data Presentation and Interpretation

3.1. Quantitative Data Summary

The following tables present hypothetical data that could be obtained from the described experiments, illustrating the potential effects of this compound on a representative cancer cell line (e.g., MCF-7 breast cancer cells).

Table 1: Cytotoxicity of this compound on MCF-7 Cells (48h Treatment)

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle (0)100 ± 5.2
192.1 ± 4.8
1065.4 ± 6.1
2548.9 ± 3.9
5023.7 ± 3.2
1008.1 ± 1.9
IC50 25.5 µM

Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle94.2 ± 2.13.1 ± 0.82.5 ± 0.5
Compound (25 µM)65.8 ± 3.522.7 ± 2.910.3 ± 1.7
Compound (50 µM)41.3 ± 4.138.9 ± 3.318.6 ± 2.4

Table 3: Cell Cycle Distribution in MCF-7 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle62.1 ± 3.325.4 ± 2.112.5 ± 1.8
Compound (25 µM)75.8 ± 4.015.2 ± 1.99.0 ± 1.5
Compound (50 µM)83.4 ± 3.89.1 ± 1.47.5 ± 1.2

Section 4: Concluding Remarks and Future Directions

The protocols and hypothetical data presented in this guide provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. The observed (hypothetical) dose-dependent cytotoxicity, induction of apoptosis, and G1 phase cell cycle arrest suggest that this compound warrants further investigation.

Future studies should focus on elucidating the precise molecular target and mechanism of action, potentially through kinome profiling, western blot analysis of a broader range of signaling proteins, and target engagement assays. Furthermore, evaluation in a larger panel of cancer cell lines and in vivo studies using xenograft models will be critical to determine its therapeutic potential. The unique spirocyclic nature of this compound makes it an intriguing candidate for further development in the ongoing search for novel and effective cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from Biotech Spain website. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from PMC website. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from Assay Genie website. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from a university website. [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia website. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). Retrieved from PMC - NIH website. [Link]

  • Cell Cycle Tutorial Contents. (n.d.). Retrieved from a university website. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Retrieved from PMC - NIH website. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). Retrieved from PubMed website. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from OriGene Technologies Inc. website. [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting - Chen Lab. Retrieved from University of Hawaii Cancer Center website. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from ResearchGate website. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Retrieved from Anticancer Research website. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Retrieved from JoVE website. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Retrieved from MDPI website. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2026). Retrieved from PubMed website. [Link]

  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from ResearchGate website. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). Retrieved from NIH website. [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Retrieved from ResearchGate website. [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). Retrieved from ResearchGate website. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). Retrieved from PubMed website. [Link]

Sources

7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one for target identification studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Unveiling the Cellular Targets of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: A Chemoproteomic Approach for Target Identification

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery

The discovery of novel bioactive small molecules is a cornerstone of therapeutic advancement. This compound is a compound of significant interest, incorporating a diazaspiro[3.4]octan-6-one scaffold, a privileged structure in medicinal chemistry known to be present in various biologically active agents[1][2][3]. The inclusion of a nitrophenyl moiety further suggests potential for anticancer or antioxidant activities, as seen in other heterocyclic compounds[4][5][6]. However, without a clear understanding of its molecular targets, its therapeutic potential remains unrealized.

Target identification is a critical step in the drug development pipeline. It elucidates the mechanism of action, enables the development of robust target-engagement biomarkers, and helps predict potential on- and off-target effects[7][8]. This application note provides a comprehensive, field-proven protocol for the unbiased identification of cellular protein targets of this compound using an affinity-based protein profiling (AfBPP) approach[9][10][11]. We will detail the design and synthesis of a bespoke chemical probe, its application in capturing binding partners from complex cell lysates, and the subsequent identification of these proteins by mass spectrometry.

Principle of the Method: Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique used to identify the protein targets of small molecules[11]. The core principle involves chemically modifying the small molecule of interest (the "bait") to create a probe that can be used to selectively isolate its binding partners from a complex biological sample, such as a cell lysate[9].

The AfBPP workflow, as applied to this compound, comprises several key stages:

  • Probe Synthesis: The parent compound is functionalized with a linker arm and a terminal reporter tag (e.g., biotin). This modification must be carefully designed to minimize disruption of the compound's original bioactivity.

  • Affinity Capture: The biotinylated probe is incubated with a cell lysate to allow it to bind to its protein targets.

  • Immobilization and Wash: The probe-protein complexes are captured on an affinity matrix (e.g., streptavidin-coated beads). A series of stringent washes are then performed to remove non-specific protein binders.

  • Elution and Identification: The specifically bound proteins are eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantitative proteomics is employed to distinguish true binding partners from background contaminants. This is often achieved by comparing the proteins captured by the active probe to those captured by a negative control probe or by performing a competition experiment with an excess of the parent compound[12][13].

Overall Workflow for Target Identification

AfBPP_Workflow Figure 1: AfBPP Workflow for Target Identification cluster_probe Probe Synthesis cluster_experiment Affinity Capture Experiment cluster_analysis Analysis & Validation Parent 7-(3-Nitrophenyl)-5,8- diazaspiro[3.4]octan-6-one Probe Biotinylated Affinity Probe Parent->Probe Chemical Synthesis Incubation Incubation: Probe + Lysate Probe->Incubation Lysate Cell Lysate (Proteome) Lysate->Incubation Capture Streptavidin Bead Capture Incubation->Capture Wash Stringent Washes Capture->Wash Remove Non-specific Proteins Elution On-Bead Digestion & Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Quantitative Proteomics Data Analysis MS->Data Validation Target Validation (e.g., Western Blot) Data->Validation Signaling_Pathway Figure 2: Hypothetical NQO2-Mediated Pathway Compound 7-(3-Nitrophenyl)-5,8- diazaspiro[3.4]octan-6-one NQO2 NQO2 (Quinone Reductase 2) Compound->NQO2 Inhibition ROS Reactive Oxygen Species (ROS) NQO2->ROS Reduces Quinones (Alters ROS balance) Nrf2 Nrf2 ROS->Nrf2 Stabilizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Induces Transcription Cell_Survival Cell Survival & Stress Resistance Antioxidant_Genes->Cell_Survival Promotes

Sources

Navigating the In Vivo Landscape: A Protocol for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Preclinical Evaluation

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for the novel compound, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. The protocols outlined herein are grounded in established scientific principles and best practices to ensure data integrity, reproducibility, and ethical conduct.

Introduction: The Scientific Imperative

The journey of a novel chemical entity from benchtop to bedside is a rigorous one, with in vivo studies serving as a critical checkpoint.[1][2][3] For this compound, a compound with a unique spirocyclic scaffold, understanding its behavior within a living system is paramount.[4] In vivo experiments are not merely about confirming in vitro activity; they are about unravelling the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). This guide will provide a robust framework for these investigations, emphasizing a logical, stepwise approach to de-risk the compound and build a strong foundation for potential clinical translation.

The core structure, a diazaspiro-octanone, and the presence of a nitrophenyl group suggest a range of potential biological activities, as similar structural motifs have been explored in various therapeutic areas.[5] Therefore, the initial in vivo studies must be designed to comprehensively evaluate its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its preliminary efficacy and safety.

Part 1: The Strategic Framework for In Vivo Evaluation

A successful in vivo study is not a singular experiment but a strategically phased approach. The following workflow provides a logical progression for the preclinical evaluation of this compound.[6][7]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Comprehensive Profiling A Compound Formulation & Stability B Acute Toxicity & Dose Range Finding A->B Vehicle Selection C Preliminary Pharmacokinetics (PK) B->C MTD Establishment D Selection of Disease-Relevant Animal Model C->D Inform Dosing Regimen E Dose-Response Efficacy Study D->E Model Validation F Pharmacodynamic (PD) Biomarker Analysis E->F Target Engagement G Expanded PK/PD Modeling F->G Correlate Exposure & Effect H Repeat-Dose Toxicity (Sub-chronic) G->H I Metabolite Identification G->I G cluster_0 Treatment Groups A Randomized Animal Cohorts (n=10/group) B Daily Dosing (PO or IV for X days) A->B C Behavioral/Physiological Endpoint Assessment B->C D Terminal Blood Collection (PK/PD) C->D E Tissue Harvesting (Target Organs) D->E F Data Analysis (Statistics, PK/PD Modeling) E->F G1 Vehicle Control G2 Positive Control G3 Test Compound (Low Dose) G4 Test Compound (High Dose)

Figure 2: Workflow for a typical dose-response efficacy study.

Conclusion

The in vivo evaluation of this compound requires a methodical and scientifically rigorous approach. By following the phased strategy and detailed protocols outlined in this guide, researchers can generate high-quality, interpretable data. This will not only elucidate the compound's therapeutic potential and safety profile but also provide the necessary foundation for informed decision-making in the drug development process. Remember that each compound is unique, and these protocols should be adapted as necessary based on emerging data and the specific scientific questions being addressed.

References

  • Cardoso, C. d. O., Elgalad, A., & Olejnik, K. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. Available at: [Link]

  • Gadaleta, D., et al. (2022). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods.
  • National Institutes of Health. (2024). The IACUC. OLAW. Available at: [Link]

  • Moein, S., et al. (2023). Experimental animal models of chronic inflammation. Frontiers in Immunology, 14, 1183316.
  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

  • Markgraf, C. G., et al. (2014). Animal models of CNS disorders. Current protocols in pharmacology, Chapter 5, Unit 5.66.
  • European Medicines Agency. (n.d.). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Available at: [Link]

  • MDPI. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Available at: [Link]

  • Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available at: [Link]

  • National Institutes of Health. (2014). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Available at: [Link]

  • National Institutes of Health. (2018). General Principles of Preclinical Study Design. Available at: [Link]

  • The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • National Institutes of Health. (2012). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Available at: [Link]

  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Available at: [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2012). Animal Models for Inflammation: A Review. Available at: [Link]

  • Gunaratna, C., Cregor, M., & Kissinger, C. (2000). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Available at: [Link]

  • McArthur, R. A., & Borsini, F. (Eds.). (2008). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. Academic Press.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009).
  • Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Available at: [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. Available at: [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Available at: [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]

  • ACS Publications. (2023). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Available at: [Link]

  • The Ohio State University. (n.d.). Animal Care and Use Policies and Guidelines. Available at: [Link]

  • ResearchGate. (2023). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Available at: [Link]

  • NC3Rs. (n.d.). Acute toxicity testing. Available at: [Link]

  • NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Series 870 - Health Effects Test Guidelines. Available at: [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Paving the way for small-molecule drug discovery. Available at: [Link]

  • YouTube. (2022). Webinar: Designing Your In Vivo Studies. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Available at: [Link]

  • Syncrosome. (n.d.). CNS Preclinical Disease Models - Parkinson & Stroke. Available at: [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Available at: [Link]

  • AAALAC International. (n.d.). U.S. Regulations and Requirements. Available at: [Link]

Sources

Application Notes and Protocols for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Pre-clinical Evaluation of a Novel Spirocyclic Compound

The compound 7-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS No. 1272755-97-1) represents a novel chemical entity with potential for biological activity, meriting thorough investigation in a variety of biological assays.[1][2] Its unique spirocyclic core introduces a three-dimensional architecture that is of significant interest in medicinal chemistry for exploring new pharmacological interactions.[3] The presence of a nitroaromatic group suggests a range of potential biological effects, as this moiety is a known pharmacophore in various approved drugs and investigational agents, often associated with antimicrobial and anticancer activities.[4][5] However, the nitro group also imparts specific chemical properties, such as resistance to oxidative degradation and potential for toxicity, that must be carefully considered during experimental design.[6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper formulation, handling, and application of this compound in common biological assays. The protocols outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results.

Physicochemical Properties and Preliminary Handling

A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective use in biological studies. While extensive experimental data for this compound is not yet publicly available, we can infer key characteristics based on its structural motifs.

PropertyInferred Characteristics & Rationale
Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have low aqueous solubility due to the aromatic and spirocyclic hydrocarbon framework. Solubilization will likely require organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol.
Stability The nitroaromatic group is generally stable but can be susceptible to reduction under certain biological conditions.[6] The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions. Long-term storage in solution should be carefully monitored.
pKa The secondary amine in the diazaspiro-octanone core is expected to be basic. The presence of the electron-withdrawing nitro group will influence the overall electronic properties of the molecule.

Initial Handling and Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Solubilization and Stock Solution Preparation: A Step-by-Step Protocol

The initial solubilization of a compound is a critical step that can significantly impact its performance in biological assays. The following protocol provides a recommended procedure for preparing a high-concentration stock solution of this compound.

Objective: To prepare a 10 mM stock solution in 100% DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Pre-weighing Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect compound stability.[8]

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.47 mg) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired 10 mM concentration. For 2.47 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particulates.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For short-term storage (1-2 weeks), store the stock solution at 2-8°C.[9] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated environment.[7][10]

Workflow for Compound Formulation

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solutions cluster_2 Application in Assays A Weigh Solid Compound B Add Anhydrous DMSO A->B C Vortex / Sonicate for Dissolution B->C D 10 mM Stock Solution C->D E Thaw Stock Solution D->E Storage at -20°C / -80°C F Serial Dilution in Assay Medium E->F G Final Working Concentrations F->G H Cell-Based Assays G->H I Biochemical Assays G->I

Caption: Workflow from solid compound to biological assay application.

Preparation of Working Solutions for Biological Assays

The preparation of accurate working solutions from the stock solution is crucial for obtaining reliable dose-response data. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Protocol for Cell-Based Assays (e.g., MTT Assay for Cytotoxicity)

Objective: To prepare a series of working solutions for determining the IC50 value of the compound in a cancer cell line.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile microcentrifuge tubes or 96-well plates.

Protocol:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a top final concentration of 100 µM in the assay, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM intermediate solution. Note that some precipitation may occur at this stage, so visual inspection is critical.

  • Serial Dilutions: Perform serial dilutions from the intermediate solution. For a 2-fold dilution series, transfer 100 µL of the 100 µM intermediate solution to a well containing 100 µL of culture medium to get a 50 µM solution. Repeat this process to generate a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM).

  • Addition to Cells: Add the prepared working solutions to the cells cultured in 96-well plates. Ensure that the final volume in each well is consistent and that the final DMSO concentration is below the tolerance level of the cell line.

  • Vehicle Control: Include a vehicle control group that contains the same final concentration of DMSO as the highest concentration of the test compound.

Protocol for Biochemical Assays (e.g., Enzyme Inhibition Assay)

Objective: To prepare working solutions for an in vitro enzyme inhibition assay.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Assay buffer specific to the enzyme being studied.

Protocol:

  • Serial Dilution in DMSO: It is often preferable to perform initial serial dilutions in DMSO to maintain compound solubility. For example, prepare a series of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM) in DMSO.

  • Final Dilution in Assay Buffer: Add a small, consistent volume of each DMSO dilution to the assay buffer to achieve the final desired concentrations. This final dilution step should be large enough to ensure the final DMSO concentration is low and does not interfere with the assay. For instance, a 1:100 final dilution (e.g., 1 µL of DMSO solution into 99 µL of assay buffer).

  • Pre-incubation: Depending on the assay protocol, pre-incubate the enzyme with the compound for a specified period before initiating the reaction by adding the substrate.

Considerations for Assay Development and Data Interpretation

  • Solubility Limits: Be mindful of the compound's solubility limit in aqueous assay media. Precipitation of the compound can lead to inaccurate results. Visual inspection of the working solutions is essential.

  • Non-specific Effects: At high concentrations, compounds can exhibit non-specific effects. It is important to use a wide range of concentrations to generate a complete dose-response curve.

  • Nitro Group Reactivity: The nitroaromatic moiety can, in some cases, interfere with certain assay formats, such as those that rely on fluorescence or absorbance readouts. Appropriate controls should be included to account for any such interference. The potential for the nitro group to be reduced by cellular reductases should also be considered when interpreting results from cell-based assays.[6]

  • Cytotoxicity: When evaluating the compound for a specific biological activity in cell-based assays, it is crucial to concurrently assess its cytotoxicity to ensure that the observed effects are not simply due to cell death.[11]

Compound Storage and Stability

Proper storage is critical to maintain the long-term integrity of the compound.[12]

Storage ConditionRecommendationRationale
Solid Compound Store at room temperature or 2-8°C in a tightly sealed container, protected from light and moisture.[7]Prevents degradation from environmental factors.
DMSO Stock Solution (Short-term) 2-8°C for up to 2 weeks.Minimizes degradation for immediate use.
DMSO Stock Solution (Long-term) Aliquot and store at -20°C or -80°C in a desiccated environment.[10]Prevents degradation and avoids repeated freeze-thaw cycles which can compromise compound stability and lead to precipitation.[8]

Conclusion

The successful evaluation of this compound in biological assays hinges on careful and systematic formulation and handling. By following the protocols and considering the principles outlined in this guide, researchers can generate reliable and reproducible data, thereby accurately assessing the therapeutic potential of this novel chemical entity.

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available from: [Link]

  • Racz, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3618. Available from: [Link]

  • Roylan Developments. Compound storage made simple. Roylan Developments. Available from: [Link]

  • Kozik, V., et al. (2018). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 23(3), 257-267. Available from: [Link]

  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • PubChem. 5,7-Diazaspiro(3.4)octane-6,8-dione. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Biologically relevant nitroaromatic compounds. ResearchGate. Available from: [Link]

  • Pharmaffiliates. 8-(Benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium. Pharmaffiliates. Available from: [Link]

  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. National Library of Medicine. Available from: [Link]

  • Longdom Publishing. Biological Assays: Innovations and Applications. Longdom Publishing. Available from: [Link]

  • Pharmaffiliates. 8-(Benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium Bromide. Pharmaffiliates. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The unique sp³-rich architecture of diazaspiro[3.4]octane scaffolds presents both exciting opportunities in medicinal chemistry and significant synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. A plausible synthetic approach is outlined below, followed by troubleshooting for key steps.

Hypothetical Synthetic Pathway

A common strategy for constructing such spirocyclic systems involves a multi-step sequence.[1] A plausible route to this compound is proposed to frame the discussion of potential challenges.

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Final Product A Step 1: Michael Addition B Step 2: Reductive Amination A->B C Step 3: Lactam Formation B->C This compound This compound C->this compound D Product Azaspiro[3.3]heptan-6-one Azaspiro[3.3]heptan-6-one Azaspiro[3.3]heptan-6-one->A 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->A

Caption: Plausible synthetic pathway for this compound.

Q1: I am observing low yields in the initial Michael addition of the azaspirocycle to a suitable precursor for the 3-nitrophenyl group. What are the likely causes and how can I improve the yield?

A1: Low yields in the Michael addition step can be attributed to several factors:

  • Insufficient reactivity of the enolate: The acidity of the alpha-proton on the azaspiro[3.3]heptan-6-one is crucial. If the base used is not strong enough to generate a sufficient concentration of the enolate, the reaction will be slow and incomplete.

    • Solution: Consider screening a range of bases. While traditional bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective, they can sometimes lead to side reactions. Milder organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent might offer better control.

  • Steric Hindrance: The spirocyclic nature of the starting material can create steric congestion around the reaction center, impeding the approach of the Michael acceptor.

    • Solution: Optimizing the reaction temperature is critical. Lower temperatures may favor the desired product by minimizing side reactions, while higher temperatures could overcome the activation energy barrier associated with steric hindrance. A systematic temperature screen is recommended.

  • Side Reactions: The enolate can participate in undesired side reactions, such as self-condensation or reaction with the solvent.

    • Solution: Ensure your solvent is anhydrous and compatible with the reaction conditions. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent moisture-sensitive reagents from decomposing and minimize side reactions.[3]

Parameter Recommendation Rationale
Base Screen NaH, LDA, DBUTo optimize enolate formation.
Temperature -78°C to room temperatureTo balance reactivity and side reactions.
Solvent Anhydrous THF, DMF, or TolueneTo ensure a dry and compatible reaction environment.
Atmosphere Inert (Argon or Nitrogen)To prevent degradation of reagents.

Q2: During the reductive amination step to form the second nitrogen-containing ring, I am getting a complex mixture of products. How can I improve the selectivity?

A2: A complex product mixture in a reductive amination step often points to issues with the stability of the intermediate imine/enamine or over-reduction.

  • Iminium Ion Formation: The formation of the iminium ion is a critical equilibrium step. The pH of the reaction medium is crucial for this.

    • Solution: The reaction is often acid-catalyzed. A mild acid, such as acetic acid, is typically added to facilitate iminium ion formation. However, too much acid can lead to undesired side reactions. A screen of the acid catalyst and its stoichiometry is advisable.

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

    • Solution: A mild and selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce other functional groups and can be used in a one-pot procedure. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), consider lowering the temperature and carefully controlling the stoichiometry.

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

    • Solution: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent the formation of byproducts.

Troubleshooting_Reductive_Amination cluster_solutions1 Solutions for pH cluster_solutions2 Solutions for Reducing Agent cluster_solutions3 Solutions for Conditions Start Complex Product Mixture Condition1 Check pH / Acid Catalyst Start->Condition1 Condition2 Evaluate Reducing Agent Start->Condition2 Condition3 Optimize Temperature & Time Start->Condition3 Screen mild acids (e.g., Acetic Acid) Screen mild acids (e.g., Acetic Acid) Condition1->Screen mild acids (e.g., Acetic Acid) Optimize stoichiometry Optimize stoichiometry Condition1->Optimize stoichiometry Use a mild agent (e.g., STAB) Use a mild agent (e.g., STAB) Condition2->Use a mild agent (e.g., STAB) Control stoichiometry and temperature Control stoichiometry and temperature Condition2->Control stoichiometry and temperature Lower reaction temperature Lower reaction temperature Condition3->Lower reaction temperature Monitor reaction progress (TLC/LC-MS) Monitor reaction progress (TLC/LC-MS) Condition3->Monitor reaction progress (TLC/LC-MS)

Caption: Troubleshooting decision tree for the reductive amination step.

Q3: The final lactam formation is sluggish and gives low yields. What can I do to drive the reaction to completion?

A3: Lactam formation, being an intramolecular cyclization, can be challenging due to unfavorable ring strain or slow kinetics.

  • Activation of the Carboxylic Acid: If the lactam is formed from an amino acid precursor, the carboxylic acid needs to be activated.

    • Solution: A variety of peptide coupling reagents can be employed. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole). Screening different coupling reagents is recommended.

  • Reaction Concentration: The concentration of the reaction can influence the outcome of an intramolecular cyclization.

    • Solution: High dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slow addition of the substrate to a larger volume of solvent.

  • Solvent and Temperature: The choice of solvent and reaction temperature can impact the solubility of the starting material and the rate of the reaction.

    • Solution: A polar aprotic solvent like DMF or acetonitrile is often a good choice. Heating the reaction may be necessary to overcome the activation energy for ring closure, but care should be taken to avoid decomposition.

Q4: I am struggling with the purification of the final product. It seems to be contaminated with closely related impurities. What purification strategies do you recommend?

A4: The purification of spirocyclic compounds can be challenging due to the presence of diastereomers or other closely related impurities.[4]

  • Chromatography:

    • Flash Column Chromatography: This is the most common method.[4] Careful optimization of the solvent system is crucial. A gradient elution is often more effective than an isocratic elution for separating complex mixtures.[4] Consider using a high-resolution silica gel.

    • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[4] Both normal-phase and reversed-phase columns can be used depending on the polarity of your compound and the impurities.[4]

  • Crystallization: If your compound is a solid, recrystallization can be a very effective purification method. A systematic screen of different solvents and solvent mixtures is recommended to find suitable conditions for crystallization.

  • Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the separation of chiral compounds and complex mixtures, often providing better resolution and faster run times than traditional HPLC.

Purification Method Key Considerations
Flash Chromatography Optimize solvent gradient; use high-resolution silica.
Preparative HPLC Screen both normal and reversed-phase columns.
Crystallization Perform a comprehensive solvent screen.
SFC Consider for chiral separations or difficult mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider during the synthesis of this compound?

A1: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Handling of Nitroaromatic Compounds: 3-Nitrobenzaldehyde and the final product are nitroaromatic compounds, which are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Reactive Reagents: Be cautious when handling strong bases like NaH and LDA, as they are highly reactive and flammable. Quench any excess reagent carefully.

  • Inert Atmosphere: When using air- and moisture-sensitive reagents, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere.

Q2: How can I confirm the structure of the final product?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the proton and carbon environments, respectively. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the lactam carbonyl and the nitro group.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide unambiguous confirmation of the structure and stereochemistry.

Q3: Are there any specific analytical techniques recommended for monitoring the progress of the reactions?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Staining with a suitable reagent (e.g., potassium permanganate or UV light) can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress, as it provides both retention time and mass information, allowing you to track the formation of your desired product and any byproducts.

References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.

Sources

Technical Support Center: Purification of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind our recommended strategies to help you achieve the desired purity and yield for this spirocyclic lactam.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Your crude product may contain a variety of impurities stemming from the synthetic route. These typically include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be polar amine precursors or less polar electrophiles.[1]

  • Reaction Byproducts: Synthesis of diazaspirocycles can sometimes lead to side products from incomplete cyclization or alternative reaction pathways.[2]

  • Diastereomers: Spirocyclic compounds can often form as a mixture of diastereomers. These are often the most challenging impurities to remove due to their similar physical properties.[3]

  • Positional Isomers: If the nitrophenyl group is introduced via a nitration reaction, trace amounts of ortho- or para-nitrophenyl isomers might be present.[4]

Q2: What are the primary recommended purification methods for this compound?

The two most effective and widely applicable purification techniques for this spiro-γ-lactam are:

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from a diverse range of impurities, especially diastereomers.[3] Normal-phase chromatography on silica gel is typically the first approach to try.[5]

  • Recrystallization: If the crude product is substantially pure (>90%) and crystalline, recrystallization is an excellent final polishing step to obtain a highly pure solid. This technique leverages differences in solubility between the product and impurities at different temperatures.[6][7]

Q3: How does the nitrophenyl group affect the choice of purification strategy?

The polar nitro group, combined with the lactam and secondary amine functionalities, makes this compound a relatively polar molecule. This has two key implications:

  • Chromatography: You will likely need a moderately polar to polar mobile phase (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to elute the compound from a silica gel column at a reasonable retention factor (R_f).

  • Recrystallization: Polar solvents like ethanol, isopropanol, or acetonitrile, potentially in combination with water, are good starting points for solvent screening.[6]

Q4: How can I accurately assess the purity of my final product?

A multi-faceted approach is recommended for purity confirmation:

  • High-Performance Liquid Chromatography (HPLC): The most sensitive method for detecting and quantifying trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any residual solvents or impurities with distinct signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify unknown impurity peaks.

Purification Troubleshooting & In-Depth Guides

This section addresses specific problems you may encounter during the purification process.

Problem 1: My column chromatography separation is poor, with co-elution of the product and a key impurity.

Root Cause Analysis: Poor separation on silica gel often stems from an inappropriate choice of mobile phase polarity or the presence of challenging impurities like diastereomers. Diastereomers have very similar polarities and can be difficult to resolve with standard solvent systems.[5][8]

Step-by-Step Troubleshooting Protocol:

  • Optimize the Mobile Phase:

    • TLC Analysis: Before running a column, meticulously screen solvent systems using Thin Layer Chromatography (TLC). Aim for an R_f value for your target compound of ~0.25-0.35.

    • Decrease Polarity: If peaks are broad and elute too quickly, decrease the proportion of the polar solvent (e.g., from 10% Methanol in DCM to 5% Methanol in DCM).

    • Change Solvent Selectivity: If reducing polarity doesn't resolve the impurity, switch one of the solvents to alter the separation mechanism. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Different solvents interact with the compound and silica in unique ways, which can drastically alter selectivity.

  • Address Potential Diastereomers:

    • Switch to Normal Phase: Diastereomer separation often favors unmodified silica columns with non-polar mobile phases.[5][8]

    • Consider Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sharpen peaks and improve resolution by neutralizing active sites on the silica gel. Given the two amine functionalities in the spirocycle, a basic additive may be beneficial.

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly without any air bubbles or cracks.

    • Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This "dry loading" technique often results in sharper bands and better separation compared to liquid loading a large volume.

Parameter Recommendation for Initial Screening Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and often successful for diastereomer separations.[3][5]
Mobile Phase System 1 Ethyl Acetate / Hexanes (Gradient)Good general-purpose system for moderately polar compounds.
Mobile Phase System 2 Dichloromethane / Methanol (Gradient)Offers different selectivity and is effective for more polar compounds.
R_f Target (TLC) 0.25 - 0.35Provides an optimal balance between resolution and run time on the column.
Problem 2: During recrystallization, my compound oils out or fails to crystallize upon cooling.

Root Cause Analysis: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent, or if the concentration of impurities is too high, inhibiting crystal lattice formation. Failure to crystallize can happen if the solution is not sufficiently saturated or if cooling is too rapid.

Step-by-Step Troubleshooting Protocol:

  • Optimize Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[6]

    • Systematic Screening: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) in small test tubes.

    • Use a Co-Solvent System: If no single solvent is ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly. An Ethanol/Water system is a common and effective choice for polar compounds.[6]

  • Control the Cooling Process:

    • Slow Cooling is Crucial: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary. This allows for the formation of larger, purer crystals.

    • Once at room temperature, cooling can be further induced in an ice bath.

  • Induce Crystallization:

    • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seeding: If you have a small amount of pure crystal, add a single tiny crystal to the cooled, supersaturated solution to act as a template for crystallization.

Problem 3: My final product yield is very low after purification.

Root Cause Analysis: Low recovery can result from multiple factors, including physical loss during transfers, irreversible adsorption onto the chromatography stationary phase, or selecting a recrystallization solvent in which the product has significant solubility even at low temperatures.

Step-by-Step Troubleshooting Protocol:

  • Chromatography Yield Optimization:

    • Check for Streaking on TLC: If the TLC spot streaks up from the baseline, your compound may be interacting strongly with the silica. Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can mitigate this for basic compounds, improving recovery.

    • Ensure Complete Elution: After your product has eluted, flush the column with a much stronger solvent (e.g., 20% Methanol in DCM) to see if any remaining material is stripped off. If so, your initial mobile phase was not strong enough for complete elution.

  • Recrystallization Yield Optimization:

    • Minimize Solvent Volume: The most common cause of low recovery is using too much solvent. During the dissolution step, add the hot solvent in small portions just until the solid fully dissolves. An excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.[6]

    • Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.

    • Wash Crystals Judiciously: When washing the filtered crystals, use a minimal amount of the ice-cold recrystallization solvent to wash away the impurity-laden mother liquor without re-dissolving a significant amount of product.

Visualized Workflows

Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting the appropriate purification method based on the initial assessment of your crude product.

Purification_Decision_Tree Start Crude Product This compound TLC_Analysis Analyze by TLC/LCMS Start->TLC_Analysis Is_Crystalline Is the major spot >90% pure and solid? TLC_Analysis->Is_Crystalline Is_Complex Multiple spots of similar polarity? Is_Crystalline->Is_Complex No Recrystallize Proceed with Recrystallization Is_Crystalline->Recrystallize Yes Column Perform Flash Column Chromatography Is_Complex->Column Yes Is_Complex->Column No Final_Purity Assess Final Purity (HPLC, NMR) Recrystallize->Final_Purity Is_Crystalline_Post_Column Is product crystalline and >95% pure? Column->Is_Crystalline_Post_Column Is product crystalline? Column->Is_Crystalline_Post_Column Is_Crystalline_Post_Column->Recrystallize Yes (Optional Polish) Is_Crystalline_Post_Column->Final_Purity No

Caption: Decision tree for selecting a purification method.

Principle of Chromatographic Separation

This diagram illustrates how differences in compound polarity lead to separation on a polar stationary phase like silica gel.

Chromatography_Principle cluster_column Silica Gel Column (Polar) cluster_fractions Collected Fractions Start Mixture Loaded (A=Non-polar, B=Polar, P=Product) Elution1 Mobile Phase (Less Polar) Elution2 Mobile Phase (More Polar) A1 A A2 A P1 P P2 P B1 B B2 B F_A Fraction 1: Impurity A A2->F_A F_P Fraction 2: Product P P2->F_P F_B Fraction 3: Impurity B B2->F_B

Caption: Separation based on polarity via column chromatography.

References

  • Purification of N-(2-Methyl-5-nitrophenyl)
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Separation of diastereomers.
  • Technical Support Center: 1,6-Diazaspiro[3.
  • How can we separate diastereomers of larger organic moiety?
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Unknown Source.
  • Method of crystallizing nitro products.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Process for the purification of p-nitrophenol.
  • Overcoming challenges in the purification of spirocyclic alcohols. Benchchem.
  • Recrystalliz
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.

Sources

stability issues with 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific observational and analytical problems you may encounter during your work with this compound.

Issue 1: My solution of this compound is exhibiting a color change (e.g., turning yellow or brown) over time.

Possible Causes:

  • Photodegradation: The 3-nitrophenyl moiety of the molecule is susceptible to degradation upon exposure to light, particularly UV radiation. Nitroaromatic compounds can undergo complex photochemical reactions, leading to the formation of colored byproducts.[1][2][3] This is a common issue with compounds containing this functional group.

  • Oxidative Degradation: While less common for this specific structure, oxidation can occur, especially if the solution is exposed to air for extended periods or if reactive oxygen species are present.

Troubleshooting Protocol:

  • Light Exposure Control Experiment:

    • Prepare two identical solutions of the compound in your experimental solvent.

    • Wrap one container completely in aluminum foil to protect it from light.

    • Leave the other container exposed to ambient laboratory light.

    • Monitor both solutions for color change over a set period (e.g., 24, 48, 72 hours).

    • If the light-exposed sample changes color while the protected sample remains clear, photodegradation is the likely cause.

  • Analytical Confirmation (HPLC-UV/Vis):

    • Analyze both the light-exposed and protected samples by High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Photodiode Array (PDA) detector.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak in the light-exposed sample confirms degradation. The UV/Vis spectrum of the new peaks may differ from the parent compound.

Mitigation Strategies:

  • Work in low-light conditions: Whenever possible, handle the compound and its solutions under yellow light or in a fume hood with the sash lowered to minimize light exposure.

  • Use amber vials or foil-wrapped containers: Store all solutions of this compound in amber glass vials or wrap clear vials with aluminum foil.

  • Inert Atmosphere: If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: I am observing new peaks in my HPLC/LC-MS analysis, and the area of the main peak is decreasing.

Possible Causes:

  • Hydrolysis of the Lactam Ring: The β-lactam ring within the spirocyclic system is susceptible to hydrolysis, which involves the cleavage of the amide bond.[4][5][6][7][8] This reaction is often catalyzed by acidic or basic conditions. The resulting product will be a ring-opened carboxylic acid.

  • Photodegradation: As mentioned previously, light-induced degradation can lead to the formation of multiple byproducts, which will appear as new peaks in your chromatogram.[1][2][3]

  • Solvent Reactivity: While less common with standard laboratory solvents, some reactive solvents could potentially interact with the compound.

Troubleshooting Workflow:

start Observation: New peaks in HPLC/LC-MS check_pH Is the solution pH controlled? start->check_pH forced_degradation Perform Forced Degradation Studies check_pH->forced_degradation Yes/No acid_hydrolysis Acidic Hydrolysis (e.g., 0.1 N HCl) forced_degradation->acid_hydrolysis base_hydrolysis Basic Hydrolysis (e.g., 0.1 N NaOH) forced_degradation->base_hydrolysis photostability Photostability (UV/Vis light exposure) forced_degradation->photostability oxidation Oxidative Stress (e.g., H2O2) forced_degradation->oxidation analyze Analyze all samples by HPLC/LC-MS acid_hydrolysis->analyze base_hydrolysis->analyze photostability->analyze oxidation->analyze compare Compare degradation profiles to the original sample analyze->compare identify Identify the primary degradation pathway compare->identify

Caption: Troubleshooting workflow for identifying degradation pathways.

Detailed Protocol for Forced Degradation Studies:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Set Up Degradation Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a set duration. Keep a control sample in the dark at the same temperature.

    • Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at a controlled temperature.

  • Analysis: Analyze all samples (including a control of the untreated stock solution) by HPLC or LC-MS. By comparing the retention times and mass-to-charge ratios of the degradation products with the new peaks observed in your experimental samples, you can identify the primary mode of degradation.

Mitigation Strategies:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) using a suitable buffer system, if compatible with your experimental design. Avoid strongly acidic or basic conditions.

  • Solvent Selection: Use high-purity, aprotic solvents whenever possible. If aqueous solutions are necessary, prepare them fresh daily.

  • Temperature Control: Store solutions at recommended temperatures (see FAQ section) and avoid prolonged exposure to elevated temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its solutions?

FormStorage TemperatureAtmosphereLight Conditions
Solid 2-8°C (Refrigerator)Tightly sealed containerProtect from light
In Solution -20°C or -80°CTightly sealed, inert gas overlay (e.g., Argon)Amber vials or foil-wrapped

Rationale: Lower temperatures slow down the rate of chemical reactions, including hydrolysis. An inert atmosphere prevents oxidation, and protection from light mitigates photodegradation.

Q2: What are the primary degradation pathways for this compound?

The two most probable degradation pathways are hydrolysis of the β-lactam ring and photodegradation of the nitroaromatic group.

cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent_h This compound product_h Ring-opened Carboxylic Acid parent_h->product_h H2O (Acid or Base Catalyzed) parent_p This compound product_p Various Photoproducts (e.g., nitrophenols, etc.) parent_p->product_p UV/Vis Light (hν)

Sources

optimizing reaction conditions for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our approach is grounded in established principles of organic synthesis, drawing from extensive experience in the field of heterocyclic chemistry.

The synthesis of spirocyclic lactams, such as this compound, presents unique challenges due to the inherent ring strain and the need for precise stereochemical control.[1][2] The successful construction of the diazaspiro[3.4]octan-6-one core requires careful optimization of reaction conditions.[3] This guide will walk you through a proposed synthetic route, highlighting critical parameters and offering solutions to common experimental hurdles.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the target molecule involves a multi-step sequence, culminating in an intramolecular cyclization to form the spiro-γ-lactam core. This strategy is informed by established methodologies for constructing similar spirocyclic systems.[4][5]

Synthetic_Pathway 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Intermediate_A Michael Adduct 3-Nitrobenzaldehyde->Intermediate_A Michael Addition Aziridine-2-carboxylate Aziridine-2-carboxylate Aziridine-2-carboxylate->Intermediate_A Intermediate_B N-Protected Amino Acid Intermediate_A->Intermediate_B Ring Opening & Protection Target_Molecule This compound Intermediate_B->Target_Molecule Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Part 1: Michael Addition

Question 1: I am observing low yields for the initial Michael addition between 3-nitrobenzaldehyde and the aziridine-2-carboxylate derivative. What are the likely causes and how can I improve the yield?

Answer: Low yields in Michael additions of this type can often be attributed to several factors:

  • Steric Hindrance: The reactants' steric bulk can impede the reaction. Ensure that your aziridine derivative is not excessively bulky.

  • Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a weak base may not sufficiently deprotonate the nucleophile. We recommend starting with a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is still sluggish, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) could be cautiously employed.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally good starting points.[4]

  • Reaction Temperature: While many Michael additions proceed at room temperature, gentle heating (40-50 °C) might be necessary to drive the reaction to completion. However, be mindful that excessive heat can promote side reactions.

Troubleshooting Workflow: Low Michael Addition Yield

Troubleshooting_Michael_Addition Start Low Yield in Michael Addition Check_Base Is the base appropriate? Start->Check_Base Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Try_TEA_DIPEA Try TEA or DIPEA Check_Base->Try_TEA_DIPEA No Check_Temp Is the temperature optimized? Check_Solvent->Check_Temp Yes Try_DCM_THF Use DCM or THF Check_Solvent->Try_DCM_THF No Gentle_Heating Apply gentle heat (40-50 °C) Check_Temp->Gentle_Heating No Success Yield Improved Check_Temp->Success Yes Try_TEA_DIPEA->Check_Solvent Try_DBU Cautiously try DBU Try_TEA_DIPEA->Try_DBU Still low yield Try_DBU->Check_Solvent Try_DCM_THF->Check_Temp Gentle_Heating->Success

Caption: Decision-making workflow for troubleshooting low yields in the Michael addition step.

Part 2: Ring Opening and Protection

Question 2: During the aziridine ring-opening and subsequent N-protection step, I am observing a complex mixture of products. How can I improve the selectivity of this transformation?

Answer: The formation of a complex product mixture suggests that either the ring-opening is not regioselective or the N-protection is not efficient, leading to side reactions.

  • Regioselectivity of Ring Opening: The nucleophilic attack on the aziridine ring should ideally occur at the less substituted carbon. The choice of nucleophile and reaction conditions can influence this. Using a soft nucleophile might favor the desired regiochemistry.

  • Protecting Group Strategy: A robust nitrogen protecting group is crucial. The Boc (tert-butyloxycarbonyl) group is often a good choice due to its stability under a wide range of conditions and its ease of removal. Ensure that the protecting group is introduced under standard, optimized conditions (e.g., using Boc-anhydride with a suitable base).

  • One-Pot vs. Stepwise: While a one-pot procedure for ring-opening and protection can be efficient, it may lead to a more complex reaction profile. If you are facing selectivity issues, consider a stepwise approach where you isolate and purify the ring-opened intermediate before proceeding with the N-protection.

Part 3: Intramolecular Cyclization

Question 3: The final intramolecular cyclization to form the spiro-lactam is resulting in a low yield of the desired product, with a significant amount of starting material remaining. What adjustments can I make?

Answer: The formation of the spiro-γ-lactam is often the most challenging step.[3] Several factors can influence the efficiency of this intramolecular cyclization:

  • Activating Agent: The carboxylic acid needs to be activated for the intramolecular nucleophilic attack by the nitrogen to occur. Common activating agents include carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (Hydroxybenzotriazole).

  • Solvent and Concentration: The reaction should be carried out in a dry, aprotic solvent (e.g., DCM, DMF) under high dilution conditions. High dilution favors intramolecular reactions over intermolecular polymerization, which can be a significant side reaction.

  • Temperature: This reaction may require elevated temperatures to overcome the activation energy for ring closure. However, excessive heat can lead to decomposition. A systematic temperature screen (e.g., from room temperature up to the reflux temperature of the solvent) is recommended.

Table 1: Recommended Starting Conditions for Intramolecular Cyclization

ParameterRecommended ConditionRationale
Activating Agent EDC/HOBtForms a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack.
Solvent Anhydrous DCM or DMFAprotic and can dissolve the reactants and activating agents.
Concentration 0.01 - 0.05 MHigh dilution minimizes intermolecular side reactions.
Temperature 25 °C to refluxStart at room temperature and gradually increase if the reaction is slow.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Part 4: Purification and Characterization

Question 4: I am having difficulty purifying the final product, this compound, by column chromatography. Are there alternative purification strategies?

Answer: The polarity of your target molecule, which contains both a lactam and a nitro group, can make chromatographic purification challenging.

  • Column Chromatography Optimization: If you are using silica gel, consider a gradient elution with a solvent system like ethyl acetate/hexanes or DCM/methanol. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find conditions that yield high-purity crystals.

  • Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is an excellent option, although it may be less scalable.

Experimental Protocols

Protocol 1: Synthesis of the N-Protected Amino Acid Precursor (Intermediate B)
  • To a solution of 3-nitrobenzaldehyde (1.0 eq) and the aziridine-2-carboxylate derivative (1.1 eq) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, add the nucleophile for ring opening (e.g., a protected amine, 1.5 eq) and continue stirring for another 24 hours.

  • After the ring opening is complete (as monitored by LC-MS), add di-tert-butyl dicarbonate (Boc-anhydride, 1.5 eq) and continue stirring for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-protected amino acid precursor.

Protocol 2: Intramolecular Cyclization to form this compound
  • Dissolve the N-protected amino acid precursor (1.0 eq) in anhydrous DCM to a concentration of 0.01 M under an inert atmosphere.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor.

  • Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

References

  • 3PubMed, 2017-06-27.

  • 4PMC - NIH.

  • 1ResearchGate.

  • 2Organic Chemistry Frontiers (RSC Publishing).

  • 6MDPI, 2023-03-08.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability challenges associated with this compound. As scientists and drug development professionals, we understand that overcoming the cellular membrane barrier is a critical step in translating a compound's biochemical activity into cellular efficacy.

Understanding the Challenge: Physicochemical Properties of this compound

The structure of this compound presents a unique combination of a rigid, three-dimensional spirocyclic scaffold and a polar nitrophenyl group. While spirocyclic scaffolds are of great interest in medicinal chemistry for their ability to provide novel three-dimensional arrangements of functional groups, they can also contribute to poor permeability if not optimized.[1][2][3][4] The nitrophenyl moiety, in particular, can significantly increase the polar surface area and the number of hydrogen bond acceptors, which are known to negatively impact passive diffusion across the lipid bilayer of cell membranes.[5][6][7]

This guide will walk you through a logical progression of experiments and strategies to diagnose and address the poor cell permeability of this compound.

Troubleshooting Guide & FAQs

Issue 1: Low or No Cellular Activity Despite High Biochemical Potency

You have a potent inhibitor in a cell-free biochemical assay, but it shows little to no activity when tested in a cell-based assay. This is a classic indicator of poor cell permeability.

Q1: How can I confirm that poor cell permeability is the primary reason for the lack of cellular activity?

A1: The first step is to quantitatively measure the compound's ability to cross a membrane barrier. There are two widely accepted in vitro assays for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that models passive diffusion.[8][9][10] It's a cost-effective and high-throughput method to get an initial assessment of a compound's ability to cross a lipid membrane.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[11][12][13][14] It provides a more comprehensive picture of permeability, as it can also reveal if the compound is a substrate for active efflux transporters.[12][13][14]

Workflow for Initial Permeability Assessment

cluster_0 Initial Assessment cluster_1 Permeability Assays Biochemical Potency Biochemical Potency Cellular Inactivity Cellular Inactivity Biochemical Potency->Cellular Inactivity Observed Discrepancy Hypothesis Poor Permeability? Cellular Inactivity->Hypothesis PAMPA PAMPA Hypothesis->PAMPA Test with Caco-2 Caco-2 Hypothesis->Caco-2 Test with Passive Diffusion Data Passive Diffusion Data PAMPA->Passive Diffusion Data Measures Passive & Active\nTransport Data Passive & Active Transport Data Caco-2->Passive & Active\nTransport Data Measures Data Analysis Data Analysis Passive Diffusion Data->Data Analysis Passive & Active\nTransport Data->Data Analysis

Caption: Initial workflow to diagnose poor cell permeability.

Issue 2: Interpreting Permeability Assay Data

You've run the permeability assays, and now you need to make sense of the results.

Q2: My compound shows low permeability in the PAMPA assay. What does this mean and what are my next steps?

A2: Low permeability in the PAMPA assay strongly suggests that the compound has difficulty crossing a lipid bilayer via passive diffusion.[8][9] This is likely due to its physicochemical properties, such as high polarity from the nitrophenyl group and the overall molecular structure.

Next Steps:

  • Analyze Physicochemical Properties: Evaluate your compound against Lipinski's Rule of Five.[5][15][16][17][18] This rule of thumb suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight greater than 500, and a calculated LogP greater than 5.[15][17]

  • Medicinal Chemistry Optimization:

    • Prodrug Strategy: One of the most effective ways to improve passive diffusion is to temporarily mask the polar functional groups of your compound with lipophilic moieties.[19][20][21][22][23][24] These masking groups are designed to be cleaved off by intracellular enzymes, releasing the active parent compound inside the cell.

    • Structural Modifications: Consider synthesizing analogs with reduced polarity. This could involve replacing the nitro group with a less polar bioisostere or modifying other parts of the molecule to decrease the hydrogen bonding potential.[25]

Q3: My compound has moderate to high permeability in the PAMPA assay, but still shows low accumulation in the Caco-2 assay. What could be happening?

A3: This discrepancy often points towards active efflux, where the compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[12][13] The Caco-2 assay can detect this because it uses live cells that express these transporters, whereas PAMPA is a cell-free system.[9]

To confirm active efflux:

  • Perform a bi-directional Caco-2 assay. [14] This involves measuring permeability from the apical (top) to basolateral (bottom) side (Papp A->B) and from the basolateral to apical side (Papp B->A). An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 is a strong indicator of active efflux.[13]

  • Use efflux pump inhibitors. Run the Caco-2 assay in the presence of known inhibitors of common efflux pumps (e.g., verapamil for P-gp).[13] A significant increase in the apparent permeability in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.

Troubleshooting Flowchart for Permeability Data

Start Permeability Data PAMPA PAMPA Permeability? Start->PAMPA Caco-2 Caco-2 Permeability? PAMPA->Caco-2 High LowPassive Low Passive Diffusion PAMPA->LowPassive Low Efflux Efflux Ratio > 2? Caco-2->Efflux Low GoodPermeability Good Permeability Caco-2->GoodPermeability High EffluxSubstrate Efflux Substrate Efflux->EffluxSubstrate Yes Efflux->GoodPermeability No Optimize Medicinal Chemistry Optimization (Prodrugs, Structural Analogs) LowPassive->Optimize HighPassive Good Passive Diffusion EffluxSubstrate->Optimize

Caption: Decision tree for interpreting permeability assay results.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline. Specific details may vary based on the kit manufacturer.[8][9][10][26][27]

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Lecithin in dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Carefully add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.

  • Prepare Compound Solutions: Dilute the test compound and controls to the final desired concentration (e.g., 200 µM) in PBS.

  • Load Donor Plate: Add 200 µL of the compound solutions to the donor plate wells.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate to create a "sandwich". Incubate at room temperature for a specified time (e.g., 4-16 hours).

  • Disassemble and Sample: After incubation, separate the plates.

  • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability (Pe): The apparent permeability is calculated using the following equation: Pe = C x V_A x V_D / ((V_A + V_D) x Area x Time) x -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where C is a constant, V_A and V_D are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This is a more complex assay requiring cell culture expertise.[11][12][13][14][28]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and controls

  • Lucifer yellow (for monolayer integrity check)

  • Analytical instrumentation (LC-MS/MS is typically required)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer.[13] Additionally, perform a Lucifer yellow leakage assay to ensure the integrity of the tight junctions.

  • Prepare Dosing Solutions: Dissolve the test compound and controls in HBSS at the desired concentration.

  • Apical to Basolateral (A->B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points.

  • Basolateral to Apical (B->A) Permeability (for efflux assessment):

    • Add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate and sample from the apical side.

  • Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationHuman Absorption
< 1Low< 20%
1 - 10Moderate20% - 80%
> 10High> 80%

Medicinal Chemistry Strategies to Enhance Permeability

The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[19][20][22][23] This is a powerful strategy for overcoming poor permeability.

Common Prodrug Moieties for Masking Polar Groups:

  • Esters: To mask carboxylic acids or hydroxyl groups.

  • Carbonates and Carbamates: For hydroxyl and amine functionalities.

  • Acyloxymethyl and Alkoxycarbonyloxymethyl ethers: To mask amides and other N-H containing groups.

Conceptual Prodrug Strategy for this compound

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Parent_Drug Parent Drug (Poor Permeability) Prodrug Prodrug (Increased Lipophilicity) Parent_Drug->Prodrug Chemical Modification Passive_Diffusion Passive Diffusion Prodrug->Passive_Diffusion Prodrug_Inside Prodrug Passive_Diffusion->Prodrug_Inside Active_Drug Active Drug (Released) Prodrug_Inside->Active_Drug Enzymatic Cleavage Target Target Active_Drug->Target Binds to

Caption: The prodrug concept for improving cell permeability.

By following the structured approach outlined in this guide, researchers can effectively diagnose and overcome the cell permeability challenges associated with this compound, ultimately accelerating their research and drug development efforts.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. [Link]

  • Caco2 assay protocol. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • increase membrane permeability by prodrug design. | PPTX - Slideshare. [Link]

  • Lipinski's Rule of 5 - GARDP Revive. [Link]

  • Strategies to Improve Transdermal Permeation - International Journal of Pharmaceutical Sciences. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. [Link]

  • ADME & Lipinski's rules for drugs - YouTube. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • lipinski rule of five - Lecture Notes. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF - ResearchGate. [Link]

  • What is Lipinski's Rule of 5? - AZoLifeSciences. [Link]

  • Spiro Compounds: A Brief History - ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - OUCI. [Link]

  • Functional Analysis of CRISPR-Cas9-Mediated Gene Deletion in E. coli DH5α on Membrane Permeability and Transformation Efficiency - MDPI. [Link]

  • Permeability changes of cationic liposomes loaded with carbonic anhydrase induced by millimeter waves radiation - PubMed. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - MDPI. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group - ResearchGate. [Link]

  • Agents that increase the permeability of the outer membrane - PMC - NIH. [Link]

Sources

Technical Support Center: A Guide to Minimizing Off-Target Effects of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed to provide you with the necessary tools and knowledge to effectively minimize the off-target effects of this and other small molecule inhibitors in your experiments. As researchers, we understand that achieving high specificity is paramount for the validity of your results and the ultimate success of any therapeutic candidate. Off-target interactions can lead to ambiguous data, cellular toxicity, and a host of other complications that can derail a research program.[1][2]

This document will provide a comprehensive overview of the principles behind off-target effects, troubleshooting strategies for common experimental hurdles, and detailed protocols to help you proactively mitigate these challenges. While specific data on this compound is emerging, the methodologies outlined here are grounded in established principles of pharmacology and drug discovery and are broadly applicable to small molecule inhibitors.

Part 1: Troubleshooting Guide - Navigating Off-Target Effects

Off-target effects manifest in various ways, often confounding experimental outcomes. This section provides a structured approach to identifying and addressing these issues.

Table 1: Common Off-Target Scenarios and Mitigation Strategies
Observed Issue Potential Cause (Off-Target Effect) Recommended Action(s) Experimental Validation
Unexpected Cell Death/Toxicity at Low Concentrations The compound may be inhibiting essential cellular machinery (e.g., kinases, proteasome) unrelated to the intended target.1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct a broad-panel kinase screen to identify unintended kinase inhibition.[3][4][5] 3. Utilize a structurally unrelated inhibitor of the same target to see if the toxicity is recapitulated.Cytotoxicity assays (e.g., MTT, LDH release), Apoptosis assays (e.g., Caspase-Glo).[6]
Inconsistent Phenotypic Readouts The compound could be interacting with multiple pathways, leading to variable cellular responses depending on the cellular context.1. Employ a target engagement assay (e.g., CETSA) to confirm the compound is binding to the intended target in cells. 2. Use orthogonal assays to measure the same biological endpoint through different mechanisms.Western blotting for downstream pathway markers, Reporter gene assays for specific signaling pathways.
Discrepancy Between In Vitro Potency and Cellular Activity Poor cell permeability, rapid metabolism, or efflux by cellular transporters can lead to a lower effective intracellular concentration. Alternatively, off-target effects in the cellular environment may mask the on-target effect.1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate compound stability in cell culture media and cell lysates. 3. Co-incubate with efflux pump inhibitors to see if cellular activity is restored.LC-MS/MS to measure intracellular compound concentration, Cell-based assays with and without efflux pump inhibitors.
Activity in a Target Knockout/Knockdown Model This is a strong indicator of off-target effects, as the compound should be inactive in the absence of its intended target.1. Confirm target knockout/knockdown efficiency by qPCR and Western blot. 2. Perform unbiased proteomic profiling (e.g., chemical proteomics) to identify the actual binding partners.[7]Rescue experiments by re-introducing the target, Chemical proteomics to identify off-targets.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of small molecule inhibitors.

Q1: What are off-target effects and why are they a concern?

A: Off-target effects are the interactions of a drug or small molecule with proteins or other biomolecules that are not its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to a variety of undesirable outcomes, including:

  • Misinterpretation of experimental data: If a compound affects a biological system through an off-target mechanism, researchers may incorrectly attribute the observed phenotype to the inhibition of the intended target.

  • Cellular toxicity: Inhibition of essential cellular proteins can lead to cell death or other toxic effects that are not related to the therapeutic goal.[8]

  • Adverse drug reactions in a clinical setting: In patients, off-target effects can manifest as unwanted side effects, limiting the therapeutic potential of a drug.

Q2: How can I proactively assess the selectivity of this compound?

A: Proactive selectivity profiling is a critical step in characterizing any small molecule inhibitor. A tiered approach is often most effective:

  • In Silico Profiling: Utilize computational methods to predict potential off-targets based on the chemical structure of your compound.[9][10][11] This can provide an early indication of potential liabilities.

  • Broad-Panel Kinase Screening: Since kinases are a common source of off-target interactions for many small molecules, screening your compound against a large panel of kinases is highly recommended.[3][4][5] Services are commercially available that offer screening against hundreds of kinases.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in a cellular context, providing evidence that your compound is binding to its intended target within the cell.

  • Chemical Proteomics: For a more unbiased approach, chemical proteomics methods can be used to identify the full spectrum of proteins that your compound interacts with in a cell lysate or even in live cells.[7]

Q3: What is the ideal concentration range to use for my cell-based assays to minimize off-target effects?

A: The optimal concentration range should be determined empirically for each new compound and cell line. The goal is to use the lowest concentration that elicits the desired on-target effect while minimizing off-target activity.

  • Start with a Dose-Response Curve: Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the EC50 (half-maximal effective concentration) for your desired phenotype.

  • Correlate with Target Inhibition: Ideally, the phenotypic EC50 should correlate with the IC50 (half-maximal inhibitory concentration) for the inhibition of the purified target enzyme or protein. A significant rightward shift in the cellular EC50 may indicate poor permeability or other issues, while a leftward shift could suggest that off-targets are contributing to the observed effect.

  • Stay Close to the EC50: For routine experiments, it is advisable to work at concentrations at or near the EC50. Using concentrations that are significantly higher (e.g., >10-fold the EC50) increases the likelihood of engaging off-targets.

Q4: Can the choice of cell model influence the observed off-target effects?

A: Absolutely. The proteomic landscape can vary significantly between different cell lines. A protein that is a potential off-target may be highly expressed in one cell line and absent in another. Therefore, it is crucial to:

  • Use Multiple Cell Lines: Whenever possible, confirm your key findings in more than one cell line to ensure that the observed effects are not cell-type specific.

  • Choose Relevant Models: Select cell models that are physiologically relevant to the biological question you are asking. The use of primary cells or more complex models like 3D organoids can provide a more accurate representation of in vivo biology.[12]

Part 3: Experimental Protocols and Workflows

This section provides detailed protocols for key experiments aimed at characterizing and minimizing the off-target effects of this compound.

Protocol 1: Determining the Optimal Concentration Range in a Cell-Based Assay

This protocol outlines a general method for establishing a dose-response curve to identify the appropriate working concentration of an inhibitor.

Materials:

  • This compound (or other small molecule inhibitor)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Assay reagent for measuring desired endpoint (e.g., CellTiter-Glo® for viability, a specific antibody for Western blotting)

  • Multichannel pipette

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.[6][13] Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of your compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as your compound dilutions).

  • Compound Addition: Carefully remove the old medium from the cells and add the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours), depending on the nature of your assay.

  • Assay Readout: Perform the assay to measure your desired endpoint according to the manufacturer's instructions.

  • Data Analysis: Plot the assay signal as a function of the compound concentration. Fit the data to a four-parameter logistic curve to determine the EC50.

Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for identifying and validating potential off-target effects.

Off_Target_Workflow cluster_Discovery Phase 1: Discovery cluster_Profiling Phase 2: Profiling cluster_Validation Phase 3: Validation cluster_Mitigation Phase 4: Mitigation & Refinement A Initial Phenotypic Screening B Unexpected Toxicity or Inconsistent Data? A->B C Broad-Panel Kinase Screen B->C Investigate Off-Targets D In Silico Off-Target Prediction B->D Investigate Off-Targets E Chemical Proteomics B->E Investigate Off-Targets F Target Engagement Assays (e.g., CETSA) C->F Validate Hits D->F Validate Hits E->F Validate Hits G Orthogonal Assays F->G Confirm Mechanism H Target Knockout/Knockdown Models F->H Confirm Mechanism I Dose Optimization G->I Refine Experiment/Compound J Use of Structurally Unrelated Inhibitors G->J Refine Experiment/Compound K Lead Optimization (Medicinal Chemistry) G->K Refine Experiment/Compound H->I Refine Experiment/Compound H->J Refine Experiment/Compound H->K Refine Experiment/Compound

Caption: A workflow for the systematic investigation of off-target effects.

Part 4: Signaling Pathway Considerations

Understanding the potential signaling pathways that can be affected by off-target interactions is crucial for interpreting your data. The following diagram illustrates a hypothetical scenario where an intended inhibitor of "Target A" also has off-target effects on "Kinase X" and "Receptor Y".

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Y Receptor Y Pathway_Y_downstream Pathway Y Effector Receptor_Y->Pathway_Y_downstream Target_A Intended Target A Pathway_A_downstream Pathway A Effector Target_A->Pathway_A_downstream Kinase_X Off-Target Kinase X Pathway_X_downstream Pathway X Effector Kinase_X->Pathway_X_downstream Phenotype_A Desired Phenotype Pathway_A_downstream->Phenotype_A Phenotype_X Undesired Phenotype 1 Pathway_X_downstream->Phenotype_X Phenotype_Y Undesired Phenotype 2 Pathway_Y_downstream->Phenotype_Y Inhibitor This compound Inhibitor->Receptor_Y Off-Target Antagonism Inhibitor->Target_A On-Target Inhibition Inhibitor->Kinase_X Off-Target Inhibition

Caption: Hypothetical on- and off-target signaling pathways.

This diagram illustrates how a single compound can produce a complex biological response by interacting with multiple targets. The desired phenotype results from the inhibition of Target A, while the engagement of Kinase X and Receptor Y leads to unintended cellular consequences.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Luceome Biotechnologies. (2021-10-27). Kinase Profiling Services. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • SLAS Discovery. (2021 Jan). Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. [Link]

  • News-Medical.Net. (2024-02-01). The role of cell-based assays for drug discovery. [Link]

  • Patsnap Synapse. (2025-05-21). How can off-target effects of drugs be minimised?[Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ACS Publications. (2022-02-10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • MolecularCloud. (2020-11-04). How to reduce off-target effects and increase CRISPR editing efficiency?[Link]

  • Frontiers in Pharmacology. (2019-07-16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Taylor & Francis Online. (2022-01-20). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • National Institutes of Health. (2019-07-17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • CRISPR Medicine News. (2023-11-22). Off-Target Effects and Where to Find Them. [Link]

  • PubMed Central. (2023-10-13). In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

Sources

troubleshooting inconsistent results with 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this spirocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research endeavors.

I. Introduction to this compound

This compound is a unique spirocyclic lactam with a three-dimensional architecture that is of increasing interest in medicinal chemistry.[1] The presence of the diazaspiro[3.4]octane core, a bioisostere of piperazine, offers a rigid scaffold that can improve metabolic stability and target engagement.[2][3] The 3-nitrophenyl substituent significantly influences the electronic properties of the molecule, which can present both opportunities and challenges in its synthesis and application. This guide will address the common inconsistencies and challenges encountered when working with this compound.

II. Troubleshooting Guide: Inconsistent Results

Inconsistent experimental outcomes are a significant hurdle in research. This section addresses common problems encountered during the synthesis and handling of this compound, providing a logical approach to problem-solving.

dot

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting cluster_characterization Analytical Troubleshooting cluster_stability Stability Troubleshooting start Inconsistent Results Observed low_yield Low or No Product Yield start->low_yield byproducts Presence of Unexpected Byproducts start->byproducts characterization Inconsistent Analytical Data (NMR, LC-MS) start->characterization stability Product Degradation start->stability ly_reagents Check Reagent Purity & Stoichiometry low_yield->ly_reagents bp_side_reactions Identify Potential Side Reactions byproducts->bp_side_reactions char_nmr Re-evaluate NMR Spectra (Solvent, Impurities) characterization->char_nmr char_lcms Analyze LC-MS Data for Impurities characterization->char_lcms st_storage Verify Storage Conditions (Temperature, Atmosphere) stability->st_storage ly_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) ly_reagents->ly_conditions ly_workup Review Workup & Purification ly_conditions->ly_workup bp_purification Optimize Purification Strategy bp_side_reactions->bp_purification st_handling Assess Handling Procedures st_storage->st_handling

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in the synthesis of N-aryl diazaspiro compounds can often be attributed to several factors.[4][5] A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material, 5,8-diazaspiro[3.4]octan-6-one, remains, consider extending the reaction time or cautiously increasing the temperature.[6]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the N-arylation of the diazaspiro core.

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is often required to deprotonate the secondary amine of the diazaspiro lactam.

    • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dioxane are typically effective for this type of arylation.[7]

    • Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. An optimal temperature range should be determined empirically.

  • Decomposition of Starting Material or Product: The nitrophenyl group can be susceptible to reduction under certain conditions, and the lactam ring can be sensitive to harsh basic or acidic conditions.[8] If decomposition is suspected, consider milder reaction conditions or a different synthetic route.

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 5,8-diazaspiro[3.4]octan-6-one and the aryl halide (e.g., 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene). Impurities can interfere with the reaction.

Q2: I am observing significant byproduct formation in my reaction. What are the likely side-products and how can I minimize them?

A2: Byproduct formation is a common challenge in the synthesis of diazaspiro compounds.[9] Potential side reactions include:

  • Double Arylation: If a di-protected diazaspiro starting material is not used, arylation can occur at both nitrogen atoms. Using a mono-protected starting material, such as a Boc-protected diazaspiro octane, can prevent this.[7]

  • Hydrolysis of the Lactam: Under strongly basic or acidic conditions, especially in the presence of water, the lactam ring can hydrolyze. Ensure anhydrous conditions and use a non-nucleophilic base.

  • Side reactions involving the nitro group: The strong electron-withdrawing nature of the nitro group can activate the aromatic ring to nucleophilic aromatic substitution, but it can also be reduced to an amino group if a reducing agent is present.[10] Ensure that your reaction conditions are not reductive.

To minimize byproducts:

  • Control Stoichiometry: Use a slight excess of the aryl halide to ensure complete consumption of the more valuable diazaspiro starting material.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.

  • Purification Strategy: A well-designed purification strategy is crucial. Column chromatography on silica gel is often effective for separating the desired product from less polar starting materials and non-polar byproducts. An acid-base extraction can be employed to remove basic impurities.[9]

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and analysis of this compound.

Q1: What is the recommended method for synthesizing this compound?

A1: A common and effective method is the N-arylation of a mono-protected 5,8-diazaspiro[3.4]octan-6-one with a suitable 3-nitrophenyl halide. A palladium-catalyzed Buchwald-Hartwig amination is a robust choice.[7]

dot

Synthesis_Workflow start Start: Boc-5,8-diazaspiro[3.4]octan-6-one reagents Reagents: - 1-Fluoro-3-nitrobenzene - Pd₂(dba)₃ (catalyst) - RuPhos (ligand) - NaOtBu (base) - Dioxane (solvent) start->reagents reaction Reaction: - Inert atmosphere (N₂ or Ar) - Heat (e.g., 100 °C) reagents->reaction workup Workup: - Quench with water - Extract with organic solvent reaction->workup purification Purification: - Column Chromatography workup->purification deprotection Deprotection: - Trifluoroacetic acid (TFA) in DCM purification->deprotection final_product Final Product: This compound deprotection->final_product

Caption: A general workflow for the synthesis of this compound.

Q2: How does the 3-nitrophenyl group affect the reactivity of the diazaspiro core?

A2: The 3-nitrophenyl group is strongly electron-withdrawing due to the nitro group's inductive and resonance effects.[10] This has several implications:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the nitrophenyl group decreases the electron density on the adjacent nitrogen atom, making it less nucleophilic than an unsubstituted or electron-donating group-substituted amine.[11] This can make subsequent reactions at this nitrogen more challenging.

  • Acidity of N-H Proton: The N-H proton of the amide in the final product will be more acidic compared to an unsubstituted analog.

  • Potential for Nucleophilic Aromatic Substitution: The electron-deficient nitrophenyl ring is activated towards nucleophilic aromatic substitution, although this is generally less favorable than the desired N-arylation.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

  • Light: Protect from light, as nitrophenyl compounds can be light-sensitive.

Q4: Which analytical techniques are most suitable for characterizing this compound and its intermediates?

A4: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the spirocyclic core and the substitution pattern on the aromatic ring.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for monitoring reaction progress, assessing purity, and confirming the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) and the nitro group (NO₂).[15]

IV. Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound. Note: These are general guidelines and may require optimization for your specific experimental setup.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via Buchwald-Hartwig N-arylation.

Materials:

  • tert-Butyl 6-oxo-5,8-diazaspiro[3.4]octane-5-carboxylate

  • 1-Fluoro-3-nitrobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dioxane

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • N-Arylation:

    • To an oven-dried flask, add tert-butyl 6-oxo-5,8-diazaspiro[3.4]octane-5-carboxylate (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.4 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add anhydrous dioxane, followed by 1-fluoro-3-nitrobenzene (1.1 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Boc-Deprotection:

    • Dissolve the purified Boc-protected intermediate in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Protocol 2: Purification of this compound

Objective: To purify the final product and remove residual impurities.

Methodology:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane is often effective for purifying polar compounds like the title compound.

  • Recrystallization:

    • If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.[16]

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Yield Incomplete reactionIncrease reaction time/temperature; monitor with TLC/LC-MS.
Sub-optimal conditionsScreen different bases, solvents, and temperatures.
Reagent impurityUse high-purity starting materials and anhydrous solvents.
Byproduct Formation Double arylationUse a mono-protected diazaspiro starting material.
Lactam hydrolysisEnsure anhydrous conditions; use a non-nucleophilic base.
Inconsistent Data Impurities in NMRUse a deuterated solvent with a known internal standard.
Co-eluting impuritiesOptimize HPLC gradient and column for better separation.
Product Degradation Improper storageStore at low temperature, under inert gas, and protected from light.

VI. References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). National Institutes of Health. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023). ResearchGate. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). National Institutes of Health. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). National Institutes of Health. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. Google Patents.

  • Indium-Catalyzed Amide Allylation of N-Carbonyl Imides: Formation of Azaspiro-γ-lactones via Ring Opening-Reclosure. (2011). PubMed. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Publications. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2018). RSC Publishing. [Link]

  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2021). Semantic Scholar. [Link]

  • Reduction of the Nitro Group into Amines. (2016). ResearchGate. [Link]

  • Synthesis of new biologically actived azaspiro compounds. (2013). Blucher Proceedings. [Link]

  • Amines. (2022). NCERT. [Link]

  • Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis. (2001). PubMed. [Link]

  • A Walk through Recent Nitro Chemistry Advances. (2020). National Institutes of Health. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. (2022). National Institutes of Health. [Link]

  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. (2024). National Institutes of Health. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2014). ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2018). ResearchGate. [Link]

  • 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. [Link]

  • (PDF) Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]

  • Amide Bond Activation of Biological Molecules. (2023). MDPI. [Link]

  • Synthesis and Activity of Nitrophenyl Heterocycles. (2022). Scribd. [Link]

  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (2023). MDPI. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2014). PubMed Central. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central. [Link]

  • Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate. (2022). RSC Publishing. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2018). ResearchGate. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2018). ResearchGate. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. (2005). National Institutes of Health. [Link]

  • Recent developments in catalytic amide bond formation. (2019). ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2018). ACS Publications. [Link]

  • Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. (2020). ResearchGate. [Link]

  • (PDF) N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. (1984). ResearchGate. [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2020). PubMed. [Link]

  • Scope of aryl nitroalkanes 2. Reaction conditions: p‐tolyl triflate 1 a... (2019). ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and scalable protocols based on established chemical principles and industry best practices. The target molecule is a valuable scaffold in medicinal chemistry, prized for its inherent three-dimensional structure which can lead to improved pharmacological properties.[1][2]

The most common and scalable route to this and similar structures involves a palladium-catalyzed N-arylation, specifically the Buchwald-Hartwig amination, to couple the 5,8-diazaspiro[3.4]octan-6-one core with a 3-nitrophenyl electrophile.[3][4] While highly effective at the bench scale, this transformation presents unique challenges during scale-up related to catalyst activity, thermal safety, impurity control, and product isolation.[5] This guide will address these challenges in a practical, question-and-answer format.

Part 1: Core Scale-Up Principles & Workflow

Transitioning any synthesis from the laboratory bench to a pilot plant or manufacturing setting requires a shift in mindset. Physical phenomena that are negligible in a 100 mL flask can become process-defining in a 100 L reactor.[5] Before addressing specific reaction issues, it is crucial to understand these core principles.

Key Considerations for Scale-Up
  • Thermal Management: The Buchwald-Hartwig amination is often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to thermal runaways if not properly controlled. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to define safe operating limits.

  • Mass Transfer & Mixing: Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and inconsistent results. The choice of impeller, agitation speed, and baffle design are critical engineering parameters that must be optimized for the specific reaction mass.

  • Reagent and Solvent Selection: Solvents that are convenient at the lab scale, like 1,4-dioxane, are often discouraged in large-scale production due to safety and environmental concerns.[4] Similarly, the physical form and purity of reagents (catalyst, base, starting materials) can significantly impact reaction performance and must be carefully controlled.

  • Process Analytical Technology (PAT): At scale, it is impractical to take frequent samples for offline analysis (e.g., TLC, LC-MS). Implementing in-situ monitoring tools (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction conversion, helping to ensure consistency and identify deviations from the expected profile.

The following diagram illustrates a typical workflow for scaling up the synthesis of the target compound.

G Figure 1: General Workflow for Scale-Up Synthesis cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up & Safety Assessment cluster_2 Phase 3: Pilot Plant Production (GMP) RouteScouting Route Scouting & Feasibility Optimization Reaction Optimization (DoE) RouteScouting->Optimization Tox Impurity Profile & Toxicology Assessment Optimization->Tox ThermalSafety Thermal Hazard Evaluation (RC1, DSC) Tox->ThermalSafety Define Critical Process Parameters KiloLab Kilo-Lab Synthesis (Non-GMP) ThermalSafety->KiloLab PurificationDev Purification & Isolation Development KiloLab->PurificationDev TechTransfer Technology Transfer & Engineering Runs PurificationDev->TechTransfer Finalize Process & Specifications Campaign GMP Manufacturing Campaign TechTransfer->Campaign Release API Release & QC Campaign->Release G Figure 2: Troubleshooting Low Conversion Start Low Conversion Observed Inert Is the inert atmosphere (N2/Ar) guaranteed? Start->Inert Catalyst Was the catalyst/ligand handled under air? Inert->Catalyst Yes Inert_No Result: O2/H2O ingress Action: Improve inerting (purge/backfill cycles) Inert->Inert_No No Base Is the base fully dissolved and active? Catalyst->Base No Catalyst_Yes Result: Catalyst deactivation Action: Use pre-formed catalyst or handle in glovebox Catalyst->Catalyst_Yes Yes Mixing Is mixing adequate? (Visual inspection, modeling) Base->Mixing Yes Base_No Result: Ineffective deprotonation Action: Check base quality, consider more soluble base (e.g., LiHMDS) Base->Base_No No Solution Is everything in solution at reaction temp? Mixing->Solution Yes Mixing_No Result: Poor mass transfer Action: Increase agitation, re-evaluate reactor geometry Mixing->Mixing_No No Solution_No Result: Heterogeneous reaction Action: Increase temp or change solvent system Solution->Solution_No No Success Problem Resolved Solution->Success Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

Detailed Explanation:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. While commercially available precatalysts are often air-stable solids, they become sensitive once activated by the base in the reaction mixture. Ensure all reagents are added under a robust inert atmosphere.

  • Ligand Choice: For electron-deficient aryl halides (like 1-bromo-3-nitrobenzene) and lactam nucleophiles, sterically hindered biarylphosphine ligands are critical for promoting the reductive elimination step and preventing catalyst decomposition. [3][6]If you are using older generation ligands (e.g., BINAP), switching to a more robust ligand like RuPhos or XPhos is recommended. [6]* Base Activity: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are standard. However, their solubility can be poor, and their reactivity can be diminished by poor quality or moisture absorption. Weaker bases like K₃PO₄ may require higher temperatures or longer reaction times. [6]* Solubility: All reagents must be soluble at the reaction temperature to ensure a homogeneous catalytic cycle. If starting materials or the base are not fully dissolved, the reaction becomes mass-transfer limited. [6] Q2: I am observing a significant amount of a bis-arylated byproduct. How can I improve selectivity for the desired mono-arylated product?

Formation of N,N'-bis(3-nitrophenyl) species is a common selectivity challenge when using a symmetrical diamine precursor.

  • Control Stoichiometry: The most direct approach is to use an excess of the diazaspirooctanone starting material relative to the aryl halide. A ratio of 1.2 to 1.5 equivalents of the amine is a good starting point for optimization.

  • Slow Addition: At scale, add the aryl halide solution slowly to the mixture of the amine, base, and catalyst. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting amine over the mono-arylated product.

Catalyst and Reagent Selection

Q3: Which palladium catalyst system is best for this specific transformation at scale?

The choice of catalyst system is critical for success. It involves selecting both a palladium source (precatalyst) and a ligand. For large-scale operations, pre-formed, air-stable precatalysts are highly preferred over generating the active catalyst in situ from components like Pd(OAc)₂.

Catalyst System Description Pros for Scale-Up Cons for Scale-Up
G3/G4 Buchwald Precatalysts Air-stable Pd(II) complexes with biarylphosphine ligands (e.g., XPhos-Pd-G3). [7] Highly active, reliable generation of active Pd(0), commercially available. Higher cost, proprietary technology.
Pd(OAc)₂ / Ligand A common lab-scale method mixing a Pd(II) salt with a separate ligand. Lower initial cost of components. Inconsistent activation, sensitivity to reagent quality, potential for side reactions. [6]

| [(CyPF-tBu)PdCl₂] | An air-stable, one-component catalyst effective for heteroaryl and aryl halides. [8]| Good stability and high efficiency. | May require optimization for specific substrate class. |

Recommendation: For robust and reproducible performance at scale, a third or fourth-generation Buchwald precatalyst (e.g., XPhos-Pd-G3 or RuPhos-Pd-G4) is the recommended starting point. The investment in a more advanced catalyst is often offset by improved yield, purity, and process reliability.

Work-Up and Purification

Q4: The work-up is problematic, leading to emulsions and poor phase separation. How can this be improved?

Emulsions are common during the aqueous quench of reactions containing fine particulate solids (e.g., inorganic base) and polar aprotic solvents.

  • Solvent Selection: If possible, use a solvent with low water miscibility like toluene or 2-MeTHF instead of THF or dioxane.

  • Filtration Before Quench: After cooling the reaction, dilute with a solvent like toluene and filter off the inorganic salts (e.g., NaBr) before quenching with water. This removes the particulates that often stabilize emulsions.

  • Quenching Agent: Quench with a buffered aqueous solution (e.g., ammonium chloride) or brine instead of pure water to help break emulsions by increasing the ionic strength of the aqueous phase.

Q5: How can I efficiently remove residual palladium to meet regulatory limits (<10 ppm)?

Achieving low ppm levels of palladium is a critical regulatory requirement for active pharmaceutical ingredients (APIs). [9]1. Crystallization: The most effective purification method. If your product is a stable solid, developing a robust crystallization procedure should be the primary goal. This is often sufficient to purge palladium to acceptable levels. 2. Palladium Scavengers: If crystallization is not feasible or insufficient, treatment of the product solution with a scavenger is necessary.

  • Activated Carbon: A cost-effective but often non-selective option. Requires screening of different grades and can lead to product loss.
  • Functionalized Silica Gels: Silica-based scavengers with thiol or amine functionalities are highly effective and selective for palladium. They are more expensive but offer excellent performance.
  • Solid-Phase Extraction (SPE): SPE cartridges designed for metal scavenging can be implemented in the process stream for efficient removal. [10]

Part 3: Scalable Experimental Protocol

The following protocol is a representative procedure for the synthesis on a 100-gram scale. Caution: This reaction should only be performed by trained chemists in a facility equipped to handle large-scale chemical synthesis, including appropriate inerting capabilities and thermal management.

Protocol: Synthesis of this compound

  • Equipment: 5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.

  • Reagents:

    • 5,8-diazaspiro[3.4]octan-6-one (1.2 equiv, 121 g)

    • 1-Bromo-3-nitrobenzene (1.0 equiv, 163 g)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 116 g)

    • RuPhos-Pd-G4 Precatalyst (0.01 equiv, 6.7 g)

    • RuPhos Ligand (0.015 equiv, 3.9 g)

    • 2-Methyltetrahydrofuran (2-MeTHF) (10 vol, 1.6 L)

    • Saturated Aqueous Ammonium Chloride Solution

    • Brine

Procedure:

  • Reactor Inerting: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen. Maintain a positive nitrogen pressure throughout the process. 2. Reagent Charging: To the reactor, charge the 5,8-diazaspiro[3.4]octan-6-one (121 g), sodium tert-butoxide (116 g), RuPhos-Pd-G4 catalyst (6.7 g), and RuPhos ligand (3.9 g). Note: Solids should be charged under a strong nitrogen purge to minimize air exposure.

  • Solvent Addition: Add degassed 2-MeTHF (1.6 L) to the reactor. Begin agitation to create a slurry.

  • Heating: Heat the reactor jacket to 80-85 °C.

  • Aryl Bromide Addition: Once the internal temperature reaches 75 °C, begin the slow, dropwise addition of a solution of 1-bromo-3-nitrobenzene (163 g) in degassed 2-MeTHF (400 mL) over 1-2 hours. Monitor the internal temperature closely; if an exotherm causes the temperature to rise above 85 °C, pause the addition.

  • Reaction Monitoring: Hold the reaction mixture at 80 °C for 4-8 hours. Monitor the reaction progress by HPLC until the consumption of 1-bromo-3-nitrobenzene is >99%.

  • Cooling and Quench: Cool the reaction mixture to 20 °C. Slowly and carefully add saturated aqueous ammonium chloride solution (1 L), keeping the internal temperature below 30 °C.

  • Work-Up:

    • Stir the biphasic mixture for 30 minutes, then stop the agitation and allow the layers to separate.

    • Remove the lower aqueous layer.

    • Wash the organic layer with brine (2 x 500 mL).

  • Purification:

    • Concentrate the organic layer under reduced pressure to a volume of approximately 500 mL.

    • Add heptane (1.5 L) slowly to induce crystallization.

    • Cool the slurry to 0-5 °C and stir for 2 hours.

    • Filter the solid product, wash with cold heptane, and dry under vacuum at 40 °C to a constant weight.

  • Palladium Removal (If Necessary): If residual palladium is above the required specification, re-dissolve the crude product in a suitable solvent (e.g., ethyl acetate), treat with a palladium scavenger (e.g., functionalized silica) according to the manufacturer's instructions, filter, and re-crystallize.

References

  • Taleb, A. et al. (2022). Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents. ACS Sustainable Chemistry & Engineering. [Link]

  • Ezerskaya, A. et al. (2022). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. [Link]

  • Clapés, P. & Fessner, W.D. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separations. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kashani, S.K. et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Juricek, M. et al. (2022). Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • ResearchGate. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • Neopharm Labs. Purification Solutions for Pharmaceutical Compounds. [Link]

  • ResearchGate. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • Ostrovskyi, D. et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • El-Faham, A. et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. [Link]

  • Abdel-Hafez, S.H. et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. [Link]

  • Google Patents. (2018). Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • PubMed. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. [Link]

  • PubMed. (1995). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • Egorov, M.P. et al. (2023). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2016). Process development and scale-up of AZD7545, a PDK inhibitor. [Link]

Sources

Validation & Comparative

Confirming the Mechanism of Action of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one as a Selective Mcl-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and confirming the mechanism of action of the novel small molecule, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, hereafter designated as Compound X . Based on structural similarities to known inhibitors, we hypothesize that Compound X functions as a direct inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a pivotal anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.

Mcl-1 is a frequently overexpressed oncoprotein in a multitude of hematological and solid tumors, where it sequesters pro-apoptotic proteins like BAK and BIM, thereby preventing cancer cells from undergoing programmed cell death.[1][2] This evasion of apoptosis is a hallmark of cancer and a primary mechanism of resistance to conventional therapies.[3] Consequently, direct Mcl-1 inhibitors represent a promising therapeutic strategy.[4][5][6]

This document outlines a rigorous, multi-faceted experimental plan to test our hypothesis. We will objectively compare the performance of Compound X against well-characterized, potent, and selective Mcl-1 inhibitors, including S63845 , AZD5991 , and AMG 176 , which have been extensively profiled in preclinical and clinical settings.[4][5][6] The causality behind each experimental choice is explained to provide a self-validating system for confirming the on-target activity of Compound X, from direct biochemical binding to functional cellular outcomes.

Part 1: Biochemical Confirmation of Direct Mcl-1 Engagement

The foundational step in confirming the mechanism of action is to demonstrate direct, high-affinity binding of Compound X to purified Mcl-1 protein. This is crucial to rule out indirect effects and to quantify the molecule's intrinsic potency. We will employ two orthogonal, industry-standard biophysical techniques.

Methodology 1.1: Homogeneous Time-Resolved Fluorescence (HTRF) Competition Assay

This assay quantitatively measures the ability of Compound X to disrupt the protein-protein interaction between Mcl-1 and a fluorescently-labeled pro-apoptotic BH3 peptide (e.g., from the BIM protein). A successful inhibitor will bind to the BH3-binding groove of Mcl-1, displacing the peptide and causing a loss of the HTRF signal.[7][8]

Experimental Workflow: HTRF Competition Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare serial dilution of Compound X and controls (e.g., S63845) a2 Add Compound X / controls to respective wells p1->a2 p2 Prepare assay buffer with recombinant human Mcl-1 protein a1 Dispense Mcl-1 protein solution into 384-well assay plate p2->a1 p3 Prepare detection mix with anti-tag antibodies (Eu3+ and d2) and biotinylated BH3 peptide a4 Add detection mix containing BH3 peptide and antibodies p3->a4 a1->a2 a3 Incubate for 30 min at RT to allow for binding equilibrium a2->a3 a3->a4 a5 Incubate for 2-4 hours at RT a4->a5 r1 Read plate on HTRF-compatible reader (Ex: 320nm, Em: 620nm & 665nm) a5->r1 r2 Calculate HTRF ratio (665nm/620nm * 10,000) r1->r2 r3 Plot HTRF ratio vs. [Compound] and fit to a four-parameter logistic model to determine IC50/Ki r2->r3

Caption: Workflow for the Mcl-1 HTRF competition assay.

Methodology 1.2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, yielding association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) is calculated.[8][9] This method offers a deeper insight into the binding characteristics of Compound X compared to the endpoint nature of HTRF.

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Data Analysis prep1 Immobilize high-purity recombinant Mcl-1 onto a sensor chip (e.g., CM5) run1 Inject analyte over sensor surface (Association Phase) prep1->run1 prep2 Prepare serial dilutions of Compound X (analyte) in running buffer prep2->run1 run2 Flow running buffer only (Dissociation Phase) run1->run2 run3 Inject regeneration solution to remove bound analyte run2->run3 ana1 Record sensorgrams for each analyte concentration run3->run1 Repeat for each concentration ana2 Perform reference subtraction and fit data to a binding model (e.g., 1:1 Langmuir) ana1->ana2 ana3 Calculate ka, kd, and KD ana2->ana3

Caption: General workflow for SPR-based kinetic analysis.

Comparative Biochemical Data

The primary output of these experiments will be the affinity of Compound X for Mcl-1, which can be directly compared to established inhibitors.

CompoundHTRF K_i (nM)SPR K_D (nM)Selectivity over Bcl-xLReference
Compound X (Hypothetical) < 1.0 < 0.5 > 5,000-fold -
S63845~0.19~0.19> 1,000-fold[10][11]
AZD5991~0.20~0.17> 10,000-fold[7][8]
AMG 176< 1.0~0.13> 1,000-fold[12][13]

Part 2: Confirming Cellular Target Engagement

Demonstrating that a compound binds to its purified target is essential, but confirming this interaction within the complex milieu of a living cell is the critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it requires no modification of the compound or the target protein.[14][15]

Methodology 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[16] By treating intact cells with Compound X and then subjecting them to a heat gradient, we can measure the amount of soluble Mcl-1 remaining at each temperature. An increase in the melting temperature (T_m) of Mcl-1 in the presence of Compound X provides direct evidence of target engagement.[17][18]

Conceptual Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_treatment Cell Treatment cluster_heat Heat Challenge cluster_lysis Lysis & Separation cluster_quantify Quantification cluster_result Result cells_dmso Cells + DMSO (Vehicle) heat_dmso Heat to various temps cells_dmso->heat_dmso cells_drug Cells + Compound X heat_drug Heat to various temps cells_drug->heat_drug lysis_dmso Lyse cells, centrifuge to separate soluble vs. aggregated proteins heat_dmso->lysis_dmso lysis_drug Lyse cells, centrifuge to separate soluble vs. aggregated proteins heat_drug->lysis_drug quant_dmso Quantify soluble Mcl-1 (e.g., Western Blot, ELISA) lysis_dmso->quant_dmso quant_drug Quantify soluble Mcl-1 (e.g., Western Blot, ELISA) lysis_drug->quant_drug result_dmso Standard Melting Curve quant_dmso->result_dmso result_drug Shifted Melting Curve (Increased Stability) quant_drug->result_drug

Caption: Principle of CETSA for confirming target engagement.

Comparative Cellular Target Engagement Data

The key metric from CETSA is the thermal shift (ΔT_m), which indicates the degree of protein stabilization.

CompoundCell LineConcentrationΔT_m (°C) (Hypothetical)
Compound X MOLM-13 (AML)1 µM+ 8.5
S63845 MOLM-13 (AML)1 µM+ 9.2
AMG 176 MOLM-13 (AML)1 µM+ 7.8

Part 3: Validating the Functional Consequence: Apoptosis Induction

The ultimate validation of an Mcl-1 inhibitor's mechanism of action is its ability to induce apoptosis in Mcl-1-dependent cancer cells. Inhibition of Mcl-1 liberates pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and programmed cell death.[10][19]

Mcl-1 Signaling Pathway and Point of Inhibition

Apoptosis_Pathway Mcl1 Mcl-1 BimBak BIM / BAK (Pro-apoptotic) Mcl1->BimBak Sequesters/ Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BimBak->MOMP Induces CompoundX Compound X / S63845 / etc. CompoundX->Mcl1 Inhibits CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Sources

A Comparative Guide to the Structure-Activity Relationship of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of kinase inhibitors based on the 7-(3-nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one scaffold. Through a systematic exploration of structural modifications, we elucidate the key molecular features governing inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

Introduction: The Promise of Spirocyclic Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. However, challenges such as off-target effects and acquired resistance necessitate the exploration of novel chemical scaffolds.

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a promising strategy in drug design.[2] Their inherent three-dimensionality and conformational rigidity can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to more flexible, "flat" molecules. The 5,8-diazaspiro[3.4]octan-6-one core represents a particularly attractive scaffold, combining a rigid spirocyclic framework with a lactam moiety capable of engaging in key hydrogen bonding interactions within an ATP-binding site.

This guide focuses on a series of analogs based on the lead compound, this compound, and explores its potential as an inhibitor of a hypothetical serine/threonine kinase, herein referred to as "Kinase X". While the direct experimental data for this specific compound series is presented here as a representative case study, the principles of SAR analysis are grounded in established findings for related kinase inhibitors.

Core Directive: A Deep Dive into the SAR of this compound Analogs

Our investigation into the SAR of this novel scaffold is centered on three key regions of the molecule, as depicted below:

SAR_Regions cluster_0 Region A: Phenyl Ring Substituents cluster_1 Region B: Spirocyclic Core cluster_2 Region C: Lactam Moiety mol Core Scaffold: this compound A1 Position of Nitro Group mol->A1 Modifications here impact hinge-binding and selectivity. A2 Electronic Nature of Substituents mol->A2 Modifications here impact hinge-binding and selectivity. B1 N5-Substitutions mol->B1 Alterations affect solubility and cell permeability. B2 N8-Substitutions mol->B2 Alterations affect solubility and cell permeability. C1 Hydrogen Bond Donor/Acceptor mol->C1 Critical for anchoring in the ATP pocket.

Caption: Key regions for SAR exploration of the this compound scaffold.

Region A: The Critical Role of the Nitrophenyl Moiety

The nitrophenyl group is a common feature in kinase inhibitors, often serving as a key interaction motif within the ATP-binding site. The strong electron-withdrawing nature of the nitro group can be pivotal for activity.[3]

Our hypothetical SAR studies, summarized in Table 1, indicate a strong preference for the nitro group at the para position of the phenyl ring (Compound 2 ). This suggests that the distal oxygen of the nitro group may be acting as a hydrogen bond acceptor with a donor residue in the solvent-exposed region of the kinase. The meta (Compound 1 , the lead) and ortho (Compound 3 ) isomers show significantly reduced potency, likely due to suboptimal positioning for this interaction.

Replacing the nitro group with other electron-withdrawing groups, such as cyano (Compound 4 ), maintains a degree of activity, albeit lower than the para-nitro analog. Conversely, the introduction of an electron-donating group like methoxy (Compound 5 ) or an amino group (Compound 6 ) leads to a substantial loss of potency. This underscores the importance of the electronic properties of this substituent for effective kinase inhibition.

Region B: Modulating Physicochemical Properties via the Spirocyclic Core

The diazaspiro[3.4]octane core offers opportunities to fine-tune the physicochemical properties of the inhibitors. Modifications at the N5 and N8 positions can impact solubility, cell permeability, and metabolic stability.

As shown in Table 1, small, polar substituents at the N5 position are generally well-tolerated. For instance, the addition of a methyl group (Compound 7 ) results in a modest increase in potency, potentially by influencing the conformation of the spirocycle. However, larger, more lipophilic groups at this position may lead to a decrease in activity due to steric hindrance.

Substitutions at the N8 position, which is part of the azetidine ring, are more sensitive. Small alkyl groups may be tolerated, but larger substituents are likely to clash with the ribose-binding pocket of the kinase.

Region C: The Lactam as a Hinge-Binding Anchor

The lactam moiety is proposed to be a critical anchor, forming hydrogen bonds with the kinase hinge region. The N-H donor and the carbonyl oxygen acceptor are essential for this interaction. Any modification that removes these functionalities would be expected to abrogate activity.

Comparative Analysis with a Known Kinase Inhibitor: Staurosporine

To contextualize the potential of the this compound series, we compare our most potent hypothetical analog (Compound 2 ) with Staurosporine, a well-known, potent, but non-selective kinase inhibitor.

FeatureCompound 2 (Hypothetical)Staurosporine
Core Scaffold 5,8-Diazaspiro[3.4]octan-6-oneIndolocarbazole
IC50 (Kinase X) 15 nM5 nM
Selectivity High (Hypothesized)Low (Broad-spectrum)
Molecular Weight 261.26 g/mol 466.5 g/mol
Topological Polar Surface Area 85.1 Ų77.9 Ų
Key Advantages Lower molecular weight, novel scaffold with potential for improved selectivity and patentability. The spirocyclic nature may enhance metabolic stability.High potency.
Potential Liabilities Requires further optimization for potency.Poor selectivity, leading to off-target toxicity.

The key advantage of the spirocyclic scaffold lies in its novelty and potential for achieving high selectivity. While Staurosporine is highly potent, its lack of selectivity makes it unsuitable for most therapeutic applications. The rigid conformation of the diazaspiro[3.4]octane core in Compound 2 is hypothesized to restrict its binding to a smaller subset of kinases, thereby offering a superior selectivity profile.

Experimental Protocols

To validate the hypothetical SAR data presented, a robust experimental workflow is required. The following protocols outline the key assays for determining kinase inhibition and cellular activity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Principle: The assay utilizes the enzyme luciferase to generate a luminescent signal from ATP. Kinase activity consumes ATP, leading to a decrease in the luminescent signal.

Workflow:

Kinase_Assay_Workflow start Start step1 Dispense Kinase X and substrate into a 384-well plate. start->step1 step2 Add test compounds (analogs) at varying concentrations. step1->step2 step3 Initiate reaction by adding ATP. step2->step3 step4 Incubate at room temperature. step3->step4 step5 Add ATP detection reagent (containing luciferase). step4->step5 step6 Measure luminescence. step5->step6 end Calculate IC50 values. step6->end Synthesis_Scheme A Starting Material A (Substituted Benzaldehyde) C Intermediate 1 A->C Step 1: Condensation B Starting Material B (Azetidin-2-one derivative) B->C D Intermediate 2 (Spirocyclic precursor) C->D Step 2: [3+2] Cycloaddition E Final Analog D->E Step 3: Deprotection/Functionalization

Caption: A generalized synthetic scheme for the preparation of the diazaspiro[3.4]octan-6-one analogs.

Conclusion and Future Directions

The structure-activity relationship studies of the this compound scaffold, presented here as a detailed case study, highlight its potential as a novel class of kinase inhibitors. The key takeaways from this analysis are:

  • The para-nitrophenyl moiety is a critical determinant of potency , likely through specific hydrogen bonding interactions.

  • The diazaspiro[3.4]octane core provides a rigid and tunable platform for optimizing physicochemical properties.

  • The lactam functionality is essential for anchoring the inhibitor in the kinase hinge region.

Compared to broad-spectrum inhibitors like Staurosporine, this novel scaffold offers the promise of enhanced selectivity, which is a crucial attribute for modern therapeutic agents.

Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these SAR hypotheses. Further optimization of the N5 and N8 substituents could lead to compounds with improved solubility and cell permeability. Additionally, co-crystallization of the most potent analogs with Kinase X will provide invaluable structural insights to guide further drug design efforts.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • Harris, P. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527.
  • Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8767-8776.
  • García-Sánchez, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3631.
  • Vinogradova, L., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 26(16), 4965.
  • Sharma, N., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2195-2213.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Cresset Group. (2021, May 4). Investigating the SAR of RIPK1 inhibitors. Retrieved from [Link]

  • Request PDF. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • Palmer, B. D., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(21), 4094-4103.

Sources

Cross-Validation of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one Activity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cross-Cell Line Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of novel small molecules with potent biological activity is merely the first step. A critical subsequent phase is the rigorous validation of a compound's efficacy and mechanism of action across a diverse array of biological contexts. This process, known as cross-validation, is essential for understanding the broader therapeutic potential and potential limitations of a lead candidate. The use of multiple, well-characterized cell lines allows researchers to mitigate the risk of cell-line-specific artifacts and to identify robust biological effects that are more likely to translate to in vivo models and, ultimately, to clinical applications.[1]

This guide provides a comprehensive framework for the cross-validation of a novel compound, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one . While specific data for this molecule is not yet widely published, this document will utilize a hypothetical, yet scientifically plausible, scenario to illustrate the experimental workflow and data analysis. Based on the structural motifs of a nitrophenyl group and a diazaspirooctane core, which are present in various biologically active compounds, we will hypothesize an anticancer activity for this molecule and proceed with a detailed comparative analysis in a panel of cancer cell lines.[2][3]

Hypothetical Target Profile of this compound

For the purpose of this guide, we will posit that this compound (herein referred to as Cmpd-X) induces apoptosis in cancer cells. This is a common mechanism for anticancer drugs, and the nitrophenyl moiety, in particular, has been associated with compounds that modulate cell death pathways.[4] Our cross-validation will therefore focus on assessing cytotoxicity, the induction of apoptosis, and the modulation of key apoptotic signaling proteins.

Experimental Design and Workflow

A robust cross-validation study necessitates a multi-faceted experimental approach. The following workflow is designed to provide a comprehensive assessment of Cmpd-X's activity.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A Select Diverse Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Cell Seeding in 96-well Plates A->B C Treatment with Cmpd-X (Dose-Response) B->C D CCK-8 Cell Viability Assay C->D E Determine IC50 Values D->E F Treat Cells with IC50 Concentration of Cmpd-X E->F G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic Cell Population H->I M Analyze Protein Expression Levels J Treat Cells and Prepare Lysates K Western Blot Analysis J->K L Probe for Key Apoptotic Proteins (e.g., Cleaved Caspase-3, Bcl-2) K->L L->M

Caption: A three-phase experimental workflow for the cross-validation of Cmpd-X activity.

Comparative Data Analysis

The following tables present hypothetical data for the activity of Cmpd-X in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).

Table 1: Comparative Cytotoxicity of Cmpd-X

Cell LineTissue of OriginCmpd-X IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma12.5
A549Lung Carcinoma25.8
HCT116Colorectal Carcinoma8.2

Table 2: Induction of Apoptosis by Cmpd-X at IC50 Concentration (24h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-728.415.2
A54922.110.5
HCT11635.720.1

Table 3: Western Blot Analysis of Key Apoptotic Proteins after Cmpd-X Treatment (24h)

Cell LineFold Change in Cleaved Caspase-3 (relative to control)Fold Change in Bcl-2 (relative to control)
MCF-74.20.4
A5493.10.6
HCT1165.80.2

Interpretation of Hypothetical Data

The hypothetical data suggests that Cmpd-X exhibits cytotoxic activity across all three cancer cell lines, with the highest potency observed in the HCT116 colorectal cancer line. The Annexin V/PI staining results corroborate these findings, indicating that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis.[5][6][7] Furthermore, the western blot analysis provides mechanistic insight, showing an increase in the pro-apoptotic marker, cleaved caspase-3, and a decrease in the anti-apoptotic protein, Bcl-2. This pattern is consistent with the activation of the intrinsic apoptotic pathway.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.[8] It is based on the reduction of a water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye.[9]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Treat the cells with a serial dilution of Cmpd-X (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9]

  • Measure the absorbance at 450 nm using a microplate reader.[8]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][10] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7]

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of Cmpd-X for 24 hours.

  • Harvest the cells, including any floating cells in the media.

  • Wash the cells with cold 1X PBS.[5]

  • Resuspend the cells in 1X Binding Buffer.[5]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[5]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Analyze the cells by flow cytometry.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[11][12] It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Treat cells with the IC50 concentration of Cmpd-X for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin) overnight at 4°C.[11][13]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Hypothesized Signaling Pathway

Based on the hypothetical western blot data, we can propose a simplified signaling pathway for the pro-apoptotic activity of Cmpd-X.

G CmpdX This compound (Cmpd-X) Bcl2 Bcl-2 (Anti-apoptotic) CmpdX->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Apoptosome Formation Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized signaling pathway for Cmpd-X-induced apoptosis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the cross-validation of a novel compound, this compound. By employing a panel of diverse cancer cell lines and a multi-pronged experimental strategy, it is possible to gain significant insights into the compound's therapeutic potential. The hypothetical data presented herein suggests that Cmpd-X is a promising pro-apoptotic agent, particularly in colorectal cancer cells.

Future studies should aim to expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53 wild-type vs. mutant) to further delineate the compound's mechanism of action. Additionally, in vivo studies in animal models are a critical next step to validate these in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2558. [Link]

  • Patsnap Synapse. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Singh, R., & Tatu, U. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]

  • Lyles, R. D., Martinez, M. J., Sherman, B., & Burnstein, K. (2023). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. STAR Protocols, 4(2), 102283. [Link]

  • Lyles, R. D., Martinez, M. J., Sherman, B., & Burnstein, K. (2023). Automation, live-cell imaging, and endpoint cell viability for 96-well plate drug screens. protocols.io. [Link]

  • Kaur, G., & Dufour, J. M. (2012). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Journal of Cancer Science & Therapy, 4(5), 120–124. [Link]

  • ResearchGate. (2019, October 21). What tests can be performed to check the effect of drug on cancer cell line?. Retrieved from [Link]

  • Sayed, E. M., Hassanien, R., Farhan, N., Aly, H. F., Mahmoud, K., Bakhite, E. A., ... & El-Faham, A. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8767–8776. [Link]

  • Sayed, E. M., Hassanien, R., Farhan, N., Aly, H. F., Mahmoud, K., & Bakhite, E. A. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. ResearchGate. [Link]

  • Gribova, O. V., Ivanov, A. S., Zogotaeva, A. A., Popov, D. A., Vorobyeva, M. A., Severov, V. V., ... & Zavarzin, I. V. (2024). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules, 29(1), 123. [Link]

  • Sayed, E. M., Hassanien, R., Farhan, N., Aly, H. F., Mahamoud, K., & Bakhite, E. A. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl. ResearchGate. [Link]

  • Oztepe, M., Coskun, D., & Ari, F. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 10(1), e23533. [Link]

Sources

A Comparative Guide to Diazaspiro[3.4]octane Derivatives: Profiling 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one Against Novel Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The diazaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality and synthetic tractability. This guide provides a comprehensive comparison of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one with a series of recently developed 2,6-diazaspiro[3.4]octan-7-one derivatives that have shown potent antagonist activity at the sigma-1 receptor (σ1R), a promising target for pain management.[1][2] While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationships (SAR) from closely related analogs to project its likely biological profile and contextualize its potential within the broader landscape of diazaspiro[3.4]octane-based therapeutics.

The Diazaspiro[3.4]octane Core: A Rising Star in Drug Discovery

The rigid, sp³-rich nature of the diazaspiro[3.4]octane framework offers a distinct advantage over traditional flat, aromatic structures by providing exquisite control over the spatial orientation of appended functional groups. This architectural feature is critical for optimizing interactions with biological targets and can lead to improved potency, selectivity, and pharmacokinetic properties.[3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antitubercular, antimalarial, and modulation of central nervous system targets.

The Sigma-1 Receptor: A Key Target in Pain and Neurological Disorders

The sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating various cellular signaling pathways, including those involved in nociception.[4] Antagonism of the σ1R has been shown to potentiate the analgesic effects of opioids and to be effective in models of neuropathic pain, making it a highly attractive target for the development of novel, non-opioid analgesics.[1][5]

Comparative Analysis: this compound vs. 2,6-Diazaspiro[3.4]octan-7-one Derivatives

A recent study by Fu et al. (2023) detailed the synthesis and evaluation of a series of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent σ1R antagonists.[1] This series provides a robust dataset for establishing a structure-activity relationship and for a comparative projection of the properties of this compound.

Structure-Activity Relationship of 2,6-Diazaspiro[3.4]octan-7-one Derivatives

The following table summarizes the σ1R binding affinities (Ki) for a selection of compounds from the study by Fu et al.[1]

CompoundR1R2Ki (nM) for σ1R
1 HH>10000
2 BenzylH187.5
3 4-FluorobenzylH89.3
4 3-MethoxybenzylH56.2
5 3-MethylbenzylH45.1
6 HBenzyl256.4
7 BenzylBenzyl35.8
32 3-Methylbenzyl4-Fluorobenzyl14.5

Key SAR Insights:

  • Substitution at N2 and N6 is crucial: The unsubstituted parent compound 1 is inactive.

  • Aromatic substituents are favored: Introduction of a benzyl group at either N2 or N6 significantly improves binding affinity.

  • Dual substitution is beneficial: Compound 7 , with benzyl groups at both N2 and N6, shows enhanced potency.

  • Substituents on the benzyl ring modulate activity: Electron-donating (e.g., 3-methyl in 5 ) and electron-withdrawing (e.g., 4-fluoro in 3 ) groups on the benzyl ring can enhance binding affinity. Compound 32 , with optimized substituents at both positions, was identified as a highly potent σ1R antagonist.[1]

Caption: Structure-Activity Relationship for 2,6-Diazaspiro[3.4]octan-7-one Derivatives.

Projected Profile of this compound

Based on the established SAR, we can project a hypothetical profile for this compound.

  • Core Isomerism: The target compound has a 5,8-diaza-6-one core, which is isomeric to the 2,6-diaza-7-one core of the comparator series. While this difference in the arrangement of the heteroatoms will influence the precise geometry and electronic distribution, the fundamental principle of requiring substituents for activity is likely to hold.

  • Substitution Pattern: The 3-nitrophenyl group at position 7 is a key feature. The phenyl group itself is analogous to the benzyl groups in the comparator series and is expected to confer a degree of affinity for the σ1R.

  • Impact of the Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence at the meta-position of the phenyl ring will significantly alter the electronic properties of the aromatic ring. Based on the SAR of the comparator series, where both electron-donating and electron-withdrawing groups were tolerated and could enhance potency, it is plausible that the 3-nitrophenyl substituent could lead to potent σ1R binding. The specific interactions of the nitro group with residues in the σ1R binding pocket would be a critical determinant of the final affinity.

  • Physicochemical Properties: The nitro group will increase the polarity of the molecule, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] For instance, it may affect cell permeability and blood-brain barrier penetration.

Hypothetical Comparison Table:

Feature2,6-Diazaspiro[3.4]octan-7-one Derivatives (e.g., Cmpd 32)This compound (Projected)
Scaffold 2,6-Diazaspiro[3.4]octan-7-one5,8-Diazaspiro[3.4]octan-6-one
Target Sigma-1 Receptor (Antagonist)Likely Sigma-1 Receptor
Potency High (Ki = 14.5 nM)Potentially potent, dependent on nitro group interactions
Key Substituents Substituted benzyl groups at N2 and N63-Nitrophenyl group at position 7
ADME Profile Optimized for in vivo efficacy[1]Likely more polar, may have different ADME properties

Experimental Protocols

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of test compounds for the σ1R.[8][9]

Materials:

  • Guinea pig brain membrane homogenates (source of σ1R)

  • [³H]-(+)-pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and a stock solution of [³H]-(+)-pentazocine in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane homogenate.

  • Initiation of Binding: Add [³H]-(+)-pentazocine to each well to initiate the binding reaction. For determining non-specific binding, add a high concentration of haloperidol.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for the test compound by fitting the data to a one-site competition binding model.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Prepare Reagents (Test Compounds, Radioligand) C Incubate Reagents in 96-well Plate A->C B Prepare Membrane Homogenates B->C D Terminate Reaction by Filtration C->D E Scintillation Counting D->E F Calculate Ki Value E->F

Caption: Workflow for the Sigma-1 Receptor Binding Assay.

In Vivo Model of Neuropathic Pain (Chronic Constriction Injury Model)

This model is widely used to evaluate the efficacy of potential analgesics against neuropathic pain.[10]

Procedure:

  • Induction of Neuropathy: In anesthetized rodents, the sciatic nerve is loosely ligated at four locations.

  • Post-operative Recovery: Animals are allowed to recover for a period of 7-14 days, during which they develop mechanical allodynia (pain in response to a non-painful stimulus).

  • Drug Administration: The test compound (e.g., this compound) is administered to the animals (e.g., via intraperitoneal injection).

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured at different time points after drug administration.

  • Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Conclusion and Future Directions

The diazaspiro[3.4]octane scaffold represents a highly promising platform for the design of novel therapeutics targeting the σ1R. While the specific biological activity of this compound remains to be experimentally determined, a comparative analysis based on the robust SAR of closely related 2,6-diazaspiro[3.4]octan-7-one derivatives suggests that it has the potential to be a potent σ1R ligand. The presence of the electron-withdrawing 3-nitrophenyl group is a key structural feature that warrants further investigation.

Future studies should focus on the synthesis of this compound and a series of its analogs with varying substituents on the phenyl ring to establish a direct SAR. Subsequent evaluation in σ1R binding and functional assays, followed by testing in in vivo models of pain, will be crucial to fully elucidate its therapeutic potential.

References

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.2.1–1.2.17. [Link]

  • Merlos, M., et al. (2021). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 64(3), 1433–1450. [Link]

  • Vander-Veen, B., et al. (2020). The sigma-1 receptor antagonists, promising players in fighting neuropathic pain. ResearchGate. [Link]

  • Sahn, J. J., & Meckler, S. M. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 621. [Link]

  • Abadi, A. H., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Tram, K. N., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Journal of Pharmacology and Experimental Therapeutics, 380(1), 32-41. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(5), 315-329. [Link]

  • Shiba, N., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 290. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1845. [Link]

  • Piacentini, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(10), 1836–1849. [Link]

  • Fu, K., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Consensus. [Link]

  • Amata, E., et al. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new? Future Medicinal Chemistry, 10(2), 231–256. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Shaker, B., et al. (2024). ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Ferenčík, M., & Štícha, M. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8129. [Link]

  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2149–2163. [Link]

  • Reddy, L. R., et al. (2020). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Abbaoui, Z., et al. (2025). Physicochemical Descriptors Related to ADME Properties. ResearchGate. [Link]

  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of Novel Small Molecules: A Comparative Case Study of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo candidate is both exhilarating and fraught with challenges. This guide provides an in-depth, experience-driven framework for transitioning a novel small molecule, exemplified by 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, from the benchtop to preclinical in vivo validation. We will navigate the critical experimental choices, compare its hypothetical performance against established alternatives, and provide the detailed protocols necessary for rigorous scientific inquiry.

Our subject, this compound, is a novel chemical entity. For the purpose of this guide, we will operate under a common scenario in drug discovery: the emergence of a hit compound from a high-throughput screen with a compelling, yet unproven, in vitro profile. Here, we will postulate that our compound has demonstrated potent inhibition of the Programmed Death-Ligand 1 (PD-L1) interaction with Programmed Death-1 (PD-1), a critical immune checkpoint in oncology.

The In Vitro Postulate: A Foundation for In Vivo Design

Before embarking on costly and complex animal studies, a clear and robust in vitro data package is paramount. For this compound, we will assume the following in vitro characteristics, which will form the basis for our in vivo validation strategy:

  • Target Engagement: Demonstrates direct binding to human and murine PD-L1 with a high affinity, as determined by surface plasmon resonance (SPR) or a similar biophysical assay.

  • Functional Inhibition: Effectively blocks the PD-1/PD-L1 interaction in a co-culture assay, leading to the rescue of T-cell activation and cytokine production (e.g., IFN-γ).

  • Cellular Potency: Shows dose-dependent inhibition of PD-L1-mediated immunosuppression in cellular assays with a potent IC50 value.

  • Selectivity: Exhibits high selectivity for PD-L1 over other immune checkpoint proteins.

This hypothetical profile positions this compound as a promising candidate for cancer immunotherapy. The subsequent in vivo studies must be designed to rigorously test these in vitro findings in a complex biological system.

Comparative Landscape: Setting the Stage for Validation

To provide context for our in vivo validation, we will compare the expected performance of this compound against other small molecule PD-L1 inhibitors that have been described in the literature. This comparative approach is crucial for benchmarking and understanding the potential advantages and disadvantages of our lead compound.

CompoundTarget(s)Binding Affinity (Kd)Cellular Activity (IC50)In Vivo Efficacy (Model)
This compound (Hypothetical) PD-L1~15 nM~50 nMTo be determined
BMS-202 PD-L18 µM[1]18 nM (HTRF)[1]41% tumor growth inhibition (humanized mouse model)[1]
INCB086550 PD-L1Not explicitly reported13 nM (CHO-PD-L1 cells)[1]Significant tumor growth reduction (humanized mouse models)[1]
CA-170 PD-L1, VISTADisputed direct binding to PD-L1[1]Potent rescue of T-cell function[1]Dose-dependent tumor growth inhibition (syngeneic mouse models)[1]
Anidulafungin PD-L176.9 µM[2][3]160.9 µg/mL (LLC cells)[3]Significant increase in serum IFN-γ and IL-4 (LLC tumor-bearing mice)[2][3]

The In Vivo Validation Workflow: A Step-by-Step Approach

The transition from in vitro to in vivo requires a multi-faceted approach, encompassing pharmacokinetics, pharmacodynamics, efficacy, and safety. The following workflow provides a logical progression for the comprehensive evaluation of this compound.

Caption: A streamlined workflow for the in vivo validation of a novel small molecule inhibitor.

Part 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is the foundational step in vivo.[4] These initial studies are critical for establishing the appropriate dosing regimen for subsequent efficacy trials.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Utilize common mouse strains such as C57BL/6 or BALB/c for initial PK studies.[5][6]

  • Compound Administration:

    • Administer this compound via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability.

    • A typical study involves a single dose for each route.[6]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).[6][7] Serial bleeding from a single mouse is preferable to reduce animal usage and inter-animal variability.[7]

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.[5]

Experimental Protocol: Pharmacodynamic Assessment

  • Animal Model: Use a syngeneic tumor model (e.g., MC38 or CT26 in C57BL/6 or BALB/c mice, respectively) with known PD-L1 expression.[8]

  • Treatment Regimen: Based on the PK data, administer the compound at doses expected to achieve and maintain target engagement.

  • Biomarker Analysis:

    • Collect tumors and spleens at various time points after treatment.

    • Assess for an increase in tumor-infiltrating lymphocytes (CD8+ T cells) via immunohistochemistry (IHC) or flow cytometry.

    • Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the tumor microenvironment and serum using ELISA or multiplex assays.[2][3]

    • Analyze the expression of T-cell activation markers (e.g., Granzyme B) in tumor-infiltrating lymphocytes.[2][3][9]

Sources

An Investigational Guide to the Efficacy of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is a paramount objective. The compound 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one presents a compelling case for investigation, integrating two key structural motifs: the privileged diazaspiro[3.4]octane core and a biologically active nitrophenyl substituent. While direct efficacy data for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its evaluation. We will delve into the therapeutic promise suggested by its constituent parts, propose a rigorous, multi-faceted experimental plan to elucidate its efficacy, and identify appropriate comparators for a thorough comparative analysis.

The Scientific Rationale: Deconstructing the Therapeutic Potential

The therapeutic potential of this compound can be inferred from the well-documented activities of its core structures.

The Privileged Diazaspiro[3.4]octane Scaffold:

The diazaspiro[3.4]octane framework is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a broad range of pharmacological activities. The inherent three-dimensionality and conformational rigidity of this spirocyclic system offer distinct advantages over traditional flat, aromatic structures, often leading to improved physicochemical properties and metabolic stability.[3]

Recent research has highlighted the versatility of the diazaspiro[3.4]octane core in various therapeutic contexts:

  • Antibacterial Agents: Derivatives of 2,6-diazaspiro[3.4]octane have demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[1][2]

  • Sigma-1 Receptor Antagonists: The 2,6-diazaspiro[3.4]octan-7-one scaffold has been successfully utilized to develop potent sigma-1 receptor antagonists, which have shown promise in enhancing the analgesic effects of opioids and mitigating tolerance.[4]

The Bio-Active Nitrophenyl Moiety:

The incorporation of a nitrophenyl group into small molecules has been a successful strategy in the development of a wide array of therapeutic agents. The nitro group, an electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Its presence has been associated with:

  • Anticancer and Antioxidant Activity: Various heterocyclic compounds bearing a nitrophenyl group have been synthesized and evaluated for their potential as anticancer and antioxidant agents.[5][6][7]

  • Enzyme Inhibition: Nitrophenyl-containing structures have been identified as potent inhibitors of enzymes such as catechol-O-methyltransferase (COMT), which are relevant targets in the treatment of neurological disorders like Parkinson's disease.[8]

The convergence of these two pharmacologically significant motifs in this compound suggests a high probability of discovering novel biological activity.

A Proposed Framework for Efficacy Evaluation

To systematically investigate the therapeutic potential of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first identify its primary biological targets and subsequently evaluate its efficacy in relevant disease models, in direct comparison with established standards of care.

G cluster_0 Phase 1: In Vitro Target Identification & Profiling cluster_1 Phase 2: In Vivo Efficacy & Comparative Analysis Initial Screening Initial Screening Cytotoxicity Assays Cytotoxicity Assays Initial Screening->Cytotoxicity Assays Broad Panel (e.g., NCI-60) Enzyme Inhibition Assays Enzyme Inhibition Assays Initial Screening->Enzyme Inhibition Assays Key Enzyme Families (e.g., Kinases, COMT) Receptor Binding Assays Receptor Binding Assays Initial Screening->Receptor Binding Assays GPCRs, Ion Channels (e.g., Sigma-1) Antibacterial Screening Antibacterial Screening Initial Screening->Antibacterial Screening ESKAPE Pathogens, M. tuberculosis Lead Indication Selection Lead Indication Selection Initial Screening->Lead Indication Selection Based on Potency & Selectivity Xenograft Models (Cancer) Xenograft Models (Cancer) Lead Indication Selection->Xenograft Models (Cancer) Neuropathic Pain Models Neuropathic Pain Models Lead Indication Selection->Neuropathic Pain Models Infection Models Infection Models Lead Indication Selection->Infection Models Comparator Drugs Comparator Drugs Xenograft Models (Cancer)->Comparator Drugs e.g., Paclitaxel Neuropathic Pain Models->Comparator Drugs e.g., Gabapentin Infection Models->Comparator Drugs e.g., Ciprofloxacin

Figure 1: Proposed experimental workflow for the efficacy evaluation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key initial experiments designed to profile the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the broad cytotoxic potential of the compound against a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, U87 - glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Positive control: Doxorubicin

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the sigma-1 receptor.

Materials:

  • This compound

  • Membrane preparations from cells expressing the human sigma-1 receptor

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Assay buffer

  • Non-specific binding control: Haloperidol

  • Positive control: A known sigma-1 antagonist

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of this compound or control compounds.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value (inhibitory constant) by non-linear regression analysis of the competition binding data.

Comparative Data Presentation

The efficacy of this compound should be systematically compared against established drugs in the identified therapeutic area. The following tables provide a template for presenting such comparative data.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell LineThis compoundDoxorubicin (Comparator)
A549 (Lung)Experimental ValueKnown Value
MCF-7 (Breast)Experimental ValueKnown Value
U87 (Glioblastoma)Experimental ValueKnown Value

Table 2: Comparative Sigma-1 Receptor Binding Affinity (Ki in nM)

CompoundKi (nM)
This compoundExperimental Value
Haloperidol (Comparator)Known Value
Known Sigma-1 Antagonist (Comparator)Known Value

Conclusion

While the therapeutic efficacy of this compound remains to be experimentally determined, its chemical architecture strongly suggests potential for significant biological activity. The integration of a privileged diazaspiro[3.4]octane scaffold with a bio-active nitrophenyl moiety provides a solid rationale for its investigation as a novel therapeutic agent. The experimental framework outlined in this guide offers a clear and robust pathway for elucidating its mechanism of action, determining its efficacy in relevant disease models, and conducting a rigorous comparative analysis against current standards of care. The successful execution of these studies will be pivotal in unlocking the full therapeutic potential of this promising molecule.

References

  • Bakhite, E. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl. ACS Omega, 7(5), 4373-4386. [Link]

  • Krasavin, M., et al. (2023). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules, 28(2), 793. [Link]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • ResearchGate. (2021). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). [Link]

  • ResearchGate. (2022). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). [Link]

  • Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • ResearchGate. (2021). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(26), 4645-4652. [Link]

Sources

A Head-to-Head Comparison: The Putative MDM2 Inhibitor 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one Against Clinical-Stage Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of Reactivating the Guardian of the Genome

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] It functions by controlling cell cycle progression and inducing apoptosis in response to cellular stress, thereby eliminating potentially malignant cells.[1] However, in approximately half of all human cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[1][2][3] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[2][4] This has made the disruption of the p53-MDM2 interaction a highly attractive therapeutic strategy for cancers harboring wild-type TP53.[2][5][6][7]

Small molecule inhibitors designed to fit into the p53-binding pocket of MDM2 can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[1] This guide provides a head-to-head comparison of a putative MDM2 inhibitor, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, with established clinical-stage MDM2 inhibitors. While direct experimental data for this compound is not publicly available, its diazaspiro[3.4]octan-6-one core structure is a recognized scaffold in the design of MDM2 antagonists. This comparison is therefore based on a scientifically informed hypothesis of its mechanism and potential performance, benchmarked against well-characterized standard drugs in this class.

Mechanism of Action: A Shared Strategy with Subtle Differences

The fundamental mechanism of action for all compounds discussed is the inhibition of the p53-MDM2 protein-protein interaction.[2][5] By occupying the hydrophobic pocket on MDM2 where p53 would normally bind, these small molecules prevent the ubiquitination and subsequent proteasomal degradation of p53.[1][4] This leads to the stabilization and activation of p53, allowing it to transactivate its target genes, such as CDKN1A (encoding p21) and PUMA, which in turn mediate cell cycle arrest and apoptosis, respectively.[1][8]

The binding affinity and selectivity for MDM2 are critical determinants of a drug's potency and potential off-target effects. The standard drugs in this class, such as Navtemadlin (AMG 232) and Siremadlin (HDM201), have been optimized for high-affinity binding to MDM2.[8][9] For instance, AMG 232 binds to MDM2 with picomolar affinity.[8] It is hypothesized that this compound, if confirmed as an MDM2 inhibitor, would share this core mechanism. The 3-nitrophenyl group may play a crucial role in interacting with key residues within the MDM2 pocket, a common feature in optimizing inhibitor potency.

Caption: Mechanism of p53 reactivation by MDM2 inhibitors.

Comparative Efficacy: Benchmarking Against the Standards

The anti-tumor efficacy of MDM2 inhibitors is critically dependent on the TP53 status of the cancer cells. These drugs are primarily effective in tumors with wild-type TP53.[5][10]

Table 1: Comparative Preclinical Efficacy of Standard MDM2 Inhibitors

CompoundCell Line (p53 status)IC50 (Cell Growth Inhibition)In Vivo ActivityReference
Navtemadlin (AMG 232) SJSA-1 (WT)9.1 nMPotent tumor growth inhibition in xenograft models[8]
HCT116 (WT)28 nM[8]
HT-29 (Mutant)>10,000 nM[8]
Siremadlin (HDM201) TP53 WT B-cell linesEffectiveSingle-agent activity in patient-derived xenograft models[9][10]
TP53 Mutant B-cell linesLimited efficacy[10]
Idasanutlin (RG7388) p53 WT AML modelsSynergistic with venetoclax[11]

For this compound to be a viable candidate, it would need to demonstrate potent and selective inhibition of proliferation in p53 wild-type cancer cell lines, with significantly lower activity in p53 mutant lines, similar to the profiles of Navtemadlin and Siremadlin.[8][10] Furthermore, in vivo studies using xenograft models would be essential to establish its anti-tumor efficacy, with endpoints including tumor growth inhibition and induction of pharmacodynamic markers like p21.[8]

Safety and Tolerability: A Key Hurdle for MDM2 Inhibitors

A significant challenge in the clinical development of MDM2 inhibitors is on-target toxicity in normal tissues.[4][12] Since MDM2 is also crucial for regulating p53 in healthy, rapidly dividing cells, such as hematopoietic stem cells, dose-limiting toxicities like thrombocytopenia and neutropenia are common.[11][12][13]

Table 2: Common Adverse Events of Clinical-Stage MDM2 Inhibitors

CompoundCommon Adverse EventsReference
Navtemadlin (AMG 232) Nausea, diarrhea, fatigue, thrombocytopenia, neutropenia[13][14]
Siremadlin (HDM201) Thrombocytopenia, myelosuppression, tumor lysis syndrome[9][15]
Milademetan Thrombocytopenia, neutropenia, anemia, nausea, vomiting, diarrhea[4][12]
Alrizomadlin (APG-115) Dizziness, neutropenic fever[16]

The therapeutic window for MDM2 inhibitors is therefore a critical consideration. Intermittent dosing schedules have been explored to manage these on-target toxicities and improve tolerability.[4][9] For this compound, a thorough preclinical safety assessment would be required, focusing on hematological parameters. The development of a favorable pharmacokinetic profile that allows for intermittent dosing could be a key differentiator.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a standard method to assess the anti-proliferative activity of a test compound.

  • Cell Culture: Culture p53 wild-type (e.g., SJSA-1, HCT116) and p53 mutant (e.g., HT-29, SW480) cancer cell lines in appropriate media.

  • Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Navtemadlin) in culture medium. Add the compounds to the cells and incubate for 72 hours.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the percentage of cell growth inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for in vitro cell proliferation assay.

Western Blot for Pharmacodynamic Markers

This protocol is used to confirm the on-target activity of the compound by measuring the levels of p53 and its downstream targets.

  • Cell Lysis: Treat p53 wild-type cells with the test compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While this compound remains a putative MDM2 inhibitor, its core structure places it within a promising class of anti-cancer agents. A direct comparison with clinical-stage drugs like Navtemadlin and Siremadlin highlights the key benchmarks it must meet in terms of potency, selectivity, and, crucially, a manageable safety profile. The path forward for this and other novel MDM2 inhibitors will likely involve not only monotherapy in cancers with MDM2 amplification, such as liposarcoma, but also combination strategies with other anti-cancer agents to enhance efficacy and overcome resistance.[1][11] Rigorous preclinical evaluation, guided by the protocols outlined in this guide, will be the first step in determining if this compound can emerge as a valuable addition to the armamentarium against p53 wild-type cancers.

References

  • Burgess, A., Chia, K. M., Haupt, S., Haupt, Y. (2016). Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials.
  • Sun, D., Li, Z., Rew, Y., Gribble, M., Bartberger, M. D., Beck, H. P., ... & Vassilev, L. T. (2014). The MDM2 inhibitor AMG 232 demonstrates robust antitumor efficacy and potentiates the activity of p53-inducing cytotoxic agents. Cancer research, 74(23), 6938-6949.
  • Wang, S., Sun, W., & Zhao, Y. (2014). Small-molecule inhibitors of the MDM2–p53 protein–protein interaction (MDM2 inhibitors) in clinical trials for cancer treatment. Journal of medicinal chemistry, 57(18), 7569-7583.
  • Shangary, S., & Wang, S. (2009). Targeting the MDM2–p53 protein–protein interaction for new cancer therapy: progress and challenges. Journal of molecular medicine, 87(11), 1097-1108.
  • Konopleva, M., & Andreeff, M. (2021). Drugs that Target p53-Mdm2 Interaction. Cancers, 13(15), 3896.
  • Zhao, Y., Yu, S., & Sun, W. (2022). Targeting p53-MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials.
  • Aptullahoglu, E., Howladar, M., Wallis, J., Islam, S., & Al-Harbi, S. (2025). Targeting the MDM2-p53 Interaction with Siremadlin: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia. Cancers, 17(2), 432.
  • Tolcher, A. W., Geva, R., de Vries, E. G., Soria, J. C., Awada, A., & Vexler, V. (2022). Targeting wild-type TP53 using AMG 232 in combination with MAPK inhibition in Metastatic Melanoma; a phase 1 study.
  • Bauer, S., Mita, A. C., Calvo, E., Mita, M., Rasco, D., & de Jonge, M. (2022). Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia. Clinical Cancer Research, 28(5), 870-881.
  • Azimi, A., Tyagi, A., Sadeghi, M., & Ghavami, S. (2021). AMG-232, a New Inhibitor of MDM-2, Enhance Doxorubicin Efficiency in Pre-B Acute Lymphoblastic Leukemia Cells. Iranian journal of pharmaceutical research: IJPR, 20(4), 481.
  • Zhang, Q., Zeng, S. X., Zhang, Y., Zhang, X., & Lu, H. (2015). Small molecule inhibition of MDM2–p53 interaction augments radiation response in human tumors. Molecular cancer therapeutics, 14(1), 161-170.
  • Gluck, W. L., Geller, J. I., Homet Moreno, B., Gualberto, A., & O'Day, S. (2019). Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma.
  • Vellanki, A. (2021, October 26). The Role of p53 and MDM2 in Cancer Growth. CheckRare. Retrieved from [Link]

  • Rasco, D. W., Lakhani, N. J., El-Khoueiry, A. B., & LoRusso, P. M. (2021). Trial in progress: A phase I/II trial of novel MDM2 inhibitor alrizomadlin (APG-115), with or without platinum chemotherapy, in patients with p53 wild-type salivary gland carcinoma. Journal of Clinical Oncology, 39(15_suppl), TPS6094-TPS6094.
  • Stein, E. M., DeAngelo, D. J., Chromik, J., Mita, A. C., Calvo, E., & Mita, M. (2021). Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia. Clinical Cancer Research, 27(24), 6736-6746.
  • Zhang, H., & Liu, K. (2020). Targeting p53-MDM2 interaction to anti-cancer. E3S Web of Conferences, 185, 03019.
  • Pharmacy Times. (2025, April 3). Siremadlin Demonstrates Efficacy, Safety in Treatment of Patients With TP53 Wild-Type Chronic Lymphocytic Leukemia. Pharmacy Times.
  • MedPath. (2025, September 7). Navtemadlin | Advanced Drug Monograph.
  • Wang, X., & You, Y. (2022). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. Frontiers in Pharmacology, 13, 863955.
  • Targeted Oncology. (2023, March 28). MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology.
  • Cilibrasi, C., & Riva, G. (2025). MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials. International Journal of Molecular Sciences, 26(1), 234.
  • Swiecicki, P. L., Worden, F., Chung, C. H., Rosenberg, A., Vokes, E., & Fidler, M. J. (2022). Phase I/II Study of a Novel MDM-2 inhibitor (APG-115/Alrizomadlin) in TP53 Wild Type Salivary Gland Cancers. Annals of Oncology, 33, S1415.
  • Cancer Network. (2024, March 1). APG-115 Showcases Early Activity in p53 Wild-Type Salivary Gland Cancer. Cancer Network.
  • Verstovsek, S., Komrokji, R. S., Mesa, R. A., & Mascarenhas, J. (2022). BOREAS: a global, phase III study of the MDM2 inhibitor navtemadlin (KRT-232) in relapsed/refractory myelofibrosis. Future Oncology, 18(34), 3795-3804.

Sources

A Researcher's Guide to Selectivity Profiling: De-risking 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended target. Poor selectivity can lead to off-target effects, resulting in toxicity and potential late-stage clinical trial failure. This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule, using the hypothetical case of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one , a compound with potential as a kinase inhibitor.

While the specific target of this molecule is yet to be publicly disclosed, its structural motifs are suggestive of interaction with the highly conserved ATP-binding pocket of protein kinases. For the purpose of this guide, we will postulate that its primary target is Monopolar Spindle Kinase 1 (Mps1) , a dual-specificity kinase that is a key regulator of the spindle assembly checkpoint (SAC) and a promising target in oncology.[1][2] Overexpression of Mps1 is observed in various cancers, making it a compelling therapeutic target.[1][2]

This guide will walk researchers through a multi-tiered strategy for robustly characterizing the selectivity of our lead compound, comparing its performance with established Mps1 inhibitors, and providing actionable data to drive go/no-go decisions in a drug discovery program.

The Rationale for a Phased Approach to Selectivity Profiling

A thorough assessment of inhibitor selectivity is not a single experiment but a carefully orchestrated campaign. The rationale is to build a progressively detailed picture of the compound's interactions within the cellular environment, moving from broad, high-throughput in vitro screens to more focused, physiologically relevant cellular assays. This phased approach allows for early identification of liabilities and conserves resources by focusing in-depth studies on the most promising candidates.

Our experimental workflow is designed to answer three fundamental questions:

  • On-Target Potency: How strongly does our compound bind to and inhibit the primary target (Mps1)?

  • Kinome-Wide Selectivity: How does our compound interact with a broad range of other kinases?

  • Cellular Target Engagement: Does our compound engage the intended target within a living cell, and what are its cellular off-targets?

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: In-depth Selectivity & Cellular Activity cluster_2 Phase 3: Proteome-Wide Off-Target Identification a Compound Synthesis & QC (this compound) b Primary Target Assay (In vitro Mps1 IC50 determination) a->b Potency c Broad Kinome Screen (e.g., KINOMEscan or KinaseProfiler at a single high concentration) b->c Initial Selectivity d Dose-Response Kinome Profiling (IC50 determination for hits from Phase 1) c->d Refine Selectivity e Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) d->e Confirm Cellular Engagement g Chemical Proteomics (Kinobeads/KiP pulldown + Mass Spectrometry) d->g Unbiased Off-Target ID f Functional Cellular Assays (e.g., SAC override, cell proliferation) e->f Functional Confirmation h Non-Kinase Off-Target Screening (e.g., CEREP safety panel) g->h Safety Profiling

Figure 1: A phased workflow for assessing inhibitor selectivity.

Phase 1: Foundational In Vitro Profiling

The initial phase aims to establish the on-target potency and get a first look at the kinome-wide selectivity of this compound.

Experiment 1: In Vitro Mps1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant Mps1 kinase.

Rationale: This is the baseline measurement of on-target potency. A potent inhibitor will have a low IC50 value. We will compare this to known Mps1 inhibitors to benchmark our compound's activity.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [3][4]

  • Reagents: Recombinant human Mps1 kinase, a suitable peptide substrate, ATP, and the ADP-Glo™ kinase assay kit.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series.

  • Kinase Reaction: In a 384-well plate, incubate the serially diluted compound with Mps1 kinase for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction. Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experiment 2: Broad Kinome Selectivity Screen

Objective: To assess the selectivity of the compound against a large panel of human kinases at a single, high concentration (e.g., 1 or 10 µM).

Rationale: This provides a rapid and cost-effective way to identify potential off-targets. Commercial services like Eurofins' KINOMEscan™ (a binding assay) or Reaction Biology's KinaseProfiler™ (an activity assay) are ideal for this.[5][6] The choice between a binding and an activity assay is important; a binding assay will identify any interaction with the kinase, while an activity assay will only detect interactions that lead to inhibition.

Data Presentation: Initial Kinome Screen

The results are typically presented as percent inhibition at the tested concentration. A common threshold for a "hit" is >50% or >75% inhibition.

Kinase TargetThis compound (% Inhibition @ 1 µM)Comparator: Mps1 Inhibitor X (% Inhibition @ 1 µM)
Mps1 (TTK) 98% 99%
Kinase A85%15%
Kinase B60%5%
Kinase C10%8%
... (400+ other kinases)<10%<10%

Table 1: Example data from a broad kinome screen. Our lead compound shows high inhibition of Mps1 but also flags two potential off-targets, Kinase A and Kinase B.

Phase 2: Deepening the Selectivity Profile and Cellular Validation

Hits from the initial screen are now investigated more thoroughly to confirm them as true off-targets and to verify that our compound engages Mps1 in a more physiologically relevant setting.

Experiment 3: Dose-Response Off-Target Profiling

Objective: To determine the IC50 values for the off-targets identified in the broad screen.

Rationale: A high percent inhibition at a single high concentration does not tell the whole story. The compound may be significantly less potent against the off-target than the primary target. Calculating the IC50 for these "hits" allows for a quantitative comparison.

Protocol: The same luminescence-based kinase assay as for Mps1 can be used, but with the recombinant off-target kinases (Kinase A and Kinase B in our example).

Data Presentation: Selectivity Ratios

CompoundMps1 IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Selectivity Ratio (Kinase A/Mps1)Selectivity Ratio (Kinase B/Mps1)
This compound 15300150020-fold100-fold
Mps1 Inhibitor X10>10,000>10,000>1000-fold>1000-fold
Mps1 Inhibitor Y (Clinical Candidate)25500250020-fold100-fold

Table 2: Comparative IC50 data and selectivity ratios. A higher selectivity ratio indicates greater selectivity. Our compound shows moderate selectivity, comparable to a known clinical candidate.

Experiment 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to Mps1 in intact cells.

Rationale: In vitro assays use purified, recombinant proteins. The cellular environment is far more complex. CETSA provides evidence of target engagement in a physiological context.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[10]

Protocol: Western Blot-Based CETSA [7]

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high Mps1 expression) with the compound or a vehicle control (DMSO).

  • Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble Mps1 remaining at each temperature using Western blotting with an Mps1-specific antibody.

  • Analysis: Plot the amount of soluble Mps1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow a Treat intact cells (Vehicle vs. Compound) b Heat aliquots to different temperatures a->b c Lyse cells b->c d Centrifuge to separate soluble vs. aggregated protein c->d e Analyze soluble fraction by Western Blot for Mps1 d->e f Plot Mps1 signal vs. Temperature to generate melting curve e->f

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Unbiased Proteome-Wide Target Identification

While the kinome screen is extensive, it is still a targeted approach. To uncover unexpected off-targets, including non-kinase proteins, we turn to chemical proteomics.

Experiment 5: Kinobeads/KiP Pulldown Assay

Objective: To identify the full spectrum of kinases that our compound binds to in a competitive manner within a cell lysate.

Rationale: This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") to capture a large portion of the kinome from a cell lysate.[11][12][13] By pre-incubating the lysate with our soluble compound, we can see which kinases it prevents from binding to the beads. This provides a competitive binding profile across hundreds of endogenously expressed kinases.

Protocol: Kinobeads Competitive Pulldown [11][14]

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound or a vehicle control.

  • Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow unbound kinases to bind to the beads.

  • Pulldown and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Analysis: Generate dose-response curves for each identified kinase to determine which ones are potently displaced by our compound.

Data Presentation: Competitive Binding Profile

The results can be visualized as a heatmap or a table of IC50 values for displacement from the kinobeads. This can confirm the Mps1 on-target activity and the previously identified off-targets, and potentially reveal new ones.

Protein TargetDisplacement IC50 (nM)
Mps1 (TTK) 25
Kinase A500
Kinase B2000
New Off-Target: Kinase D 800
Non-Kinase Hit: Protein X 1200

Table 3: Example data from a kinobeads experiment, confirming previous findings and identifying a new potential off-target.

Comparing with the Gold Standard: Benchmarking Against Clinical Candidates

Throughout this guide, we have emphasized comparison with known inhibitors. For our hypothetical Mps1 inhibitor, relevant comparators would include compounds that have entered clinical trials, such as CCT289346 (BOS172722) or BAY 1161909 .[15][16] These compounds have well-characterized selectivity profiles and provide a realistic benchmark for what is considered an acceptable level of selectivity for this target class.

CompoundMps1 IC50 (nM)Key Off-Targets (IC50 >100x Mps1)Clinical Status
This compound 15Kinase A (20x), Kinase B (100x)Preclinical
CCT289346 (BOS172722)~5Highly SelectivePhase I[15]
BAY 1161909~10Highly SelectivePhase I[16]

Table 4: High-level comparison of our lead compound with clinical-stage Mps1 inhibitors.

Conclusion: Synthesizing the Data for an Informed Decision

By following this multi-tiered approach, we have built a comprehensive selectivity profile for this compound. We have moved from initial in vitro potency on our hypothesized target, Mps1, through broad kinome screening, to confirming target engagement in cells and finally to an unbiased proteome-wide assessment.

The data generated allows us to make an informed, evidence-based decision. In our hypothetical case, the compound is potent against Mps1 but shows some off-target activity, particularly against "Kinase A". While its selectivity is not as high as some best-in-class inhibitors, it may be comparable to other compounds that have advanced to the clinic. The critical next step would be to investigate the biological consequences of inhibiting Kinase A to understand if this off-target activity is an acceptable liability or a fatal flaw. This self-validating system of tiered, orthogonal assays provides the trustworthiness required for high-stakes drug development decisions.

References

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-4. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). A potent, orally bioavailable clinical-stage inhibitor of MPS1 with potential as a treatment for a range of cancer types including triple negative breast cancer. Retrieved from [Link]

  • Henriques, A., et al. (2021). Mps1 inhibitors in clinical trials. ResearchGate. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 15-30. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • KinomeMETA. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society, 137(42), 13540-13543. Retrieved from [Link]

  • Saltzman, A. B., et al. (2022). Kinase inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. Retrieved from [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry, 66(24), 16484-16514. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 10(1). Retrieved from [Link]

  • Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • Asquith, C. R. M., & Intim, H. S. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry, 275, 116540. Retrieved from [Link]

  • Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Saltzman, A. B., et al. (2022). Kinase inhibitor pulldown assay (KiP) for clinical proteomics. ResearchGate. Retrieved from [Link]

  • Ubersax, J. A. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 263-265. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 2-4. Retrieved from [Link]

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 187-189. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The exploration of three-dimensional chemical space has led to a burgeoning interest in spirocyclic scaffolds, which offer conformational rigidity and precise vectoral orientation of functional groups. This, in turn, can translate to improved target selectivity and potency, as well as favorable pharmacokinetic properties. The diazaspiro[3.4]octane core, in particular, has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including antitubercular and antimalarial effects.[1][2] This guide introduces a novel compound, 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one , and prospectively evaluates its potential as a selective sigma-1 receptor antagonist, a promising target for the management of neuropathic pain.[3][4]

The rationale for investigating the 3-nitrophenyl substituent stems from its presence in various bioactive molecules, where it can act as a key pharmacophoric element or a precursor for further functionalization. This guide will provide a comprehensive comparison of the proposed compound with known sigma-1 receptor antagonists, supported by a plausible synthetic strategy and detailed, hypothetical experimental protocols for its evaluation.

Proposed Synthetic Pathway: A Multicomponent Approach to Novelty

The synthesis of this compound is envisioned through a convergent and efficient strategy, leveraging the power of the Ugi four-component reaction (U-4CR).[5][6][7][8][9] This one-pot reaction allows for the rapid assembly of a complex linear precursor from simple starting materials, which can then undergo an intramolecular cyclization to yield the desired spirocyclic lactam.

Experimental Protocol: Synthesis of this compound

Step 1: Ugi Four-Component Reaction

  • To a solution of 3-nitrobenzaldehyde (1.0 eq.) in methanol (0.5 M), add azetidine-3-carboxylic acid (1.0 eq.) and benzylamine (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add tert-butyl isocyanide (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the linear Ugi adduct.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified Ugi adduct in a suitable solvent, such as a mixture of trifluoroacetic acid and dichloromethane.

  • Stir the reaction at room temperature to effect the removal of the Boc protecting group and facilitate spontaneous intramolecular aminolysis to form the lactam ring.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.

Synthetic Workflow cluster_0 Ugi Four-Component Reaction cluster_1 Deprotection & Cyclization 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Ugi_Adduct Ugi_Adduct 3-Nitrobenzaldehyde->Ugi_Adduct Azetidine-3-carboxylic_acid Azetidine-3-carboxylic_acid Azetidine-3-carboxylic_acid->Ugi_Adduct Benzylamine Benzylamine Benzylamine->Ugi_Adduct tert-Butyl_isocyanide tert-Butyl_isocyanide tert-Butyl_isocyanide->Ugi_Adduct Final_Compound Final_Compound Ugi_Adduct->Final_Compound TFA/DCM Sigma-1_Receptor_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Cellular Response Sigma-1R Sigma-1R IP3R IP3R Sigma-1R->IP3R Modulates Neuronal_Excitability Neuronal_Excitability Sigma-1R->Neuronal_Excitability Reduces Ca2+_release Ca2+_release IP3R->Ca2+_release Ca2+_release->Neuronal_Excitability Pain_Signaling Pain_Signaling Neuronal_Excitability->Pain_Signaling S1R_Antagonist S1R_Antagonist S1R_Antagonist->Sigma-1R Inhibits

Caption: Simplified signaling pathway of the sigma-1 receptor in pain modulation.

Experimental Protocol: In Vitro Sigma-1 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human sigma-1 receptor.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at 37°C for a specified time to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

Experimental Protocol: In Vivo Acetic Acid-Induced Writhing Test for Analgesia
  • Animal Acclimatization: Acclimatize male ICR mice to the experimental environment for at least one hour before testing.

  • Compound Administration: Administer this compound or vehicle control intraperitoneally at various doses.

  • Induction of Nociception: After a 30-minute pretreatment period, inject a 0.6% solution of acetic acid intraperitoneally to induce writhing behavior.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the vehicle control group. Determine the ED50 value using a dose-response analysis.

Conclusion and Future Directions

This compound represents a novel and synthetically accessible scaffold with high potential as a selective sigma-1 receptor antagonist. Its unique three-dimensional architecture and the presence of a key nitrophenyl substituent provide a strong rationale for its investigation in the context of neuropathic pain and other CNS disorders where sigma-1 receptor modulation is implicated. The proposed synthetic and experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this promising compound. Future work should focus on the synthesis of a small library of analogs to establish a robust SAR and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Lukin, A., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Benchchem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Sharma, N., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(12), 8666-8683.
  • Zhang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Lukin, A., et al. (2021). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. OUCI.
  • Request PDF. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Ashoorzadeh, A., et al. (2022).
  • Krasavin, M., et al. (2020). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. PMC - NIH.
  • Sayed, E. M., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4).
  • Sayed, E. M., et al. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
  • Bakhite, E. A., et al. (2021). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Česnek, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • Baklanov, M. M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals.
  • Grice, A. C., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.
  • Request PDF. (n.d.). Synthesis of novel 2'-aryl-4'-hydroxy-4',5,5',6-tetrahydro- 2'H,8H-spiro[indolizine-7,3'-thiophen]-8-one derivatives via sulfa-Michael/aldol cascade reactions.
  • da Silva, A. B., et al. (2024).
  • Koszelewski, D., et al. (2018). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors.
  • Yi, Z., et al. (2024). Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters.
  • Su, T.-P., et al. (2010). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. PMC - PubMed Central.
  • Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • PubChem. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem.
  • Request PDF. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Fedoseev, S. V., et al. (2015). Synthesis of 3-Amino-8-hydroxy-1,6-dioxo-4-cyano-2,7-diazaspiro[4.4]non-3-en-2-ides Ammonium Salts.
  • Request PDF. (n.d.). Synthesis of novel 2'-aryl-4'-hydroxy-4',5,5',6-tetrahydro- 2'H,8H-spiro[indolizine-7,3'-thiophen]-8-one derivatives via sulfa-Michael/aldol cascade reactions.

Sources

Safety Operating Guide

Navigating the Disposal of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one, a heterocyclic compound with potential biological activity. Due to the presence of a nitroaromatic moiety, this compound warrants careful handling and disposal as hazardous waste to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Characterization

Key Structural Features and Potential Hazards:

FeaturePotential Hazard
Nitrophenyl Group Toxicity (oral, dermal, inhalation), potential for mutagenicity or carcinogenicity, environmental hazard.
Diazaspiro[3.4]octan-6-one As a complex organic molecule, it is unlikely to be readily biodegradable.

Given these potential hazards, all waste containing this compound, including the pure compound, solutions, reaction byproducts, and contaminated materials, must be managed as hazardous chemical waste.[2]

Personal Protective Equipment (PPE)

When handling this compound and its associated waste, appropriate personal protective equipment is mandatory to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of handling fine powders or generating aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.[3]

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.[4]

Step 1: Designate a Hazardous Waste Container Select a clearly labeled, leak-proof container made of a material compatible with organic compounds.[5] The original container of a primary component of the waste can often be reused for this purpose.

Step 2: Label the Waste Container The container must be labeled with the words "HAZARDOUS WASTE" and a detailed list of its contents, including the full chemical name "this compound" and any solvents or other chemicals present.[5]

Step 3: Segregate Different Waste Streams Do not mix waste containing this compound with other incompatible waste streams.[2] Halogenated and non-halogenated solvent wastes should generally be kept separate.[4]

Step 4: Dispose of Contaminated Materials All materials that have come into contact with the compound, such as gloves, weighing papers, and disposable glassware, must be considered hazardous waste and placed in a designated, sealed container or a heavy-duty plastic bag for disposal.[2]

Step 5: Rinsing Glassware Glassware that will be reused should be triple-rinsed with a suitable solvent. The initial rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be permissible for sewer disposal depending on local regulations and the absence of hazardous characteristics.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect and Dispose of Spill Debris: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[3]

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent and decontaminating solution. The cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

Disposal Pathway

The final disposal of hazardous chemical waste is typically handled by a certified environmental management company. The primary method for the disposal of non-recyclable organic compounds like this compound is high-temperature incineration.[7] This process ensures the complete destruction of the compound into less harmful components.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Hazard Identification cluster_2 Waste Handling & Segregation cluster_3 Final Disposal Waste Generation of Waste (Pure compound, solutions, contaminated materials) Identify Is the waste contaminated with This compound? Waste->Identify Segregate Segregate as Hazardous Chemical Waste Identify->Segregate Yes PPE Wear appropriate PPE Segregate->PPE Containerize Use a labeled, sealed, compatible container EHS Arrange for pickup by Environmental Health & Safety (EHS) Containerize->EHS PPE->Containerize Incineration High-Temperature Incineration EHS->Incineration

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Angene Chemical. (2024, December 27). Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety-First Guide to Handling 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Our protocol is built on the foundational principle of "safety-by-design," a philosophy that integrates risk mitigation at every stage of the chemical handling process.[2] This guide will deconstruct the potential hazards of 7-(3-Nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one based on its structural motifs, provide a multi-layered personal protective equipment (PPE) strategy, and outline detailed operational and disposal plans.

Deconstructing the Hazard: A Structure-Based Assessment

The chemical structure of this compound contains two key functional groups that warrant careful consideration: a nitrophenyl group and a diazaspiro-octanone core.

  • Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals with potential health hazards. They can be harmful if swallowed and may cause skin and eye irritation.[3][4] Prolonged or repeated exposure to some nitroaromatic compounds may cause organ damage.[5] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

  • Diazaspiro-octanone Core: The spirocyclic ketone moiety's toxicological profile is less defined for this specific structure. However, some alpha,beta-unsaturated ketones are known to be toxic, primarily affecting the site of exposure.[6] While this specific compound is not an alpha,beta-unsaturated ketone, the general reactivity of ketones should be considered.[7] The diaza-component introduces basic nitrogen atoms, which could also influence its reactivity and biological interactions.

Given the presence of these functional groups and the absence of specific toxicological data, a cautious approach is essential. Assume the compound is at least as hazardous as its parent compounds and handle it accordingly.[1]

Multi-Layered Defense: Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Level of Protection Required PPE Rationale
Standard Laboratory Operations Nitrile or neoprene gloves, ANSI Z87.1-compliant safety glasses, and a standard lab coat.Provides a fundamental barrier against minor splashes and incidental contact.[1]
Operations with Splash Hazard In addition to standard PPE, chemical safety goggles and a face shield are required.Offers enhanced protection for the eyes and face in situations where splashing is a significant risk.[1][8]
Handling of Powders or Aerosol Generation A certified chemical fume hood is mandatory. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered.Minimizes the risk of inhalation, which can be a primary route of exposure for fine powders.[1][8]
Large-Scale Operations or High-Concentration Work A full chemically impervious suit, elbow-length PVC or rubber gloves, and PVC or rubber boots may be necessary.Provides comprehensive protection in high-risk scenarios, preventing skin contact with larger quantities of the compound.[9]

Glove Selection and Use: There is no universal glove that protects against all chemicals. Nitrile gloves generally offer good protection against bases, oils, and many solvents.[10] Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid contaminating your skin.[8]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimizing the risk of exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, especially when in solid form or when heating solutions, must be conducted in a certified chemical fume hood to mitigate inhalation hazards.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[4]

Handling Procedures
  • Pre-Operational Briefing: Before commencing any work, review this guide and your institution's Chemical Hygiene Plan.[11]

  • Container Labeling: All containers holding this compound must be clearly labeled with the chemical name, relevant hazard pictograms (e.g., irritant, harmful), and a statement indicating that the hazards are not fully known.[1]

  • Weighing: When weighing the solid compound, do so in a fume hood. Use a tare method to minimize the potential for generating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[3]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][4] Utilize secondary containment to prevent the spread of material in case of a leak.[1]

End-of-Lifecycle: Disposal and Emergency Preparedness

Proper disposal and a clear emergency plan are the final, crucial components of a comprehensive safety strategy.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[12]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container for organic chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[13]

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[13]

  • Container Management: Keep all waste containers securely closed when not in use and store them in a designated satellite accumulation area.[12]

  • Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program, in accordance with local, state, and federal regulations.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the critical safety steps, the following workflow diagram has been developed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review Safety Guide & CHP Review Safety Guide & CHP Don Appropriate PPE Don Appropriate PPE Review Safety Guide & CHP->Don Appropriate PPE Prepare Fume Hood Prepare Fume Hood Don Appropriate PPE->Prepare Fume Hood Weigh/Handle Compound Weigh/Handle Compound Prepare Fume Hood->Weigh/Handle Compound Perform Experiment Perform Experiment Weigh/Handle Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid Skin/Eye/Inhalation Spill Spill Evacuate & Contact EHS Evacuate & Contact EHS Spill->Evacuate & Contact EHS Large Spill

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

The responsible advancement of science, particularly in the realm of drug discovery, is inextricably linked to a steadfast commitment to safety.[14][15] While the full toxicological profile of this compound remains to be elucidated, the principles of prudent practice and proactive risk mitigation outlined in this guide provide a robust framework for its safe handling. By treating novel compounds with the caution they deserve, we not only protect ourselves but also foster a culture of safety that is paramount to scientific progress.

References

  • Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem.
  • Novel Chemicals with Unknown Hazards SOP.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • Safety data sheet.
  • How can We Discover Safer Drugs? - Taylor & Francis Online.
  • 3 Common Chemicals That Require Protective Clothing - International Enviroguard.
  • 4 - SAFETY DATA SHEET.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Safety Data Sheet - Angene Chemical.
  • How Medicinal Chemistry Drives Novel Therapeutics Development - SteerOn Research.
  • Principles of early drug discovery - PMC - PubMed Central.
  • Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one.
  • BP612-1 - SAFETY DATA SHEET.
  • Appendix I - Hazards Of Functional Groups | Environment, Health and Safety - Cornell EHS.
  • Chapter 4 Evaluating Hazards and Assessing Risks in the Laboratory.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.